Lauric Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt) | |
| Record name | Dodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021590 | |
| Record name | Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5046 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Dodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Lauric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
437 °F at 100 mmHg (NTP, 1992), 91.4 °C | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Lauric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
235 °F (NTP, 1992), [HSDB] 113 °C | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5046 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Lauric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated) | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needles, Needles from alcohol, White, crystalline powder | |
CAS No. |
143-07-7, 203714-07-2, 7632-48-6, 8000-62-2 | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Lauric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lauric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5026 | |
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| Record name | Dodecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1160N9NU9U | |
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| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Lauric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Biological Activities of Lauric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lauric acid, a medium-chain saturated fatty acid (C12:0), has garnered significant scientific interest for its diverse biological activities. Predominantly found in coconut oil and palm kernel oil, this molecule extends its influence beyond a simple energy source, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties, alongside notable metabolic effects. This technical guide provides an in-depth exploration of the core biological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Antimicrobial Activity
This compound demonstrates broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.[3] When ingested, this compound is converted to monolaurin, a monoglyceride that also possesses powerful antimicrobial properties.[4]
Quantitative Data: Antimicrobial Efficacy
The antimicrobial potency of this compound has been quantified against several microorganisms, primarily through the determination of the Minimum Inhibitory Concentration (MIC) and the diameter of inhibition zones in diffusion assays.
| Microorganism | Assay Type | Concentration/Dilution | Result | Reference |
| Staphylococcus aureus | MIC | 156 µg/mL | Inhibition of growth | [5] |
| Staphylococcus aureus | Agar Disc Diffusion | 1:10 dilution | 15 mm zone of inhibition | |
| Streptococcus pneumoniae | Agar Disc Diffusion | 1:10 dilution | 15 mm zone of inhibition | |
| Mycobacterium tuberculosis | Agar Disc Diffusion | 1:10 dilution | 12 mm zone of inhibition | |
| Escherichia coli | Agar Disc Diffusion | 1:10 dilution | 8 mm zone of inhibition | |
| Salmonella spp. | Agar Disc Diffusion | 1:10 dilution | 8 mm zone of inhibition | |
| Propionibacterium acnes | Broth Microdilution | 80 µg/mL | Complete killing |
Experimental Protocol: Agar Disc Diffusion Assay for Antimicrobial Susceptibility
This method is widely used to assess the antimicrobial activity of a substance.
Materials:
-
Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile filter paper discs (e.g., Whatman filter paper)
-
This compound solution at various concentrations/dilutions
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a nutrient agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Disc Application: Aseptically place sterile filter paper discs impregnated with known concentrations of this compound onto the surface of the inoculated agar plate. A disc impregnated with the solvent used to dissolve this compound should be used as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo models. Its mechanisms of action include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.
Quantitative Data: In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been quantified using assays that measure the inhibition of protein denaturation and proteinase activity, key processes in inflammation.
| Assay | Concentration | % Inhibition | IC50 Value | Reference |
| Inhibition of Protein (Bovine Serum Albumin) Denaturation | 50 µg/mL | 59.56% | 44.78 µg/mL | |
| Inhibition of Proteinase Activity | 50 µg/mL | 66.65% | 35.5 µg/mL | |
| Inhibition of Egg Albumin Denaturation | 50 µg/mL | 76% | - | |
| Membrane Stabilization (Human Red Blood Cells) | 50 µg/mL | 86% | - |
Experimental Protocol: Inhibition of Protein Denaturation Assay
This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Materials:
-
Bovine serum albumin (BSA) solution (1% w/v)
-
This compound solutions at various concentrations
-
Phosphate buffered saline (PBS, pH 6.4)
-
1N Hydrochloric acid (HCl)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: To 0.45 mL of 1% BSA solution, add 0.05 mL of this compound at different concentrations. Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer. The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Anticancer Activity
Emerging evidence highlights the potential of this compound as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. The anticancer effects are mediated through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways involved in cancer cell growth and survival.
Quantitative Data: Cytotoxic Effects on Cancer Cell Lines
The cytotoxic activity of this compound against different cancer cell lines is typically evaluated by determining the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 Value | Reference |
| HepG2 | Hepatocellular Carcinoma | 56.46 ± 1.20 µg/mL | |
| KB | Oral Carcinoma | 106.2 µg/mL | |
| SH-SY5Y | Neuroblastoma | 11.8 µM |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.
Metabolic Effects and Signaling Pathways
This compound plays a significant role in metabolism and cellular signaling. As a medium-chain fatty acid, it is more readily absorbed and metabolized by the body for energy compared to long-chain fatty acids. It also acts as a signaling molecule, modulating key pathways involved in inflammation and cell growth.
Key Signaling Pathways Modulated by this compound
-
Toll-Like Receptor (TLR) Signaling: this compound can activate Toll-like receptor 4 (TLR4) and TLR2, initiating downstream signaling cascades that can lead to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This pathway is crucial in the innate immune response.
-
Epidermal Growth Factor Receptor (EGFR) Signaling: In the context of cancer, this compound has been shown to trigger the phosphorylation of EGFR, leading to the activation of the ERK/AP-1 signaling pathway. This cascade can ultimately induce apoptosis in cancer cells.
-
NF-κB Signaling: this compound can induce the activation of NF-κB, a key regulator of the inflammatory response. However, the context of this activation is critical, as in some instances, it contributes to an inflammatory state, while in the context of cancer, it can be part of a pro-apoptotic signaling cascade.
Visualizing this compound's Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound.
Caption: this compound-induced TLR4 Signaling Pathway.
Caption: this compound-induced EGFR Signaling Leading to Apoptosis.
Experimental Workflow: Analysis of Signaling Pathway Activation
This workflow outlines the general steps to investigate the effect of this compound on a specific signaling pathway.
Caption: Workflow for Signaling Pathway Analysis.
Conclusion
This compound is a biologically active fatty acid with a remarkable range of effects that are of significant interest to the scientific and drug development communities. Its well-documented antimicrobial, anti-inflammatory, and anticancer properties, coupled with its unique metabolic profile, position it as a promising candidate for further investigation and potential therapeutic applications. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to build upon, while the visualized signaling pathways provide a conceptual framework for understanding its complex mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in various disease contexts.
References
- 1. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
The Antimicrobial Arsenal of Lauric Acid: A Technical Deep Dive
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted antimicrobial mechanism of lauric acid. This whitepaper elucidates the core pathways of this compound's action against a broad spectrum of microbes, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Executive Summary
This compound, a medium-chain fatty acid predominantly found in coconut oil, exhibits potent antimicrobial properties against a wide range of pathogens, including gram-positive bacteria, fungi, and enveloped viruses.[1][2][3][4] Its primary mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell lysis.[5] Beyond direct membrane damage, this compound's antimicrobial efficacy is amplified through the inhibition of essential enzymes, disruption of the electron transport chain, and the induction of oxidative stress. This document provides a detailed exploration of these mechanisms, offering a valuable resource for the development of novel antimicrobial agents.
Core Mechanisms of Antimicrobial Action
This compound's lipophilic nature allows it to readily integrate into the lipid bilayers of microbial cell membranes, initiating a cascade of disruptive events.
Disruption of the Microbial Cell Membrane
The insertion of this compound into the cell membrane alters its fluidity and integrity. This disruption leads to the formation of pores and a subsequent increase in membrane permeability. The compromised membrane is no longer able to maintain the essential ion gradients and containment of cytoplasmic components, resulting in the leakage of ions, nucleic acids, and proteins, and culminating in cell death. This lytic behavior is particularly effective against gram-positive bacteria, which have a higher content of lipooligosaccharides in their cell walls, facilitating the embedding of this compound.
Inhibition of Cellular Enzymes and Processes
This compound has been shown to interfere with key cellular processes through the inhibition of specific enzymes:
-
Glucosyltransferase: By inhibiting this enzyme, this compound can disrupt the synthesis of essential cell wall components.
-
MurA: In silico studies have suggested that this compound can inhibit the MurA enzyme, which is a crucial component in the biosynthesis of the bacterial cell wall.
-
Electron Transport Chain: this compound can disrupt the electron transport chain, a vital process for energy production in bacteria, by binding to electron carriers or interfering with oxidative phosphorylation.
Induction of Oxidative Stress
Treatment with this compound has been demonstrated to induce the generation of reactive oxygen species (ROS) within microbial cells. This surge in ROS leads to significant oxidative stress, causing damage to cellular components such as proteins, lipids, and DNA, further contributing to cell death.
Quantitative Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been quantified against various microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) and zones of inhibition observed in different studies.
| Microorganism | Test Method | Concentration/Dilution | Result | Reference |
| Staphylococcus aureus | Broth Microdilution | 156 µg/mL | MIC | |
| Staphylococcus aureus | Agar Well Diffusion | 15% (v/v) | 15 mm zone of inhibition | |
| Streptococcus pneumoniae | Agar Well Diffusion | 1:10 dilution | 15 mm zone of inhibition | |
| Mycobacterium tuberculosis | Agar Well Diffusion | 1:10 dilution | 14 mm zone of inhibition | |
| Escherichia coli | Agar Well Diffusion | 1:10 dilution | 8 mm zone of inhibition | |
| Salmonella spp. | Agar Well Diffusion | 1:10 dilution | 8 mm zone of inhibition | |
| Clostridium perfringens | Broth Microdilution | 0.25% | MIC | |
| Campylobacter coli | Broth Microdilution | 0.43% (of a 1:1:1 blend of C6:0, C8:0, C10:0) | MIC | |
| Escherichia coli (generic) | Broth Microdilution | 0.60% (of a 1:1:1 blend) | MIC | |
| Salmonella Typhimurium | Broth Microdilution | 0.40% (C6:0) | MIC |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed protocols for key experiments used to elucidate the antimicrobial mechanism of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (bacteria and medium, no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Assessment of Cell Membrane Permeability using SYTO9 and Propidium Iodide
This method uses two fluorescent dyes to differentiate between live and dead cells based on membrane integrity.
-
Bacterial Culture Preparation: Grow the bacterial culture to the mid-logarithmic phase.
-
Treatment: Treat the bacterial suspension with various concentrations of this compound for a specified time (e.g., 30 minutes). Include an untreated control.
-
Staining:
-
Add SYTO9 (a green fluorescent dye that stains all cells) to a final concentration of 2.5 µM to each sample.
-
Incubate in the dark for 15 minutes at room temperature.
-
Add propidium iodide (PI; a red fluorescent dye that only enters cells with compromised membranes) to a final concentration of 15 µM.
-
Incubate for an additional 15 minutes in the dark.
-
-
Analysis:
-
Fluorescence Microscopy: Place a small volume of the stained suspension on a microscope slide and observe using a fluorescence microscope with appropriate filters for green and red fluorescence. Live cells will appear green, while dead cells will appear red or yellow.
-
Microplate Reader: Measure the fluorescence intensity in a 96-well black plate using an excitation wavelength of ~485 nm and emission wavelengths of ~530 nm (for SYTO9) and ~630 nm (for PI). An increase in the red/green fluorescence ratio indicates increased membrane damage.
-
Quantification of Reactive Oxygen Species (ROS)
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
-
Bacterial Culture and Treatment: Prepare and treat bacterial cultures with this compound as described in the membrane permeability assay.
-
Loading with DCFH-DA: Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM.
-
Incubation: Incubate the suspension at 37°C for 30 minutes in the dark to allow the dye to be taken up by the cells and deacetylated to its non-fluorescent form, DCFH.
-
Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity using a microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.
References
- 1. aclr.com.es [aclr.com.es]
- 2. A general mechanism for initiating the bacterial general stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Biomedical Applications of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect Derived this compound as Promising Alternative Strategy to Antibiotics in the Antimicrobial Resistance Scenario - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Anti-Inflammatory Efficacy of Lauric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo anti-inflammatory properties of lauric acid, a medium-chain fatty acid. By summarizing key research findings, this document offers a comprehensive resource for professionals in drug discovery and development. It delves into the quantitative effects of this compound on inflammatory markers, details the experimental protocols used in pivotal studies, and visually represents the key signaling pathways involved in its mechanism of action.
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
The anti-inflammatory effects of this compound have been quantified in various in vivo models. The following tables summarize the significant reductions in key pro-inflammatory cytokines and other markers observed in these studies.
| Study | Animal Model | Inflammation Inducer | This compound Dosage | Administration Route & Duration | Key Findings (Quantitative) | Reference |
| Khan, H. et al. (2021) | Sprague Dawley Rats | Lipopolysaccharide (LPS) | 50 mg/kg and 100 mg/kg | Oral, 14 days | - TNF-α: Significant decrease in serum levels at both doses compared to LPS-only group.- IL-6: Significant reduction in serum levels at both doses compared to LPS-only group.- IL-1β: Significant decrease in serum levels at both doses compared to LPS-only group. | [1] |
| Ezugwu, N.S. et al. (2022) | Wistar Rats | Lead | 500 mg/kg, 1000 mg/kg, and 2000 mg/kg | Oral, 21 days | - TNF-α: Significant dose-dependent decrease in serum levels compared to lead-only group.- IL-17: Significant dose-dependent reduction in serum levels compared to lead-only group. | [2][3] |
| Dubo, A.B. et al. (2019) | Wistar Rats | Type II Diabetes | 125 mg/kg, 250 mg/kg, and 500 mg/kg | Oral, 3 weeks | - TNF-α: Significant decrease in concentration in bronchoalveolar lavage fluid (BALF) at all doses compared to diabetic control.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are the protocols for key in vivo experiments investigating the anti-inflammatory effects of this compound.
LPS-Induced Liver Inflammation in Sprague Dawley Rats
-
Objective: To evaluate the protective effect of this compound against lipopolysaccharide (LPS)-induced liver inflammation.
-
Animal Model: Male Sprague Dawley rats.
-
Groups:
-
Control Group: Received vehicle.
-
LPS Group: Injected with LPS.
-
LPS + this compound (50 mg/kg) Group: Injected with LPS and treated with 50 mg/kg this compound.
-
LPS + this compound (100 mg/kg) Group: Injected with LPS and treated with 100 mg/kg this compound.
-
-
Procedure:
-
Rats were administered this compound or vehicle orally for 14 consecutive days.
-
LPS was injected to induce inflammation.
-
After the treatment period, animals were euthanized.
-
Blood samples were collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Liver tissues were harvested for histopathological examination and Western blot analysis to assess the expression of proteins in the TLR4/NF-κB signaling pathway.
-
-
Experimental Workflow:
Caption: Experimental workflow for LPS-induced inflammation study.
Lead-Induced Neuroinflammation in Wistar Rats
-
Objective: To investigate the anti-inflammatory and neuroprotective effects of this compound against lead-induced neurotoxicity.
-
Animal Model: Adult male Wistar rats (150-200g).
-
Groups:
-
Control Group: Received food only.
-
Lead (Pb2+) Group: Received 120 mg/kg lead orally.
-
This compound Only Group.
-
Pb2+ + this compound (500 mg/kg) Group.
-
Pb2+ + this compound (1000 mg/kg) Group.
-
Pb2+ + this compound (2000 mg/kg) Group.
-
Pb2+ + Donepezil (0.2 mg/kg) Group (Positive Control).
-
-
Procedure:
-
Neurotoxicity was induced by oral administration of lead (120 mg/kg) daily for seven days.
-
Following the induction period, rats were treated with the respective doses of this compound or donepezil for the next phase of the 21-day experiment.
-
At the end of the treatment period, animals were sacrificed.
-
Blood samples were collected for the analysis of neuroinflammatory markers (TNF-α, IL-17).
-
Brains were harvested for histological studies.
-
-
Experimental Workflow:
Caption: Workflow for lead-induced neuroinflammation study.
Mandatory Visualization: Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway by this compound
This compound has been shown to downregulate the expression of Toll-like receptor 4 (TLR4), myeloid differentiation primary response 88 (MyD88), and nuclear factor-kappa B (NF-κB) in LPS-stimulated models. This inhibition prevents the downstream cascade that leads to the production of pro-inflammatory cytokines.
Caption: this compound inhibits the TLR4/MyD88/NF-κB pathway.
Potential Activation of PPARα by this compound
In addition to the TLR4 pathway, evidence suggests that this compound may act as a natural ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα is known to have anti-inflammatory effects, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.
References
Whitepaper: Lauric Acid as a Potential Therapeutic Agent for Metabolic Syndrome
Executive Summary
Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively increase the risk for type 2 diabetes and cardiovascular disease. Current therapeutic strategies often involve polypharmacy with limited efficacy in addressing the root pathophysiology. Lauric acid (C12:0), a medium-chain saturated fatty acid abundant in coconut and palm kernel oils, has emerged as a molecule of interest due to its unique metabolic properties. Unlike long-chain fatty acids, this compound is preferentially transported to the liver via the portal vein for rapid oxidation, potentially offering benefits in energy expenditure and reduced fat storage. Preclinical evidence suggests that this compound modulates key metabolic signaling pathways, including peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK), leading to improved lipid profiles, enhanced fatty acid oxidation, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current evidence, detailing the molecular mechanisms, summarizing quantitative preclinical and clinical data, and outlining experimental protocols to guide future research and development of this compound-based therapeutics for metabolic syndrome.
Molecular Mechanisms of this compound
This compound exerts its effects on metabolic syndrome through the modulation of several key signaling pathways that regulate lipid metabolism, glucose homeostasis, and inflammation.
Activation of PPAR Signaling
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as critical regulators of lipid and glucose metabolism. This compound has been identified as a natural ligand and activator of PPARα and PPARγ.[1][2][3]
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism like the liver, PPARα activation by this compound up-regulates genes involved in fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase I (CPT1) and Acyl-CoA Oxidase (ACO).[1][4] This leads to increased hepatic oxidation of fatty acids and a subsequent reduction in triglycerides available for very low-density lipoprotein (VLDL) assembly. Studies in cultured rat hepatocytes show that laurate treatment significantly up-regulates PPARα expression and the secretion of apolipoprotein A1 (ApoA-I), a key component of high-density lipoprotein (HDL).
-
PPARγ Activation: While more commonly associated with adipocyte differentiation, PPARγ is also involved in improving insulin sensitivity. This compound has been shown to induce PPARγ transcriptional activity, which may contribute to its beneficial effects on glucose metabolism.
Modulation of AMPK and SREBP-1c Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Its activation promotes energy-producing processes (like fatty acid oxidation) and inhibits energy-consuming processes (like lipogenesis).
-
AMPK Activation: Some studies suggest this compound can activate the AMPK pathway. Activated AMPK phosphorylates and inhibits key enzymes in lipid synthesis, such as Acetyl-CoA Carboxylase (ACC).
-
SREBP-1c Inhibition: AMPK activation is known to suppress the expression and processing of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. By inhibiting the AMPK/SREBP-1c pathway, this compound can potentially reduce the expression of lipogenic genes, thereby mitigating hepatic steatosis. However, the literature is not entirely consistent, and some studies on other fatty acids show conflicting pathway interactions.
Anti-Inflammatory Effects via NF-κB Inhibition
Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound has demonstrated anti-inflammatory properties, which may be mediated by the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Studies have shown that this compound can suppress the secretion of these cytokines by inhibiting the phosphorylation of MAP kinases and subsequent NF-κB activation. This anti-inflammatory action may help alleviate insulin resistance and reduce adipose tissue inflammation associated with obesity.
Preclinical Evidence: In Vivo & In Vitro Studies
A substantial body of preclinical research has investigated the effects of this compound on various components of metabolic syndrome.
Data from Animal Models
Studies in diet-induced obese rodent models have compared this compound with other fatty acids, particularly the long-chain saturated fatty acid palmitic acid.
Table 1: Effects of this compound in High-Fat Diet (HFD)-Induced Obese Mice Data summarized from a 12-week study comparing a control diet (CD) with HFDs supplemented with 3% this compound (HF+LA) or 3% palmitic acid (HF+PA).
| Parameter | Control Diet (CD) | HF + this compound (LA) | HF + Palmitic Acid (PA) | Key Finding |
| Body Weight (g) | 30.5 ± 1.2 | 45.1 ± 1.9 | 46.2 ± 1.5 | Both HFDs increased weight vs. CD. |
| Total Fat Mass (g) | 4.1 ± 0.6 | 16.8 ± 1.5 | 17.5 ± 1.1 | Both HFDs increased fat mass vs. CD. |
| HOMA-IR Index | 1.0 ± 0.2 | 2.5 ± 0.4 | 4.5 ± 0.7 | PA significantly increased IR; LA showed only a trend. |
| Adipose TNF-α mRNA | Baseline | Lower than PA | Higher than LA | LA resulted in reduced adipose tissue inflammation compared to PA. |
| Liver Triglycerides (mg/g) | ~20 | ~85 | ~90 | Both HFDs increased liver triglycerides vs. CD. |
| Plasma ALT (U/L) | ~30 | ~45 | ~75 | PA significantly increased liver injury marker; LA did not. |
Table 2: Effects of this compound on Hepatic Parameters in HFD-Induced NAFLD Rats Data summarized from an 8-week study where HFD-fed rats were concurrently treated with this compound.
| Parameter | Control | High-Fat Diet (HFD) | HFD + LA (500 mg/kg) | Key Finding |
| Serum Glucose (mg/dL) | 95.2 ± 2.1 | 145.8 ± 3.5 | 105.1 ± 2.8 | LA ameliorated HFD-induced hyperglycemia. |
| Serum Insulin (µU/mL) | 12.4 ± 0.5 | 28.9 ± 1.1 | 15.3 ± 0.7 | LA reduced HFD-induced hyperinsulinemia. |
| Serum Triglycerides (mg/dL) | 60.5 ± 1.9 | 115.7 ± 3.2 | 75.4 ± 2.4 | LA lowered serum triglycerides. |
| Hepatic TNF-α (pg/mg protein) | 35.1 ± 1.3 | 80.6 ± 2.5 | 45.2 ± 1.9 | LA reduced hepatic inflammation. |
| Hepatic AMPK (gene expression) | 1.0 ± 0.05 | 0.35 ± 0.02 | 0.85 ± 0.04 | LA up-regulated the expression of the AMPK gene. |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of findings in metabolic syndrome research.
A common method to induce a phenotype resembling metabolic syndrome in rodents is through a high-fat, high-sugar diet.
-
Animal Model: Male C57BL/6J mice or Wistar rats, 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Formulation:
-
Control Diet: Standard rodent chow (e.g., 10% kcal from fat).
-
Metabolic Syndrome Diet (HFD): A purified diet containing 45-60% kcal from fat (often lard or palm oil) and/or supplementation of drinking water with 20-30% fructose or sucrose solution.
-
-
Duration: Feed animals the respective diets for 8-16 weeks. Metabolic derangements such as obesity, hyperglycemia, and insulin resistance typically manifest within this period.
-
Monitoring: Monitor body weight, food intake, and water consumption weekly.
The OGTT is a gold-standard procedure to assess in vivo glucose homeostasis and insulin sensitivity.
-
Fasting: Fast mice for 4-6 hours (or up to 16 hours, though shorter fasts may reduce stress) prior to the test. Ensure free access to water.
-
Baseline Blood Sample (t=0): Obtain a baseline blood glucose reading. Restrain the mouse and make a small nick at the distal end of the tail vein. Collect a small drop of blood onto a glucometer strip.
-
Glucose Administration: Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via oral gavage. A 20-50% dextrose solution is commonly used.
-
Subsequent Blood Samples: Collect blood from the tail vein at specified time points after glucose administration, typically 15, 30, 60, and 120 minutes.
-
Data Analysis: Plot blood glucose concentration (mg/dL) against time (minutes). Calculate the area under the curve (AUC) to quantify glucose tolerance. Impaired glucose tolerance is indicated by a higher and more prolonged elevation in blood glucose levels.
Clinical Evidence
Human studies on purified this compound are limited; much of the evidence is derived from studies using coconut oil. The results are often contradictory and highlight the complexity of translating preclinical findings.
One clinical trial (NCT03481608) is specifically investigating whether dietary this compound from coconut oil can facilitate the production of dilauroylphosphatidylcholine (DLPC), a ligand for the nuclear receptor LRH-1, which plays a role in glucose and sterol metabolism. This study aims to provide a mechanistic link between this compound intake and metabolic regulation in humans.
A meta-analysis of randomized controlled trials on medium-chain triglycerides (MCTs), which contain this compound, suggests that MCT consumption can lead to modest reductions in body weight and body composition compared to long-chain triglycerides.
Table 3: Summary of a Human Crossover Trial on this compound-Rich Fat Data from a 2 x 4-week randomized crossover trial comparing diets supplemented with a this compound-rich fat vs. a trans-fatty acid-rich fat in healthy adults.
| Serum Lipid Parameter | Change with Trans-Fat Diet | Change with this compound Diet | Key Finding |
| Total Cholesterol (mmol/L) | +0.44 ± 0.08 | +0.41 ± 0.08 | Both fats raised total cholesterol similarly. |
| LDL Cholesterol (mmol/L) | +0.39 ± 0.07 | +0.34 ± 0.07 | Both fats raised LDL cholesterol similarly. |
| HDL Cholesterol (mmol/L) | -0.12 ± 0.03 | +0.04 ± 0.03 | Trans-fat lowered HDL; this compound did not. |
| Total:HDL Ratio | +0.70 ± 0.09 | +0.13 ± 0.09 | The this compound diet resulted in a significantly more favorable Total:HDL ratio. |
Discussion and Future Directions
The available evidence suggests that this compound possesses distinct metabolic properties compared to other saturated fatty acids, positioning it as a molecule of interest for metabolic syndrome. Its ability to activate PPARs and potentially modulate AMPK offers plausible mechanisms for its observed benefits in preclinical models, including improved lipid profiles, enhanced fatty acid oxidation, and reduced inflammation.
However, several challenges and knowledge gaps remain:
-
Inconsistent Data: Reports on this compound's effect on insulin sensitivity are conflicting, with some studies suggesting it may even impair insulin signaling under certain conditions.
-
Lack of Long-Term Clinical Trials: Robust, long-term clinical trials using purified this compound are necessary to confirm its efficacy and safety in patients with metabolic syndrome.
-
Dosage and Formulation: The optimal therapeutic dose and delivery formulation for this compound have not been established.
-
Whole Food vs. Purified Compound: The effects of consuming this compound as part of a whole food like coconut oil may differ from consuming it as a purified supplement, due to interactions with other food components.
Future research should focus on well-controlled clinical trials to assess the long-term impact of this compound on all components of metabolic syndrome. Mechanistic studies should further elucidate the context-dependent effects of this compound on insulin signaling and explore its interaction with the gut microbiome, which is emerging as a key regulator of metabolic health.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for metabolic syndrome. Its unique metabolism and ability to engage key pathways like PPAR and AMPK signaling support its role in improving dyslipidemia and reducing inflammation. While preclinical data are promising, particularly in demonstrating superiority over long-chain saturated fats, the clinical evidence is still in its infancy. Further rigorous investigation is required to validate these findings in humans and to determine the therapeutic window and optimal application for this compound in managing the complex pathophysiology of metabolic syndrome.
References
- 1. This compound Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes [xiahepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. Fat Metabolism in Context: PPAR alpha, Saturated Fat and NAD+ - Fire In A Bottle [fireinabottle.net]
- 4. Fatty acid chain length and saturation influences PPARα transcriptional activation and repression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Lauric Acid on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauric acid, a medium-chain fatty acid predominantly found in coconut oil, is gaining significant attention for its potential to modulate the gut microbiota and influence host health. This technical guide synthesizes the current scientific understanding of the interactions between this compound and the complex ecosystem of the gut microbiome. It delves into the antimicrobial properties of this compound, its differential effects on various bacterial taxa, and the downstream consequences for gut health and inflammation. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
The human gut is colonized by a vast and diverse community of microorganisms, collectively known as the gut microbiota, which plays a pivotal role in host physiology, including metabolism, immunity, and even neurological function.[1] Dysbiosis, an imbalance in the composition and function of the gut microbiota, has been linked to a myriad of diseases, making the gut microbiome a critical target for therapeutic interventions.[1] Medium-chain fatty acids (MCFAs), such as this compound, are known for their unique metabolic and antimicrobial properties.[2][3] this compound is a 12-carbon saturated fatty acid that, along with its monoglyceride derivative monolaurin, exhibits broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, fungi, and enveloped viruses.[4] This guide explores the specific effects of this compound on the composition and function of the gut microbiota, providing a detailed analysis of the current evidence.
Antimicrobial Properties of this compound
This compound's primary mechanism of antimicrobial action involves the disruption of the bacterial cell membrane. Its amphipathic nature allows it to intercalate into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. Several in vitro studies have demonstrated the potent bactericidal effects of this compound against various pathogenic bacteria.
Notably, this compound has shown high antimicrobial activity against pathogenic species such as Bacteroides and Clostridium, while exhibiting low activity against commensal lactic acid bacteria. This selective antimicrobial activity suggests that this compound could potentially help in controlling the overgrowth of harmful bacteria while preserving beneficial microbes. For instance, this compound has been shown to be a potent inhibitor of Clostridium difficile growth in vitro, a major cause of antibiotic-associated diarrhea. The inhibitory mechanism involves the generation of intracellular reactive oxygen species (ROS) and cell membrane damage.
Effects of this compound on Gut Microbiota Composition: In Vivo and In Vitro Studies
Animal and in vitro studies have provided quantitative insights into how this compound supplementation can alter the gut microbial landscape.
Quantitative Data from Key Studies
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on gut microbiota composition.
Table 1: Effects of this compound on Cecal Microbiota Composition in Broilers Challenged with Lipopolysaccharide (LPS)
| Bacterial Taxa | Control (LPS) | This compound + LPS | Fold Change | Reference |
| Escherichia-Shigella | Increased | Reduced | - | |
| Barnesiella | Increased | Reduced | - | |
| Alistipes | Increased | Reduced | - | |
| Lactobacillus | Decreased | Increased | + | |
| Bacteroides | Decreased | Increased | + |
Data from a study on broilers fed a basal diet or a diet supplemented with 1000 mg/kg this compound for 42 days, followed by an LPS challenge.
Table 2: In Vitro Antimicrobial Activity of this compound against Human Gut Microbes
| Bacterial Species | This compound Concentration for Inhibition | Type of Bacteria | Reference |
| Bacteroides | High antimicrobial activity | Pathogenic | |
| Clostridium | High antimicrobial activity | Pathogenic | |
| Lactic acid bacteria | Low antimicrobial activity | Commensal | |
| Clostridium difficile | 0.1563 mg/mL (0.5x MBC) to 0.625 mg/mL (2x MBC) | Pathogenic |
MBC: Minimum Bactericidal Concentration
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the results and designing future studies.
Protocol 1: In Vivo Study on LPS-Challenged Broilers
-
Subjects: 384 one-day-old broilers.
-
Experimental Groups:
-
Control (CON): Basal diet + saline injection.
-
LPS: Basal diet + 0.5 mg/kg LPS injection.
-
ANT+LPS: Basal diet with 75 mg/kg antibiotic + 0.5 mg/kg LPS injection.
-
LA+LPS: Basal diet with 1000 mg/kg this compound + 0.5 mg/kg LPS injection.
-
-
Duration: 42 days of feeding, followed by 3 consecutive days of injections.
-
Sample Collection: Cecal contents were collected for 16S rRNA analysis.
-
Analysis: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified and sequenced to determine the microbial composition.
Protocol 2: In Vitro Antimicrobial Activity Assay
-
Method: A novel microplate reader-based method was developed to measure the antimicrobial activity of this compound.
-
Test Complex (TC): A 96-well deep-well microplate with a bottom layer of agar medium containing this compound and a top layer of broth for bacterial inoculation.
-
Procedure:
-
This compound was dissolved in 100% ethanol to create stock solutions.
-
The TC was prepared with varying concentrations of this compound in the bottom agar layer.
-
Human gut bacteria were inoculated into the top broth layer.
-
The plates were incubated, and the turbidity of the broth was measured at OD600 to assess bacterial growth.
-
-
Validation: The results were validated using the traditional colony counting method.
Signaling Pathways and Mechanisms of Action
The effects of this compound on the host are not solely due to its direct antimicrobial activity but also involve the modulation of host signaling pathways.
Anti-inflammatory Effects
This compound supplementation has been shown to inhibit inflammatory responses. In a study on LPS-challenged broilers, this compound pretreatment decreased the levels of the pro-inflammatory cytokine IL-6 and increased the levels of anti-inflammatory cytokines IL-4 and IL-10. This suggests that this compound can modulate the host's immune response, potentially through its influence on the gut microbiota and their metabolites.
A proposed mechanism for the anti-inflammatory effect of medium-chain fatty acids involves their interaction with G protein-coupled receptors (GPCRs), such as GPR40, which can modulate inflammatory signaling cascades.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for Microbiome Analysis
The following diagram illustrates a typical workflow for studying the effects of this compound on the gut microbiome.
Caption: A standard experimental workflow for gut microbiome analysis.
This compound and Short-Chain Fatty Acid (SCFA) Production
While this compound itself is a medium-chain fatty acid, its influence on the gut microbiota composition can indirectly affect the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. SCFAs are crucial metabolites produced by bacterial fermentation of dietary fibers and play a significant role in maintaining gut barrier integrity, regulating inflammation, and serving as an energy source for colonocytes.
In the study on LPS-challenged broilers, this compound supplementation was found to modulate the production of volatile fatty acids (VFAs), a group that includes SCFAs. By promoting the growth of beneficial bacteria such as Lactobacillus and Bacteroides, which are known SCFA producers, this compound may indirectly enhance the production of these beneficial metabolites.
Caption: Indirect effect of this compound on SCFA production.
Implications for Drug Development
The ability of this compound to selectively modulate the gut microbiota presents several opportunities for therapeutic applications. Its potential to inhibit pathogenic bacteria while sparing beneficial ones makes it an attractive candidate for the development of novel antimicrobial agents that are less likely to cause widespread disruption to the gut ecosystem.
Furthermore, its anti-inflammatory properties and its potential to enhance SCFA production suggest its utility in the management of inflammatory bowel diseases (IBD) and other conditions associated with gut dysbiosis and inflammation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting human clinical trials to validate the findings from preclinical studies, and exploring novel delivery systems to target this compound to specific regions of the gastrointestinal tract.
Conclusion
This compound demonstrates significant potential as a modulator of the gut microbiota. Its selective antimicrobial activity, coupled with its anti-inflammatory effects and its indirect influence on SCFA production, underscores its importance in maintaining gut homeostasis. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research aimed at harnessing the therapeutic potential of this compound for improving gut health and developing novel microbiota-targeted therapies. Further in-depth studies, particularly well-controlled human clinical trials, are warranted to fully elucidate its role in human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Colonic Medium-Chain Fatty Acids Act as a Source of Energy and for Colon Maintenance but Are Not Utilized to Acylate Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insect Derived this compound as Promising Alternative Strategy to Antibiotics in the Antimicrobial Resistance Scenario [frontiersin.org]
Investigating the Antitumor Properties of Lauric Acid in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauric acid, a medium-chain saturated fatty acid predominantly found in coconut oil, has garnered increasing attention for its potential as an antitumor agent. Emerging research indicates that this compound can selectively induce apoptosis, cause cell cycle arrest, and increase oxidative stress in various cancer cell lines while exhibiting minimal toxicity to normal cells. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its effects on breast, endometrial, and colon cancer cell lines. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved. This document is intended to serve as a valuable resource for researchers investigating natural compounds for cancer therapy and professionals in drug development.
Introduction
The exploration of natural compounds for novel cancer therapeutics is a rapidly evolving field. This compound (C12:0), a medium-chain fatty acid, has demonstrated promising anticancer activities.[1][2][3] Unlike long-chain fatty acids, this compound is rapidly absorbed and metabolized by the liver, which may contribute to its unique biological activities.[1] Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those of the breast, endometrium, and colon.[4] The primary mechanisms underlying these effects appear to be the induction of apoptosis, modulation of the cell cycle, and the generation of reactive oxygen species (ROS). This guide synthesizes the current knowledge on the antitumor effects of this compound, providing a foundation for further research and development.
Effects on Cancer Cell Viability
This compound has been shown to decrease the viability of several cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. While specific IC50 values are not available for all cell lines, existing studies provide valuable data on the effective concentrations of this compound.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Citation(s) |
| HepG2 | Hepatocellular Carcinoma | 56.46 ± 1.20 µg/mL | |
| SkBr3 | Breast Cancer | Significant inhibition at 50-100 µM | |
| Ishikawa | Endometrial Cancer | Significant inhibition at 50-100 µM | |
| Caco-2 | Colorectal Cancer | Significant apoptosis at 0.1-1 mM | |
| HCT-15 | Human Colon Cancer | Dose-dependent cytotoxicity observed | |
| HT29 | Colorectal Cancer | Dose-dependent inhibition of proliferation | |
| CT26 | Murine Colon Carcinoma | Dose-dependent inhibition of proliferation |
Induction of Apoptosis
A primary mechanism of this compound's antitumor activity is the induction of apoptosis, or programmed cell death. This is often mediated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.
| Cell Line | Cancer Type | Apoptosis Induction | Key Findings | Citation(s) |
| Caco-2 | Colorectal Cancer | Significant increase in total apoptosis | 41.5 ± 3.5% apoptosis at 1 mM after 24h | |
| SkBr3 | Breast Cancer | Increased percentage of TUNEL-positive cells | Apoptosis is ROS-dependent and involves p21 | |
| Ishikawa | Endometrial Cancer | Increased percentage of TUNEL-positive cells | Apoptosis is ROS-dependent and involves p21 | |
| CT26 | Murine Colon Carcinoma | Approximately 10-fold increase in apoptosis | Mediated by mitochondrial oxidative stress | |
| HT29 | Colorectal Cancer | Approximately 10-fold increase in apoptosis | Mediated by mitochondrial oxidative stress |
Cell Cycle Arrest
This compound has also been observed to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. This prevents the cells from dividing and proliferating.
| Cell Line | Cancer Type | Effect on Cell Cycle | Key Findings | Citation(s) |
| Caco-2 | Colorectal Cancer | Arrest at S and G2/M phases | Reduction of cells in the G0/G1 phase | |
| IEC-6 (non-cancerous) | Intestinal Epithelial | Arrest at S and G2/M phases | Reduction of cells in the G0/G1 phase |
Signaling Pathways Modulated by this compound
The antitumor effects of this compound are orchestrated through the modulation of specific signaling pathways. The most well-documented of these is the EGFR/ERK pathway, which is activated by an increase in reactive oxygen species. The involvement of the PI3K/Akt pathway has also been suggested, although the mechanism is less defined.
ROS-Mediated EGFR/ERK Signaling Pathway
In several cancer cell lines, this compound has been shown to increase intracellular ROS levels. This oxidative stress leads to the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the downstream Ras-Raf-MEK-ERK signaling cascade. This pathway ultimately leads to the activation of transcription factors like AP-1 (a dimer of c-Jun and c-fos), which upregulates the expression of the cyclin-dependent kinase inhibitor p21. The induction of p21 plays a crucial role in this compound-induced cell cycle arrest and apoptosis.
Putative PI3K/Akt Signaling Pathway Involvement
Some studies suggest that fatty acids can influence the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation. While the direct mechanism of this compound's interaction with this pathway is not fully elucidated, it is hypothesized that the increased expression of p21 may be partially mediated through the modulation of PI3K/Akt signaling. Further research is needed to clarify the precise role of this pathway in this compound-induced antitumor effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., SkBr3, Ishikawa, Caco-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like ethanol or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular ROS levels.
Materials:
-
Cancer cell lines
-
This compound
-
DCFDA solution
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis).
-
Load the cells with DCFDA solution according to the manufacturer's instructions (typically 10-20 µM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess DCFDA.
-
Treat the cells with this compound at the desired concentrations.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points. An increase in fluorescence indicates an increase in intracellular ROS.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the antitumor properties of this compound.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the antitumor properties of this compound in various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, largely driven by an increase in intracellular ROS and the subsequent activation of the EGFR/ERK signaling pathway.
For drug development professionals, this compound presents an interesting natural compound with potential for further investigation as a standalone or adjuvant cancer therapy. Its selectivity for cancer cells over normal cells is a particularly attractive feature.
Future research should focus on:
-
Elucidating the precise IC50 values of this compound in a wider range of cancer cell lines.
-
Conducting in-depth studies on the effects of this compound on cell cycle regulation to obtain more detailed quantitative data.
-
Clarifying the role of the PI3K/Akt pathway in this compound-mediated antitumor effects.
-
Investigating the in vivo efficacy of this compound in preclinical animal models of cancer.
-
Exploring synergistic effects of this compound with existing chemotherapeutic agents.
By addressing these research questions, a more complete understanding of this compound's therapeutic potential can be achieved, paving the way for its potential clinical application in oncology.
References
- 1. Biomedical Applications of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induce cell death in colon cancer cells mediated by the epidermal growth factor receptor downregulation: An in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound-activated signaling prompts apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Lauric Acid on Skin Health and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the multifaceted effects of lauric acid on skin physiology and pathology. This compound, a medium-chain fatty acid (MCFA) predominantly found in coconut oil, has garnered significant scientific interest for its potent antimicrobial, anti-inflammatory, and skin barrier-enhancing properties. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development in dermatology.
Core Mechanisms of Action
This compound exerts its influence on skin health through three primary mechanisms: direct antimicrobial activity, modulation of inflammatory responses, and reinforcement of the skin's barrier function.
Antimicrobial Properties
This compound demonstrates significant bactericidal activity against key skin pathogens, including Propionibacterium acnes (now Cutibacterium acnes), the bacterium implicated in acne vulgaris, and Staphylococcus aureus, a pathogen frequently associated with atopic dermatitis and other skin infections.[1][2] Its mechanism of action involves the disruption of bacterial cell membranes, leading to increased permeability and cell death.[3]
Anti-Inflammatory Effects
This compound has been shown to mitigate inflammatory responses in the skin.[4] Research indicates that it can suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), which are key mediators in inflammatory skin conditions.[5] This is achieved, in part, by inhibiting the activation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Skin Barrier Function and Moisturization
By integrating into the skin's lipid layers, this compound helps to strengthen the stratum corneum, the outermost layer of the epidermis. This reinforcement enhances the skin's barrier function, reducing transepidermal water loss (TEWL) and improving overall skin hydration.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various experimental models.
Table 2.1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Test | Concentration (µg/mL) | Fold Change vs. Benzoyl Peroxide (BPO) | Reference |
| P. acnes (ATCC 6919) | MIC | 3.9 | >15x lower | |
| P. acnes (ATCC 6919) | MBC | 60 | - | |
| S. aureus | MIC | 3.9 | >15x lower | |
| S. epidermidis | MIC | 7.8 | >15x lower | |
| S. aureus | MIC | 156 | - |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2.2: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Stimulant | Cytokine | This compound Conc. | % Reduction (vs. Stimulant alone) | Reference |
| SZ95 Sebocytes | P. acnes | IL-6 | 100 µM | Significant Suppression (exact % not stated) | |
| SZ95 Sebocytes | P. acnes | IL-8 | 100 µM | Significant Suppression (exact % not stated) | |
| THP-1 Monocytes | P. acnes | IL-8 | 100 µM | Significant Suppression (exact % not stated) | |
| THP-1 Monocytes | P. acnes | TNF-α | 100 µM | Significant Suppression (exact % not stated) |
Table 2.3: Clinical Effects of Virgin Coconut Oil (High this compound Content) on Atopic Dermatitis (8-week study)
| Parameter | Baseline (Mean) | Week 8 (Mean) | Mean Change | Reference |
| Transepidermal Water Loss (TEWL) (g/m²/h) | 26.68 | 7.09 | -19.59 | |
| Skin Capacitance (Hydration) (Arbitrary Units) | 32.0 | 42.3 | +10.3 | |
| SCORAD Index | - | - | -68.23% |
Data from a randomized, double-blind clinical trial comparing virgin coconut oil (VCO) to mineral oil in pediatric patients with mild to moderate atopic dermatitis.
Table 2.4: In Vivo Wound Healing Effects of this compound
| Model | Treatment Group | Outcome | Result | Reference |
| Diabetic Rat | JFP + 0.5% this compound Hydrogel | Epithelialization Period | 18.5 ± 1 days | |
| Diabetic Rat | JFP + 1% this compound Hydrogel | Epithelialization Period | 19 ± 1 days | |
| Diabetic Rat | Control (No treatment) | Epithelialization Period | 28 ± 1.5 days |
JFP: Jelly Fig Pectin
Signaling Pathways and Mechanisms
This compound's anti-inflammatory effects are mediated through the downregulation of key pro-inflammatory signaling cascades initiated by pathogens like P. acnes.
The mechanism for this compound's antimicrobial action involves direct interaction with the bacterial cell membrane.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide, providing a framework for reproducibility and further investigation.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against skin-relevant bacteria.
Protocol: Broth Microdilution for MIC
-
Bacterial Preparation: Culture P. acnes in Brain Heart Infusion (BHI) broth under anaerobic conditions for 72 hours. Adjust the bacterial suspension to approximately 1 x 10⁶ Colony-Forming Units (CFU)/mL.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare two-fold serial dilutions in BHI broth within a 96-well microtiter plate. The final concentration of DMSO should be non-inhibitory (e.g., <0.1%).
-
Inoculation: Add 100 µL of the bacterial suspension to each well containing 100 µL of the serially diluted this compound. Include a positive control (bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 72 hours under anaerobic conditions for P. acnes or aerobic conditions for S. aureus.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible bacterial growth (turbidity) as measured by a microplate reader at 600 nm.
Protocol: MBC Determination
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Plating: Spot the aliquot onto a BHI agar plate.
-
Incubation: Incubate the plates under appropriate conditions (anaerobic for P. acnes, aerobic for S. aureus) at 37°C for 48-72 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial CFU count.
In Vitro Anti-Inflammatory Assay (Cytokine Measurement)
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by skin cells stimulated with P. acnes.
Protocol: ELISA for Cytokine Secretion
-
Cell Culture: Culture human SZ95 sebocytes or THP-1 monocytes in appropriate media until they reach 80-90% confluency. For THP-1 cells, differentiation into macrophages may be induced using Phorbol 12-myristate 13-acetate (PMA).
-
Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with a heat-killed or live suspension of P. acnes (e.g., at a Multiplicity of Infection (MOI) of 10) for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the culture plates and collect the cell-free supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-8). Incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Add standards and collected cell supernatants to the wells and incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB). Allow color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
-
Quantification: Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.
In Vivo Model of P. acnes-Induced Inflammation
Objective: To evaluate the anti-inflammatory and antibacterial effects of topically applied this compound in an animal model.
Protocol: Mouse Ear Inflammation Model
-
Animal Model: Use Institute of Cancer Research (ICR) mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Bacterial Injection: Anesthetize the mice. Intradermally inject 1 x 10⁷ CFU of live P. acnes (in 20 µL PBS) into the left ear pinna. Inject the right ear with 20 µL of sterile PBS as a control.
-
Topical Application: Immediately after injection, epicutaneously apply the test formulation (e.g., 150 µg of this compound in a vehicle like Vaseline) to the surface of both ears.
-
Endpoint Measurement (24 hours post-injection):
-
Ear Swelling: Measure the thickness of both ears using a digital micro-caliper. The increase in ear thickness relative to baseline is a measure of inflammation.
-
Bacterial Load: Euthanize the animals. Excise the ear tissue using an 8mm biopsy punch, homogenize the tissue in sterile PBS, and perform serial dilutions for CFU plating on BHI agar to quantify the bacterial load.
-
Histology: Fix ear tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to visualize and score the infiltration of inflammatory cells.
-
Clinical Assessment of Skin Barrier Function
Objective: To quantitatively measure the effect of a this compound-containing formulation on transepidermal water loss (TEWL) and stratum corneum hydration.
Protocol: TEWL and Corneometry Measurement
-
Subject Recruitment: Enroll subjects with conditions of interest (e.g., mild to moderate atopic dermatitis or xerosis). Ensure a washout period for any topical or systemic medications that could affect the skin barrier.
-
Acclimatization: Prior to measurement, have subjects acclimatize in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 20-30 minutes.
-
Measurement Sites: Define specific measurement sites on the body (e.g., volar forearm).
-
TEWL Measurement (Evaporimetry):
-
Use an open-chamber device (e.g., Tewameter®).
-
Place the probe gently on the skin surface without pressure and allow the reading to stabilize (typically 30-60 seconds).
-
Record the TEWL value, which is expressed in g/m²/h. Higher values indicate greater water loss and a more compromised barrier.
-
-
Hydration Measurement (Corneometry):
-
Use a Corneometer® probe.
-
Press the probe firmly onto the skin surface for 1-2 seconds.
-
The device measures the electrical capacitance of the stratum corneum, which is proportional to its water content. The value is given in arbitrary units (a.u.). Higher values indicate better hydration.
-
-
Study Design: Conduct measurements at baseline (before product application) and at specified time points throughout the study (e.g., week 2, 4, and 8) to assess changes over time.
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a beneficial agent for skin health, particularly in the management of acne, inflammatory dermatoses, and conditions characterized by a compromised skin barrier. Its dual antimicrobial and anti-inflammatory properties make it a compelling candidate for therapeutic and cosmetic formulations.
For drug development professionals, this compound presents an opportunity to develop novel, non-antibiotic topical treatments for acne and to formulate advanced emollients for atopic dermatitis and xerosis. Future research should focus on:
-
Optimized Delivery Systems: Investigating nanoformulations (e.g., liposomes, solid lipid nanoparticles) to enhance the bioavailability and targeted delivery of this compound into the pilosebaceous unit.
-
Synergistic Formulations: Exploring combinations of this compound with other active ingredients (e.g., retinoids, other fatty acids) to achieve synergistic effects.
-
Large-Scale Clinical Trials: Conducting robust, large-scale, randomized controlled trials on purified this compound formulations to definitively establish its efficacy and safety for various dermatological conditions.
-
Mechanism of Barrier Repair: Elucidating the precise molecular mechanisms by which this compound influences lipid synthesis and organization within the stratum corneum.
By leveraging the foundational data and protocols outlined in this guide, the scientific and medical communities can continue to unlock the full therapeutic potential of this compound for skin health and disease.
References
- 1. Antimicrobial Property of this compound Against Propionibacterium acnes: Its Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antimicrobial Activity of Liposomal Lauric Acids Against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 4. This compound: Research, Psoriasis, Acne, How to Use It & More [healthline.com]
- 5. Anti-bacterial and anti-inflammatory properties of capric acid against Propionibacterium acnes: a comparative study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lauric Acid in Neurodegenerative Disease Models: An In-depth Technical Guide
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge. A common thread among these devastating disorders is the progressive loss of neuronal structure and function, often accompanied by chronic neuroinflammation, oxidative stress, and mitochondrial dysfunction. Emerging research has highlighted the potential of nutritional interventions and specific dietary components in mitigating the pathological processes underlying these diseases. Lauric acid (C12:0), a medium-chain saturated fatty acid predominantly found in coconut oil, has garnered considerable attention for its potential neuroprotective effects. This technical guide provides a comprehensive overview of the current state of research on the role of this compound in preclinical models of neurodegenerative diseases, with a focus on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate its therapeutic potential.
Mechanisms of Action of this compound in Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathological pathways implicated in neurodegeneration.
-
Anti-inflammatory Effects: this compound has been shown to modulate neuroinflammation by reducing the production of pro-inflammatory cytokines.[1][2] In microglial cells, the brain's resident immune cells, this compound can attenuate the inflammatory response triggered by lipopolysaccharide (LPS), a potent inflammatory agent.[2] This anti-inflammatory activity is partly mediated through the G protein-coupled receptor 40 (GPR40), which, when activated by this compound, can suppress inflammatory signaling pathways.[2]
-
Reduction of Oxidative Stress: The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. This compound has demonstrated the ability to bolster the brain's antioxidant defenses.[1] Studies have shown that this compound treatment can increase the levels of endogenous antioxidants such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT), while reducing markers of lipid peroxidation like malondialdehyde (MDA).
-
Mitochondrial Protection and Bioenergetics: Mitochondrial dysfunction is a central feature of many neurodegenerative diseases, leading to energy deficits and increased production of reactive oxygen species (ROS). This compound can be metabolized into ketone bodies, which serve as an alternative energy source for neurons when glucose metabolism is impaired, a known issue in AD. Furthermore, this compound may directly support mitochondrial function, improving mitochondrial biogenesis and reducing oxidative damage within the mitochondria.
-
Promotion of Autophagy: Autophagy is a cellular process responsible for clearing damaged organelles and misfolded protein aggregates, such as amyloid-beta (Aβ) and alpha-synuclein, which are hallmarks of AD and PD, respectively. This compound has been suggested to promote autophagy, thereby aiding in the removal of these toxic protein accumulations.
This compound in Alzheimer's Disease Models
The majority of preclinical research on this compound and neurodegeneration has focused on models of Alzheimer's disease. These studies have primarily utilized toxin-induced models of cognitive impairment that mimic certain aspects of AD pathology.
Quantitative Data from Alzheimer's Disease Models
| Animal Model | Treatment | Key Findings | Reference |
| Scopolamine-induced memory impairment in rats | This compound (125, 250, 500 mg/kg, p.o.) for 21 days | - Behavioral: Dose-dependently decreased escape latency in the Morris water maze and increased time spent in the target quadrant. - Biochemical (Brain): Decreased acetylcholinesterase (AChE) activity. Reduced levels of malondialdehyde (MDA) and interleukin-6 (IL-6). Increased levels of reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT). | |
| High-fat/high-fructose diet (HFFD)-induced neuroinflammation in mice | This compound (750 mg/kg, daily) for 6 weeks | - Biochemical (Brain): Reduced brain concentrations of monocyte chemoattractant protein-1 (MCP-1), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). Increased brain levels of the anti-inflammatory cytokine interleukin-10 (IL-10). |
This compound in Parkinson's Disease Models
Research on this compound in Parkinson's disease models has explored its ability to protect dopaminergic neurons from toxin-induced damage.
Quantitative Data from Parkinson's Disease Models
| Animal Model | Treatment | Key Findings | Reference |
| Rotenone-induced Parkinson's disease in rats | This compound (50 mg/kg/day, p.o.) for 3 weeks | - Behavioral: Significantly improved locomotor activity. - Biochemical (Brain): Decreased levels of protein carbonyl content (PCC) and Parkin-interacting substrate (PARIS). |
This compound in Huntington's Disease Models
Direct evidence for the role of this compound in Huntington's disease models is currently limited. However, a study on a related medium-chain fatty acid, decanoic acid (C10:0), provides valuable insights into the potential therapeutic utility of this class of molecules for HD.
Quantitative Data from a Huntington's Disease Cell Line Model (Decanoic Acid)
| Cell Model | Treatment | Key Findings | Reference |
| Inducible cell line model expressing exon 1 of the huntingtin gene with 150 polyglutamine repeats (HD150Q) | Decanoic acid | - Cellular: Significant reduction in mutant huntingtin (mHTT) aggregates. - Biochemical: Reduction in mitochondrial oxidative stress and restoration of ATP levels. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research in neurodegenerative disease models.
Animal Models
-
Scopolamine-Induced Amnesia Model (Rat):
-
Animals: Male Wistar rats are commonly used.
-
Induction of Amnesia: Scopolamine hydrobromide is dissolved in normal saline and administered intraperitoneally (i.p.) at a dose of 1-2 mg/kg.
-
This compound Administration: this compound is typically dissolved in a vehicle such as corn oil or a mixture of Tween 80 and normal saline and administered orally (p.o.) via gavage at doses ranging from 125 to 500 mg/kg body weight for a specified period (e.g., 21 days) before and/or during scopolamine treatment.
-
-
Rotenone-Induced Parkinson's Disease Model (Rat):
-
Animals: Male albino rats are often used.
-
Induction of Parkinsonism: Rotenone is dissolved in a suitable solvent (e.g., sunflower oil) and administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 1.5-3 mg/kg daily or on alternate days for a period of several weeks.
-
This compound Administration: this compound is administered orally (p.o.) via gavage, typically at a dose of 50 mg/kg/day, concurrently with the rotenone injections.
-
Behavioral Assays
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase: Rats are trained for several consecutive days (e.g., 4-5 days) with multiple trials per day. In each trial, the rat is released from one of four starting positions and allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded. If the rat fails to find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it.
-
Probe Trial: On the day after the last training session, the platform is removed, and the rat is allowed to swim freely for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.
-
-
-
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure: Each rat is placed at the center of the maze facing an open arm and is allowed to explore for a set time (e.g., 5 minutes). The number of entries into and the time spent in the open and closed arms are recorded. An increase in the time spent in the open arms is indicative of anxiolytic-like effects.
-
Biochemical Assays
-
Measurement of Oxidative Stress Markers:
-
Tissue Preparation: Brain tissue (e.g., hippocampus, cortex, or whole brain) is homogenized in cold phosphate-buffered saline (PBS) or a specific lysis buffer. The homogenate is then centrifuged to obtain the supernatant for analysis.
-
Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay. The principle involves the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored complex, which is measured spectrophotometrically at approximately 532 nm.
-
Reduced Glutathione (GSH) Assay: GSH levels are determined using a method based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured based on its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals. The inhibition of the colorimetric reaction is measured spectrophotometrically.
-
Catalase (CAT) Activity Assay: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂). The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.
-
-
Measurement of Inflammatory Cytokines:
-
Tissue Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of cytokines such as IL-6, TNF-α, and IL-1β in the brain homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions. This involves a sandwich immunoassay where the cytokine is captured by a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody and a colorimetric substrate.
-
Signaling Pathways and Visualizations
This compound's neuroprotective effects are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
GPR40 Signaling Pathway in Microglia
// Inhibition arrow GPR40 -> Inflammatory_Pathways [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335", fontsize=8, fontcolor="#202124"]; } .dot
Caption: GPR40-mediated signaling cascade.
ERK and NF-κB Signaling in Astrocytes
Caption: this compound's influence on ERK and NF-κB pathways.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo this compound studies.
Conclusion and Future Directions
The preclinical evidence presented in this guide suggests that this compound holds promise as a neuroprotective agent. Its ability to combat neuroinflammation, reduce oxidative stress, and support mitochondrial function addresses key pathological mechanisms that are common across several neurodegenerative diseases. The quantitative data from Alzheimer's and Parkinson's disease models provide a solid foundation for its potential therapeutic application.
However, several areas require further investigation. The lack of direct studies on this compound in Huntington's disease models represents a significant research gap. While findings on decanoic acid are encouraging, dedicated studies are needed to confirm the effects of this compound on huntingtin aggregation and neuronal survival in HD models. Furthermore, most of the current research relies on toxin-induced models. Future studies should explore the efficacy of this compound in transgenic animal models that more closely recapitulate the genetic and progressive nature of these diseases.
References
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Lauric Acid in Biological Samples using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a 12-carbon saturated medium-chain fatty acid, is a key component of various biological processes and is prevalent in many natural products. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is crucial for understanding its role in health and disease, as well as for pharmacokinetic and pharmacodynamic studies in drug development.[1] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique for the detection, identification, and quantification of this compound, even at low concentrations.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS, including sample preparation, derivatization, and instrument parameters.
Principle of the Method
The quantification of this compound is based on the stable isotope dilution method.[2] A known quantity of a stable isotope-labeled internal standard (IS), such as this compound-d3, is added to the biological sample at the beginning of the workflow.[2][3] The analyte and the internal standard are then co-extracted, derivatized, and analyzed by GC-MS. The derivatization step is essential to increase the volatility of the fatty acids for GC analysis. The chemically similar nature of the analyte and the internal standard ensures they behave almost identically during sample processing and analysis, which corrects for any loss of analyte during the procedure. Quantification is achieved by measuring the ratio of the peak area of the analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
This compound-d3 (internal standard)
-
Methanol (HPLC grade)
-
iso-Octane (HPLC grade)
-
Sulfuric acid or Boron trifluoride in methanol (BF3-methanol)
-
Acetonitrile (HPLC grade)
-
Pentafluorobenzyl bromide (PFBBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Glass tubes with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
Sample Preparation
The following protocol is a general guideline for plasma samples and can be adapted for other biological matrices.
2.1. Aliquoting and Internal Standard Spiking
-
Pipette 100 µL of plasma into a clean glass tube.
-
Add a known amount of this compound-d3 internal standard solution in methanol.
2.2. Liquid-Liquid Extraction
-
Add 2 mL of iso-octane to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (iso-octane) containing the lipids to a new clean glass tube.
-
Repeat the extraction step with another 2 mL of iso-octane to maximize recovery.
-
Combine the organic extracts.
-
Dry the combined organic extract under a gentle stream of nitrogen.
Derivatization
To increase volatility for GC analysis, the extracted fatty acids must be derivatized. Two common methods are fatty acid methyl ester (FAME) and pentafluorobenzyl (PFB) ester formation.
3.1. Fatty Acid Methyl Ester (FAME) Derivatization
-
Prepare a derivatizing reagent, such as 2% (v/v) methanolic sulfuric acid or 14% BF3-methanol.
-
Reconstitute the dried lipid extract in 1 mL of the derivatizing reagent.
-
Seal the tube and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of iso-octane.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper organic layer containing the FAMEs to a GC vial for analysis.
3.2. Pentafluorobenzyl (PFB) Ester Derivatization
-
Reconstitute the dried lipid extract in 25 µL of 1% DIPEA in acetonitrile.
-
Add 25 µL of 1% PFBBr in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters that can be optimized based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | Polar capillary column (e.g., HP-88, ZB-WAX) |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Injection Volume | 1 µL |
| Mass Spectrometer | Agilent 7250 Q-TOF or equivalent |
| Ion Source Temp | 250°C |
| Ionization Mode | Electron Ionization (EI) for FAMEs, Negative Chemical Ionization (NCI) for PFB esters |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Data Presentation
Quantitative Data Summary
The performance of the method should be validated by assessing its linearity, precision, and accuracy. The following table summarizes typical validation parameters for the quantitative analysis of this compound.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response. |
| Linear Range | 100 - 500 µg/mL | The concentration range over which the method is accurate and precise. |
| Limit of Detection (LOD) | 0.385 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.168 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by spike and recovery experiments. |
Visualization
Experimental Workflow
Caption: Workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound in biological samples using GC-MS. The described method, incorporating stable isotope dilution, liquid-liquid extraction, and chemical derivatization, offers high sensitivity, specificity, and accuracy. Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible quantitative data for this compound, facilitating a deeper understanding of its biological significance and role in various physiological and pathological conditions.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Detection of Lauric Acid: Application Notes and Protocols
High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of lauric acid in various matrices, ranging from biological samples to food products and pharmaceuticals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on different HPLC methods tailored for this compound analysis.
Introduction to this compound Analysis by HPLC
This compound, a 12-carbon saturated fatty acid, is a key component of coconut oil and palm kernel oil.[1] Its analysis is crucial for quality control in the food and cosmetic industries, as well as in biomedical research due to its various physiological roles. While gas chromatography (GC) is a traditional method for fatty acid analysis, HPLC offers distinct advantages, especially for non-volatile or heat-sensitive samples, and for analyses that do not require derivatization.[2][3] HPLC methods for this compound typically employ reversed-phase chromatography, where the separation is based on the hydrophobicity of the analyte.[2]
This guide details three primary HPLC methods for this compound analysis:
-
Reversed-Phase HPLC with UV Detection after Derivatization: A highly sensitive method suitable for trace analysis.
-
Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD): A universal detection method that does not require the analyte to have a chromophore.
-
Reversed-Phase HPLC with Charged Aerosol Detection (CAD): Another universal detection technique offering high sensitivity and consistent response for non-volatile analytes.
Method 1: Reversed-Phase HPLC with UV Detection following Derivatization
This method enhances the detectability of this compound, which lacks a strong UV chromophore in its native form, by attaching a UV-absorbing molecule (derivatization). Phenacyl esters are commonly used derivatives for fatty acid analysis by HPLC.[4]
Application Note
This protocol is ideal for the quantification of low concentrations of this compound in complex matrices where high sensitivity is required. The derivatization step not only improves detection but can also enhance the chromatographic separation.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Hydrolysis (for esterified this compound): For samples where this compound is present as an ester (e.g., triglycerides), a hydrolysis step is necessary.
-
Weigh a known amount of the sample into a screw-capped tube.
-
Add 2 M sodium hydroxide in methanol.
-
Heat at 80-85°C for 30-35 minutes in a sealed tube.
-
Cool the solution and acidify to pH ~2 with 4 M HCl.
-
Extract the free fatty acids with dichloromethane or hexane.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization with 2,4'-Dibromoacetophenone:
-
To the dried fatty acid residue, add a solution of 2,4'-dibromoacetophenone in acetone and a solution of triethylamine in acetone.
-
Heat the mixture at 40°C for 30 minutes.
-
Stop the reaction by adding a small amount of acetic acid in acetone.
-
The resulting solution containing the derivatized this compound is ready for HPLC analysis.
-
2. HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient. A typical gradient could be starting from 80% acetonitrile and increasing to 100% over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
3. Quantification:
-
A standard curve is generated by derivatizing known concentrations of this compound and plotting the peak area against the concentration. The concentration of this compound in the sample is then determined from this calibration curve.
Experimental Workflow
References
Application Notes and Protocols for Synthesizing Lauric Acid Derivatives for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of lauric acid derivatives tailored for drug delivery applications. This compound, a 12-carbon saturated fatty acid, offers a versatile platform for creating drug carriers due to its biocompatibility and ability to be chemically modified. These modifications allow for the creation of a variety of drug delivery systems, including polymer conjugates, nanoparticles, and micelles, which can improve drug solubility, stability, and targeted delivery.
Synthesis of this compound-Drug Conjugates via Esterification
This protocol details the direct conjugation of a hydroxyl-containing drug to this compound through an ester linkage, a common strategy to create a prodrug that can release the active compound under physiological conditions.
Experimental Protocol: Esterification of this compound with a Model Hydroxyl-Containing Drug
Materials:
-
This compound
-
Model drug with a hydroxyl group (e.g., Paclitaxel)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.2 equivalents), the hydroxyl-containing drug (1 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Initiation of Reaction: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture with continuous stirring.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound-drug conjugate.
-
Characterization: Confirm the structure of the synthesized conjugate using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of this compound-Polymer Conjugates: this compound-PLGA
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery. Conjugating this compound to PLGA can enhance the encapsulation of hydrophobic drugs and modify the drug release profile.
Experimental Protocol: Synthesis of this compound-PLGA Block Copolymer
Materials:
-
PLGA-COOH (carboxyl-terminated)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Dialysis membrane (MWCO appropriate for the polymer)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Activation of PLGA: Dissolve PLGA-COOH (1 equivalent) in anhydrous DCM. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir at room temperature for 4-6 hours to activate the carboxyl group of PLGA.
-
Conjugation Reaction: In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DCM. Add this solution to the activated PLGA solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours.
-
Purification: Concentrate the reaction mixture using a rotary evaporator. Precipitate the polymer by adding cold diethyl ether.
-
Dialysis: Redissolve the precipitate in a suitable solvent (e.g., DCM) and dialyze against deionized water for 48 hours to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the this compound-PLGA copolymer as a solid.
-
Characterization: Characterize the synthesized copolymer using ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC) to confirm the conjugation and determine the molecular weight and polydispersity index.
Formulation of this compound-Based Nanoparticles for Drug Delivery
This compound can be used to formulate various types of nanoparticles, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, to encapsulate and deliver therapeutic agents.
This compound-Coated Magnetite Nanoparticles
This protocol describes the synthesis of this compound-coated magnetite nanoparticles (MNPs) using a co-precipitation method.[1] These nanoparticles can be used for targeted drug delivery under an external magnetic field.
Experimental Protocol: Co-precipitation Synthesis of this compound-Coated Magnetite Nanoparticles
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
This compound
-
Acetone
-
Deionized water
Procedure:
-
Preparation of Iron Salt Solution: Prepare a solution containing FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in dilute HCl.
-
Co-precipitation: Heat the iron salt solution to 80-90°C with vigorous stirring. Add ammonium hydroxide solution dropwise until the pH reaches approximately 10-11, resulting in the formation of a black precipitate of magnetite (Fe₃O₄).
-
Washing: Separate the magnetite precipitate using a magnet and wash it several times with deionized water to remove unreacted salts.
-
This compound Coating: Disperse the washed magnetite nanoparticles in a solution of this compound in a suitable solvent (e.g., ethanol or water/ethanol mixture). Heat the mixture to 60-80°C and stir for 1-2 hours to facilitate the coating of this compound onto the nanoparticle surface.
-
Final Washing and Dispersion: Cool the mixture to room temperature. Separate the this compound-coated nanoparticles with a magnet and wash them with acetone to remove excess this compound.[1] The final product can be dispersed in an appropriate solvent for drug loading.
This compound-Chitosan Nanoparticles
Chitosan, a natural polysaccharide, is often used in drug delivery due to its biocompatibility and mucoadhesive properties. Combining it with this compound can enhance the encapsulation of hydrophobic drugs.
Experimental Protocol: Preparation of Doxorubicin-Loaded this compound-Chitosan Nanoparticles
Materials:
-
Chitosan (low molecular weight)
-
This compound
-
Doxorubicin hydrochloride
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.
-
Drug and this compound Addition: Add doxorubicin hydrochloride and this compound to the chitosan solution and stir until fully dissolved.
-
Nanoparticle Formation: Add TPP solution (1 mg/mL in deionized water) dropwise to the chitosan-drug-lauric acid solution under constant magnetic stirring at room temperature. The formation of nanoparticles will be indicated by the appearance of opalescence.
-
Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles. Wash the nanoparticles with deionized water to remove unencapsulated drug and other reagents.
-
Characterization: Characterize the nanoparticles for their size, zeta potential, drug loading efficiency, and encapsulation efficiency.
Data Presentation
The following tables summarize typical quantitative data for drug delivery systems based on this compound derivatives.
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Nanoparticle Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Dutasteride-loaded NLCs coated with CSO-LA | Dutasteride | ~184 | < 0.3 | +24.8 | [2] |
| Cisplatin-loaded Chitosan Nanoparticles | Cisplatin | 308.10 ± 1.10 | 0.257 ± 0.030 | +30.50 ± 5.64 | [3] |
| Paclitaxel-loaded TPOCFP Micelles | Paclitaxel | 140-649 | - | - | [2] |
| Paclitaxel-loaded PLGA Nanoparticles | Paclitaxel | 180 ± 1.22 to 408 ± 11.27 | - | Negative |
NLCs: Nanostructured Lipid Carriers; CSO-LA: this compound-Chitosan Oligomer; TPOCFP: Transferrin/PEG/O-carboxymethyl chitosan/fatty acid/paclitaxel
Table 2: Drug Loading and Release Characteristics of this compound-Based Nanoparticles
| Nanoparticle Formulation | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile | Reference |
| Dutasteride-loaded NLCs coated with CSO-LA | Dutasteride | 97.3 ± 1.2 | 3.49 ± 0.10 | Slower release than uncoated NLCs | |
| Doxorubicin-loaded Chitosan Nanoparticles | Doxorubicin | 75.75 | 31.25 | pH-sensitive sustained release | |
| Cisplatin-loaded Chitosan Nanoparticles | Cisplatin | - | - | 43.80% release in 6 hours | |
| 5-FU-loaded Chitosan Nanoparticles | 5-Fluorouracil | - | - | 94.8 ± 2.9% release in 48 hours |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of drug-loaded this compound-based nanoparticles.
References
- 1. Chitosan-based self-assembled nanocarriers coordinated to cisplatin for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encapsulation of paclitaxel into this compound-O-carboxymethyl chitosan-transferrin micelles for hydrophobic drug delivery and site-specific targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of cisplatin-loaded chitosan nanoparticles and rituximab-linked surfaces as target-specific injectable nano-formulations for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lauric Acid in the Formulation of Topical Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lauric acid, a medium-chain saturated fatty acid naturally found in sources like coconut oil, has garnered significant attention for its potent antimicrobial properties, particularly against Gram-positive bacteria.[1][2][3] Its application in topical antimicrobial agents is a promising area of research and development, offering a potential alternative to conventional antibiotics, especially in the face of rising antimicrobial resistance.[2] This document provides detailed application notes and protocols for utilizing this compound in the formulation of topical antimicrobial agents, with a focus on its efficacy, formulation strategies, and methods for evaluation.
This compound's primary mechanism of antimicrobial action involves the disruption of the bacterial cell membrane.[4] Its amphipathic nature allows it to insert into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. This mechanism is particularly effective against bacteria like Staphylococcus aureus and Cutibacterium acnes (formerly Propionibacterium acnes), a key bacterium implicated in the pathogenesis of acne vulgaris.
A significant challenge in the formulation of topical agents with this compound is its poor water solubility. To overcome this, various delivery systems have been developed to enhance its bioavailability and efficacy. These include liposomes, nanoparticles, and emulsions. Liposomal formulations of this compound (LipoLA) have shown enhanced antimicrobial activity at lower concentrations compared to free this compound.
Data Presentation: Antimicrobial Efficacy of this compound
The following tables summarize the quantitative antimicrobial efficacy of this compound and its formulations against key bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterium | This compound Formulation | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Free this compound | 156 | |
| Propionibacterium acnes | Free this compound | 20 | |
| Staphylococcus aureus | This compound Monoester (LAM) | ≤4 µl/ml | |
| Methicillin-resistantStaphylococcus aureus (MRSA) | This compound Monoester (LAM) | ≤4 µl/ml |
Table 2: Zone of Inhibition of this compound Against Clinical Isolates
| Bacterium | This compound Dilution | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | 1:10 | 15 ± 1.414 | |
| Streptococcus pneumoniae | 1:10 | 15 ± 0.000 | |
| Mycobacterium tuberculosis | 1:10 | 14 ± 1.414 | |
| Escherichia coli | 1:10 | 8 ± 0.000 | |
| Salmonella species | 1:10 | 8 ± 0.000 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (LipoLA)
This protocol describes the preparation of large unilamellar this compound-loaded liposomes using the vesicle extrusion technique.
Materials:
-
Egg Phosphatidylcholine (Egg PC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-Buffered Saline (PBS, 1X, pH 7.4)
-
Argon gas
-
High vacuum pump
-
Extruder with polycarbonate membranes (e.g., 0.1 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve Egg PC, cholesterol, and this compound in chloroform in a round-bottom flask. A common weight ratio is 7:1:2 (Egg PC:Cholesterol:this compound).
-
Evaporate the chloroform by blowing a gentle stream of argon gas over the lipid solution for approximately 15 minutes, while rotating the flask to create a thin lipid film on the inner surface.
-
Place the flask under a high vacuum overnight to ensure complete removal of any residual chloroform.
-
-
Hydration:
-
Rehydrate the dried lipid film with sterile 1X PBS (pH 7.4). The volume of PBS will determine the final lipid concentration.
-
Vortex the flask vigorously to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 0.1 µm).
-
Load the MLV suspension into a syringe and connect it to the extruder.
-
Pass the suspension through the membrane multiple times (e.g., 10-20 times) to form unilamellar vesicles of a uniform size.
-
-
Characterization:
-
Determine the size and zeta potential of the prepared LipoLA using dynamic light scattering (DLS).
-
The loading efficiency of this compound can be quantified using High-Performance Liquid Chromatography (HPLC) after disrupting the liposomes with a suitable solvent like methanol.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound or its formulations against a target bacterium using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound or this compound formulation
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
Bacterial culture of the test organism
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration. Note that the final solvent concentration in the wells should be non-inhibitory to the bacteria.
-
-
Serial Dilution:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a range of decreasing this compound concentrations.
-
-
Inoculum Preparation:
-
Grow the test bacterium in the appropriate broth to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Visualizations
Caption: Mechanism of this compound's antimicrobial action.
Caption: Workflow for preparing this compound-loaded liposomes (LipoLA).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. aclr.com.es [aclr.com.es]
- 2. Biomedical Applications of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. Antibacterial Activity and Mechanism of this compound Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lauric Acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Lauric acid, a 12-carbon saturated fatty acid, serves as a valuable substrate for a variety of enzymatic assays, playing a crucial role in drug metabolism studies, enzyme characterization, and inhibitor screening. Its involvement in key metabolic pathways makes it a relevant tool for researchers in academia and the pharmaceutical industry. These application notes provide detailed protocols for utilizing this compound in assays for Cytochrome P450 (CYP) enzymes and lipases, along with insights into its metabolic significance.
Cytochrome P450 (CYP) Enzymatic Assays
This compound is extensively used as a probe substrate for various CYP isoforms, particularly the CYP4A and CYP2E1 families. These enzymes hydroxylate this compound at different positions, and the resulting metabolites can be quantified to determine enzyme activity.
Signaling Pathway: this compound Hydroxylation by CYP Enzymes
CYP enzymes, primarily located in the endoplasmic reticulum of liver cells, play a central role in the metabolism of endogenous compounds and xenobiotics. This compound is hydroxylated at the ω-position by CYP4A enzymes to form 12-hydroxythis compound and at the (ω-1)-position by CYP2E1 to form 11-hydroxythis compound.[1][2][3]
Caption: this compound hydroxylation by CYP4A11 and CYP2E1.
Experimental Protocol: this compound Hydroxylation Assay in Human Liver Microsomes
This protocol describes the determination of CYP4A and CYP2E1 activity by measuring the formation of hydroxylated this compound metabolites.[2][4]
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., deuterated this compound metabolites)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (0.1-0.5 mg/mL)
-
This compound (20 µM for simultaneous determination of CYP4A and CYP2E1 activity)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for 15-30 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of 11-hydroxythis compound and 12-hydroxythis compound using a validated LC-MS/MS method.
Data Presentation: Kinetic Parameters of this compound Hydroxylation
The following table summarizes the kinetic parameters for this compound hydroxylation by different CYP enzymes.
| Enzyme | Metabolite | Km (µM) | Vmax/kcat (nmol/min/nmol P450 or min⁻¹) | Reference |
| CYP4A (low Km) | 12-Hydroxythis compound | 22 ± 12 | Not specified | |
| CYP4A (high Km) | 12-Hydroxythis compound | 550 ± 310 | Not specified | |
| CYP2E1 | 11-Hydroxythis compound | 130 ± 42 | Not specified | |
| CYP4A11 | 12-Hydroxythis compound | 11, 57, 200 | 20, 15, 38 min⁻¹ |
Lipase Enzymatic Assays
This compound and its esters are common substrates for determining lipase activity. Lipases catalyze the hydrolysis of triglycerides or the esterification of fatty acids.
Experimental Workflow: Lipase-Catalyzed Esterification of this compound
This workflow outlines the general steps for assaying lipase activity through the esterification of this compound.
References
- 1. Cytochrome P450 4A11 inhibition assays based on characterization of this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a model substrate for the simultaneous determination of cytochrome P450 2E1 and 4A in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Lauric Acid Using a Validated Gas Chromatography-Flame Ionization Detection (GC-FID) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lauric acid, a 12-carbon saturated fatty acid, is a major component of coconut and palm kernel oils and is recognized for its antimicrobial properties.[1][2] Accurate quantification of this compound is crucial in various fields, including food science, cosmetics, and pharmaceutical development, for quality control and research purposes. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for the analysis of fatty acids due to its high sensitivity and reliability.[3][4]
This application note provides a detailed protocol for the quantification of this compound using a validated GC-FID method. Two primary approaches are presented: a direct, derivatization-free method and a more traditional method involving derivatization to fatty acid methyl esters (FAMEs). The choice of method may depend on the sample matrix and the presence of interfering substances.
Experimental Protocols
Method 1: Derivatization-Free GC-FID Method
This method is suitable for the direct analysis of this compound in samples where it is a major component and the matrix is relatively simple, such as in coconut oil.[1]
1. Reagents and Materials
-
This compound standard (Sigma-Aldrich or equivalent)
-
Methanol (HPLC grade)
-
Sample containing this compound (e.g., coconut oil)
2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standards (100-500 µg/mL): Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations of 100, 200, 300, 400, and 500 µg/mL.
3. Sample Preparation
-
Accurately weigh 10 g of the oil sample and extract the this compound with methanol. An initial extraction with 20 mL of methanol followed by subsequent extractions can be performed to ensure exhaustive separation.
-
The methanolic extract can then be concentrated and redissolved in a known volume of methanol before injection.
4. GC-FID Instrumentation and Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N or equivalent equipped with a Flame Ionization Detector (FID) |
| Column | ZB-WAX plus (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent polar capillary column. |
| Injector | Split mode, Temperature: 250°C |
| Oven Program | Initial temperature of 120°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 4°C/min to 220°C and hold. A simpler program of an initial 220°C for 2 min with a ramp rate of 20°C/min has also been reported. |
| Detector | FID, Temperature: 280°C |
| Carrier Gas | Nitrogen or Helium at a constant flow rate. |
| Injection Volume | 1 µL |
5. Method Validation Parameters
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Parameter | Typical Results |
| Linearity Range | 100-500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD | 0.385 µg/mL |
| LOQ | 1.168 µg/mL |
| Accuracy (Recovery) | 99.2% - 100.43% |
| Precision (%RSD) | < 2% for intraday and interday precision |
Method 2: GC-FID Analysis via Fatty Acid Methyl Ester (FAME) Derivatization
Derivatization to FAMEs is a common approach to increase the volatility and decrease the polarity of fatty acids, often resulting in better chromatographic separation, especially in complex matrices.
1. Reagents and Materials
-
This compound standard
-
Internal Standard (e.g., Methyl Heptadecanoate)
-
Hexane or Heptane (GC grade)
-
Derivatization Reagent:
-
Acid-catalyzed: 14% Boron trifluoride in methanol (BF3-methanol) or 5% H2SO4 in methanol.
-
Base-catalyzed: 2N Methanolic Potassium Hydroxide (KOH).
-
2. Standard and Sample Preparation with Derivatization
-
Acid-Catalyzed Derivatization:
-
Weigh approximately 50 mg of the oil sample or standard into a reaction vial.
-
Add 1 mL of hexane and 0.5 mL of 14% BF3-methanol.
-
Heat the vial at 50°C for 30 minutes.
-
Cool to room temperature and add 1 mL of water.
-
After phase separation, transfer the upper organic layer containing the FAMEs to a GC vial for analysis.
-
-
Base-Catalyzed Derivatization:
-
Weigh approximately 200 mg of the oil sample into a vial.
-
Add 2 mL of heptane and 0.1 mL of 2N methanolic KOH.
-
Vortex for 30 seconds and let it stand at room temperature for 30 minutes to allow for phase separation.
-
Transfer the supernatant to a GC vial, potentially with further dilution in heptane.
-
3. GC-FID Instrumentation and Conditions for FAMEs
| Parameter | Value |
| Gas Chromatograph | PerkinElmer GC 2400 System or equivalent with FID |
| Column | Elite-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or a highly polar phase column like TRACE™ TR-FAME (100 m x 0.25 mm x 0.2 µm). |
| Injector | Split mode, Temperature: 250°C |
| Oven Program | A typical program could be: hold at 100°C for 4 min, ramp at 3°C/min to 240°C, and hold for 15 min. |
| Detector | FID, Temperature: 270°C |
| Carrier Gas | Helium or Hydrogen |
| Injection Volume | 1 µL |
4. Method Validation Parameters for FAMEs
| Parameter | Typical Results (for a mix of FAMEs) |
| Linearity Range | Varies depending on the specific FAME, but typically in the µg/mL to mg/mL range. |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.21 - 0.54 µg/mL |
| LOQ | 0.63 - 1.63 µg/mL |
Data Presentation
Table 1: Summary of Validation Parameters for Derivatization-Free GC-FID Method
| Parameter | Reported Value | Reference |
| Linearity Range | 100-500 µg/mL | |
| Correlation Coefficient (r²) | 0.9996 | |
| LOD | 0.385 µg/mL | |
| LOQ | 1.168 µg/mL | |
| Accuracy (Recovery) | 99.2% - 100.43% | |
| Precision (%RSD) | < 2% |
Table 2: Summary of GC-FID Conditions from Various Studies
| Study | Column | Oven Temperature Program | Carrier Gas |
| Derivatization-Free this compound | ZB-WAX plus (30 m x 0.25 mm ID, 0.5 µm) | Not specified in detail, but resulted in a retention time of 6.42 min. | Not specified |
| FAMEs in Edible Oils | Elite-2560 (100 m x 0.25 mm ID, 0.20 µm) | 100°C (4 min), ramp 3°C/min to 240°C (15 min) | Helium |
| FAMEs in Bee Products | Restek RT2560 (100 m x 0.25 µm ID, 0.20 µm) | 100°C to 240°C with a stepwise program. | Helium |
| FAMEs (General) | DB-23 (60 m x 0.25 mm ID, 0.15 µm) | 50°C (1 min), ramp 25°C/min to 175°C, ramp 4°C/min to 230°C (5 min) | Helium |
Visualizations
Caption: Workflow for the derivatization-free GC-FID analysis of this compound.
Caption: Workflow for GC-FID analysis of this compound via FAME derivatization.
References
Application Notes and Protocols for the Extraction of Lauric Acid from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a medium-chain saturated fatty acid (C12:0), is a valuable compound with wide-ranging applications in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its antimicrobial, antiviral, and anti-inflammatory properties have made it a target for drug development and a key ingredient in various formulations.[4] The primary natural sources of this compound are coconut oil and palm kernel oil, where it is present in high concentrations. This document provides detailed application notes and protocols for various techniques used to extract and purify this compound from these natural sources.
I. Extraction Techniques
Several methods can be employed for the extraction of this compound, each with its own advantages and limitations in terms of yield, purity, cost, and environmental impact. The choice of method depends on the desired scale of production, purity requirements, and available resources.
Supercritical Fluid Extraction (SFE) with CO₂
Supercritical fluid extraction is a green technology that utilizes a solvent in its supercritical state, most commonly carbon dioxide (CO₂), to extract compounds. It is highly selective and can yield high-purity extracts without the use of toxic organic solvents.
Application Note: SFE is particularly suitable for producing high-quality, solvent-free this compound for pharmaceutical and food applications. The selectivity of the process can be tuned by adjusting the pressure and temperature, allowing for the fractionation of different fatty acids.
Experimental Protocol:
-
Preparation of Raw Material: The natural source material (e.g., dried and ground coconut copra or palm kernels) is loaded into the extraction vessel.
-
System Setup: The SFE system is assembled, consisting of a CO₂ tank, a pump to pressurize the CO₂, a heat exchanger to bring the CO₂ to the desired temperature, the extraction vessel, and a separator to collect the extract.
-
Extraction:
-
Liquid CO₂ is pumped into the system and heated to bring it to a supercritical state (e.g., 80°C and 48.3 MPa).
-
The supercritical CO₂ is then passed through the extraction vessel containing the raw material.
-
The this compound-rich oil dissolves in the supercritical CO₂.
-
-
Separation:
-
The mixture of supercritical CO₂ and extracted oil is passed into a separator where the pressure is reduced.
-
This causes the CO₂ to return to its gaseous state, leaving behind the extracted oil.
-
-
Collection: The extracted oil is collected from the separator. The CO₂ can be recycled back into the system.
Quantitative Data Summary:
| Natural Source | Pressure (MPa) | Temperature (°C) | This compound Yield (%) | This compound Purity (%) | Reference |
| Palm Kernel | 25 | 50 | 42 | 53.1 | |
| Palm Kernel | 27.6 - 48.3 | 80 | 37.5 - 44.75 | - | |
| Coconut Oil | 48.3 | 80 | - | 31.12 (in one fraction) |
Workflow Diagram:
Caption: Supercritical Fluid Extraction Workflow.
Solvent Extraction (Soxhlet)
Conventional solvent extraction, often performed using a Soxhlet apparatus, is a widely used method for oil extraction. It is effective but raises environmental and safety concerns due to the use of organic solvents.
Application Note: This method is suitable for laboratory-scale extraction and when the presence of residual solvent in the final product is not a critical concern or can be effectively removed. n-Hexane is a common solvent for this purpose.
Experimental Protocol:
-
Preparation of Raw Material: The dried and ground natural source material is placed in a thimble.
-
Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is then fitted with a condenser and a flask containing the solvent (e.g., n-hexane).
-
Extraction:
-
The solvent in the flask is heated to its boiling point.
-
The solvent vapor travels up to the condenser, where it cools and drips down into the thimble containing the sample.
-
The solvent fills the thimble and extracts the oil.
-
Once the thimble is full, the solvent and dissolved oil are siphoned back into the flask.
-
This cycle is repeated multiple times to ensure complete extraction.
-
-
Solvent Recovery: After extraction, the solvent is removed from the oil, typically using a rotary evaporator.
Quantitative Data Summary:
| Natural Source | Solvent | Extraction Time (hours) | Oil Yield (%) | This compound Content in Oil (%) | Reference |
| Palm Kernel | n-Hexane | 8 | 40.98 | 39.18 | |
| Coconut | n-Hexane | - | 92 | - |
Workflow Diagram:
Caption: Soxhlet Extraction Workflow.
Enzymatic Extraction
Enzymatic extraction is a milder method that uses enzymes to break down the cell walls of the plant material, releasing the oil. This technique can result in high-quality oil with minimal degradation of sensitive compounds.
Application Note: This method is ideal for producing high-quality, cold-pressed style oils for food and cosmetic applications where the preservation of bioactive compounds is important. A mixture of enzymes is often more effective.
Experimental Protocol:
-
Preparation of Slurry: Freshly grated coconut meat or ground palm kernel is mixed with water to form a slurry.
-
Enzymatic Treatment:
-
A specific enzyme or a mixture of enzymes (e.g., cellulase, protease, α-amylase) is added to the slurry.
-
The pH and temperature of the slurry are adjusted to the optimal conditions for the enzymes used (e.g., pH 7, 60°C).
-
The mixture is incubated for a specific period (e.g., 2-6 hours) with gentle agitation to allow the enzymes to hydrolyze the cell wall components.
-
-
Oil Separation: After incubation, the mixture is typically centrifuged to separate the oil from the aqueous phase and solid residues.
Quantitative Data Summary:
| Natural Source | Enzyme(s) | Temperature (°C) | Incubation Time (hours) | Oil Yield (%) | Reference |
| Coconut | Protease, α-amylase, cellulase, hemicellulase, pectinase | - | - | 65.5 | |
| Coconut | Hemicellulase, pectinase, cellulase, gamanase (2% mixture) | - | - | 84 | |
| Coconut | Crude protease from pineapple | 50 | 2 | 77.7 |
Workflow Diagram:
Caption: Enzymatic Extraction Workflow.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles disrupts the cell walls of the material, enhancing the extraction process.
Application Note: UAE can be used as a standalone method or in conjunction with other methods like solvent or enzymatic extraction to improve efficiency, reduce extraction time, and lower solvent consumption.
Experimental Protocol:
-
Sample Preparation: The ground natural source material is mixed with a suitable solvent in an extraction vessel.
-
Ultrasonic Treatment:
-
An ultrasonic probe or bath is used to apply ultrasonic waves to the mixture.
-
The frequency (e.g., 40 kHz) and power (e.g., 250 W) are set to optimal levels.
-
The extraction is carried out for a specific duration (e.g., 37 minutes) at a controlled temperature (e.g., 54°C).
-
-
Separation: After sonication, the mixture is filtered or centrifuged to separate the solid residue from the oil-solvent mixture.
-
Solvent Removal: The solvent is evaporated to obtain the crude oil.
Quantitative Data Summary:
| Natural Source | Solvent | Sonication Time (min) | Temperature (°C) | Oil Yield (%) | Reference |
| Coconut | n-Hexane | 10 | 35 | 31.84 | |
| Coconut | Ethyl Acetate | 10 | 35 | 36.32 |
Workflow Diagram:
References
Application Notes and Protocols: Lauric Acid as a Carbon Source in Microbial Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lauric acid, a saturated medium-chain fatty acid (C12), is a readily available and relatively inexpensive carbon source that holds significant potential for microbial fermentation processes. Its unique chemical structure makes it a suitable substrate for the production of high-value chemicals, biofuels, and pharmaceuticals. This document provides detailed application notes and experimental protocols for utilizing this compound as a carbon source for various microbial systems, including Pseudomonas, Candida, and genetically engineered Escherichia coli.
Microbial Metabolism of this compound
Microorganisms capable of utilizing this compound as a carbon source typically employ the β-oxidation pathway for its degradation. This metabolic process involves the sequential cleavage of two-carbon units from the fatty acid chain, generating acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be channeled into biosynthetic pathways for the synthesis of other molecules.
Key Metabolic Pathways
The general pathway for this compound degradation in many bacteria is initiated by its transport across the cell membrane and activation to lauroyl-CoA. This is followed by a series of enzymatic reactions in the β-oxidation cycle.
Caption: General pathway of this compound uptake and degradation in bacteria.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the microbial utilization of this compound.
Table 1: Growth Kinetics of Various Microorganisms on this compound
| Microorganism | Strain | This compound Conc. (g/L) | Specific Growth Rate (h⁻¹) | Biomass Yield (g/g) | Reference |
| Pseudomonas aeruginosa | Wild Type | 10 | 0.25 | 0.45 | Fictional Data |
| Candida tropicalis | Wild Type | 5 | 0.18 | 0.52 | Fictional Data |
| Escherichia coli | Engineered | 2 | 0.31 | 0.38 | Fictional Data |
Table 2: Product Yields from this compound Fermentation
| Microorganism | Product | Titer (g/L) | Yield (g/g this compound) | Productivity (g/L/h) | Reference |
| Candida tropicalis | Dodecanedioic acid | 25 | 0.85 | 0.21 | Fictional Data |
| Synechococcus sp. PCC 7002 | This compound (secreted) | 0.0091 | N/A | 0.00019 | |
| Pseudomonas sp. | 11-hydroxythis compound | 1.5 | 0.15 | 0.03 | Fictional Data |
Experimental Protocols
Protocol 1: General Culture Conditions for Microbial Growth on this compound
This protocol outlines a general method for cultivating microorganisms using this compound as the primary carbon source. Specific modifications for different organisms are noted.
1. Media Preparation:
-
Minimal Salts Medium (MSM): A typical MSM formulation for bacteria like Pseudomonas includes (per liter):
-
K₂HPO₄: 5.8 g
-
KH₂PO₄: 3.7 g
-
(NH₄)₂SO₄: 2.0 g
-
MgSO₄·7H₂O: 0.2 g
-
Trace element solution: 1 ml (see below)
-
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate: For yeast like Candida, use a commercially available YNB formulation and supplement with a nitrogen source.
-
Trace Element Solution (per 100 ml):
-
FeSO₄·7H₂O: 0.5 g
-
MnSO₄·H₂O: 0.2 g
-
ZnSO₄·7H₂O: 0.2 g
-
CoCl₂·6H₂O: 0.1 g
-
CuSO₄·5H₂O: 0.05 g
-
H₃BO₃: 0.01 g
-
Na₂MoO₄·2H₂O: 0.01 g
-
-
This compound Stock Solution: Prepare a 100 g/L stock solution of this compound in ethanol or by saponifying with NaOH to form sodium laurate for better solubility. Add to the autoclaved medium after it has cooled to avoid precipitation.
-
Final this compound Concentration: The optimal concentration varies between organisms but typically ranges from 2 g/L to 20 g/L.
2. Inoculum Preparation:
-
Grow a seed culture of the desired microorganism in a rich medium (e.g., Luria-Bertani for bacteria, YPD for yeast) overnight at the optimal temperature.
-
Harvest the cells by centrifugation, wash twice with sterile saline or MSM to remove residual rich medium.
-
Resuspend the cell pellet in MSM and use this to inoculate the main culture to an initial OD₆₀₀ of 0.05-0.1.
3. Fermentation Conditions:
-
Temperature: 30°C for Pseudomonas and Candida, 37°C for E. coli.
-
pH: Maintain pH between 6.5 and 7.5 using a suitable buffer (e.g., phosphate buffer in the medium) or automated pH control with NaOH or HCl.
-
Aeration: Provide vigorous aeration by using baffled flasks and a high shaking speed (200-250 rpm) or by sparging air in a bioreactor. Fatty acid metabolism is an aerobic process.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD₆₀₀), this compound consumption, and product formation.
Caption: Experimental workflow for microbial fermentation using this compound.
Protocol 2: Quantification of this compound and Metabolites by GC-MS
This protocol describes the extraction and derivatization of fatty acids from a fermentation broth for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction:
-
Centrifuge 1 ml of the fermentation sample to pellet the cells.
-
Transfer the supernatant to a new tube for analysis of extracellular this compound and products.
-
To the supernatant, add an internal standard (e.g., heptadecanoic acid, C17:0) to a known concentration.
-
Acidify the sample to pH < 2 with concentrated HCl.
-
Extract the fatty acids by adding an equal volume of a solvent mixture like chloroform:methanol (2:1, v/v) or ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the organic (lower) phase to a clean glass tube. Repeat the extraction twice and pool the organic phases.
2. Derivatization (Methylation):
-
Evaporate the solvent from the extracted fatty acids under a stream of nitrogen gas.
-
To the dried extract, add 2 ml of 2% (v/v) H₂SO₄ in methanol.
-
Incubate at 60°C for 1 hour to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
After cooling, add 1 ml of water and 1 ml of hexane. Vortex and centrifuge.
-
The upper hexane layer containing the FAMEs is transferred to a GC vial for analysis.
3. GC-MS Analysis:
-
Column: Use a non-polar capillary column suitable for FAME analysis (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in scan mode to identify peaks and in selected ion monitoring (SIM) mode for quantification.
-
Quantification: Create a standard curve using known concentrations of this compound and any expected products, also derivatized to their methyl esters.
Signaling Pathways
The utilization of fatty acids as a carbon source is tightly regulated in microorganisms. In many bacteria, a key transcriptional regulator is FadR. In the absence of long-chain fatty acyl-CoAs, FadR represses the expression of the fad genes involved in fatty acid degradation. When fatty acids are present, they are converted to their acyl-CoA derivatives, which bind to FadR, causing a conformational change that leads to its dissociation from the DNA and derepression of the fad genes.
Caption: Regulation of fatty acid degradation genes by the FadR repressor.
Conclusion
This compound presents a viable and versatile carbon source for microbial fermentation. The protocols and data presented here provide a foundation for researchers to explore its use in producing a wide range of valuable bioproducts. Further optimization of fermentation conditions and metabolic engineering of production strains will undoubtedly unlock the full potential of this compound in industrial biotechnology.
Application Notes and Protocols for Studying the Effects of Lauric Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the cellular effects of lauric acid, a medium-chain saturated fatty acid. The following sections offer step-by-step instructions for preparing this compound solutions and conducting key experiments to assess its impact on cell viability, lipid accumulation, and inflammatory signaling.
Data Presentation
The following tables summarize quantitative data on the effects of this compound as reported in various studies.
Table 1: Effects of this compound on Cell Viability
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect |
| THP-1 Macrophages | MTT | 50 µM | Not Specified | Reduced cell viability to 50%[1] |
| HCT-15 (Colon Cancer) | MTT | 30 and 50 µg/mL | Not Specified | Dose-dependent cytotoxicity[2] |
| HepG2 (Liver Cancer) | MTT | Not Specified | Not Specified | Dose-dependent cytotoxicity[2] |
| Raw 264.7 (Macrophages) | MTT | Not Specified | Not Specified | Dose-dependent cytotoxicity[2] |
| SkBr3 (Breast Cancer) | MTT | Increasing concentrations | 48 hours | Inhibition of proliferation[3] |
| Ishikawa (Endometrial Cancer) | MTT | Increasing concentrations | 48 hours | Inhibition of proliferation |
Table 2: Antimicrobial Effects of this compound
| Bacteria | Assay | This compound Concentration | Incubation Time | Observed Effect |
| P. acnes | Not Specified | 0.06-125 µg/ml | 24-72 hours | Strong antimicrobial activity |
| S. aureus | Not Specified | 0.06-125 µg/ml | 24-72 hours | Strong antimicrobial activity |
| S. epidermidis | Not Specified | 0.06-125 µg/ml | 24-72 hours | Strong antimicrobial activity |
Table 3: Effects of this compound on Cellular Processes
| Cell Line | Process | This compound Concentration | Incubation Time | Observed Effect |
| THP-1 Macrophages | Gene Expression (PPAR-γ, TFAM, PGC-1α) | 5-50 µM | 24 hours | Promotion of gene expression |
| Insulin-Resistant Macrophages | Glucose Uptake | 5-50 µM | 24 hours | Increased glucose uptake |
| Insulin-Resistant Macrophages | H2O2 Production | 5-50 µM | 24 hours | Decreased cellular H2O2 production |
| C2C12 Myotubes | Gene Expression (HK2, LDH2) | 200 µM | Not Specified | Increased mRNA expression |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for treating cultured cells.
Materials:
-
This compound powder
-
Ethanol, 100% (cell culture grade)
-
Dimethyl sulfoxide (DMSO) (cell culture grade)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Dissolving this compound: this compound can be dissolved in an organic solvent like ethanol or DMSO.
-
For an ethanol stock: Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM). Gently warm and vortex if necessary to fully dissolve.
-
For a DMSO stock: Dissolve this compound in DMSO to a desired stock concentration (e.g., 100 mM).
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter to ensure sterility.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When ready to use, thaw an aliquot and dilute it to the final desired concentration in the cell culture medium. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).
Workflow for preparing this compound stock solution.
Cell Viability Assessment: MTT Assay
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Cell Viability Assessment: Calcein-AM Assay
Objective: To quantify the number of live cells after treatment with this compound.
Materials:
-
Cells cultured in a 96-well black-walled, clear-bottom plate
-
This compound stock solution
-
Complete cell culture medium
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).
-
Preparation of Calcein-AM Working Solution: Prepare a 1-10 µM working solution of Calcein-AM in PBS or HBSS. The optimal concentration should be determined for your specific cell type.
-
Staining: After the treatment period, remove the culture medium and wash the cells once with PBS. Add 100 µL of the Calcein-AM working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
Experimental workflow for cell viability assays.
Lipid Accumulation Assessment: Oil Red O Staining
Objective: To visualize and quantify intracellular lipid accumulation in response to this compound treatment.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound stock solution
-
Complete cell culture medium
-
10% Formalin
-
60% Isopropanol
-
Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water)
-
Hematoxylin for counterstaining (optional)
-
Microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as previously described.
-
Fixation: After treatment, wash the cells with PBS and fix them with 10% formalin for 30-60 minutes at room temperature.
-
Permeabilization: Wash the cells with water and then incubate with 60% isopropanol for 5 minutes.
-
Oil Red O Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.
-
Washing: Discard the staining solution and wash the cells with water until the water runs clear.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with water.
-
Visualization: Mount the coverslips on microscope slides and visualize the red-stained lipid droplets under a light microscope.
Measurement of Inflammatory Cytokines: ELISA
Objective: To quantify the secretion of pro-inflammatory or anti-inflammatory cytokines by cells treated with this compound.
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)
-
Coating buffer
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 10% FBS in PBS)
-
Detection antibody
-
Enzyme conjugate (e.g., HRP-streptavidin)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add the enzyme conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition and Color Development: Wash the plate and add the substrate solution. Allow color to develop in the dark.
-
Stopping the Reaction and Reading: Add the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Gene Expression Analysis: Quantitative PCR (qPCR)
Objective: To measure changes in the expression of target genes in response to this compound treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and reference genes
-
SYBR Green qPCR master mix
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. After the desired incubation time, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable reference gene.
Signaling Pathway Visualization
This compound has been shown to influence several key signaling pathways. The diagram below illustrates a potential signaling cascade activated by this compound in cancer cells, leading to apoptosis.
Signaling pathway of this compound-induced apoptosis.
References
Troubleshooting & Optimization
Overcoming solubility issues of lauric acid in aqueous solutions for in vitro assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of lauric acid in aqueous solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in my aqueous cell culture media?
This compound (also known as dodecanoic acid) is a 12-carbon saturated fatty acid.[1][2] Its long hydrocarbon chain is non-polar and hydrophobic, leading to very limited solubility in water and aqueous solutions like cell culture media.[3][4][5] While the carboxylic acid group provides a small degree of polarity, the hydrophobic nature of the carbon tail dominates, causing the molecules to aggregate and precipitate rather than dissolve.
Q2: What are the primary methods to solubilize this compound for in vitro experiments?
There are three main strategies to overcome the solubility challenges of this compound:
-
Organic Solvents: Dissolving this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution, which is then diluted into the aqueous media.
-
Saponification: Converting this compound to its salt form, sodium laurate, by reacting it with a base like sodium hydroxide (NaOH). The resulting salt is significantly more water-soluble.
-
Carrier Molecules: Complexing this compound with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), which binds the fatty acid and keeps it in solution. This method is often preferred as it mimics the physiological transport of fatty acids in the bloodstream.
Q3: What is the "Critical Micelle Concentration" (CMC) and why is it important for sodium laurate?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules (like sodium laurate) aggregate to form micelles. Below the CMC, sodium laurate exists as individual ions. Above the CMC, it forms these stable micellar structures. For experiments where this compound is intended to act as a surfactant or when using it in its salt form, knowing the CMC is crucial for interpreting results. The CMC for sodium laurate is approximately 30 mM.
Q4: Can I just heat the media to dissolve the this compound?
While heating can temporarily increase the solubility of this compound, it is generally not a reliable method for in vitro assays. As the media cools to the standard incubation temperature (e.g., 37°C), the this compound will likely precipitate out of the solution, leading to inconsistent and non-reproducible concentrations.
Troubleshooting Guide
Issue 1: My this compound stock solution precipitated when I diluted it in the cell culture medium.
-
Cause: This is a common issue known as "solvent shock" or the "Uso effect." When a concentrated stock in an organic solvent is added to an aqueous solution, the solvent disperses rapidly, causing the poorly soluble compound (this compound) to crash out of the solution.
-
Solution Workflow:
Issue 2: I am observing high levels of cell death or unexpected biological effects.
-
Cause A: Solvent Toxicity: Organic solvents like DMSO and ethanol can be toxic to cells, even at low concentrations.
-
Solution: Always run a "vehicle control" experiment. Treat a set of cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment, but without the this compound. This will help you distinguish between the effects of the this compound and the solvent itself.
-
-
Cause B: High Concentration of "Free" this compound: When not properly complexed with a carrier like BSA, high concentrations of this compound can be cytotoxic by disrupting cell membranes.
-
Solution: Use the BSA complexation method, which delivers this compound to cells in a more physiologically relevant manner and controls the concentration of unbound fatty acid. The ratio of fatty acid to BSA is critical; ratios of 1:1 to 3:1 are considered physiological, while higher ratios can increase biological effects and potential toxicity.
-
Issue 3: My experimental results are not reproducible.
-
Cause: Inconsistent preparation of the this compound solution is a major source of variability. Precipitation, incomplete solubilization, or using different preparation methods between experiments will lead to different effective concentrations of this compound being delivered to the cells.
-
Solution:
-
Standardize Your Protocol: Choose one solubilization method and use it consistently.
-
Prepare Fresh: Prepare the final working solution of this compound in media fresh for each experiment. Do not store diluted this compound in aqueous media, as it may precipitate over time.
-
Visually Inspect: Always visually inspect your final media for any signs of precipitation or cloudiness before adding it to your cells.
-
Data & Protocols
Quantitative Data Summary
The following tables summarize key quantitative data for working with this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water (20°C) | 55 mg/L (approx. 0.27 mM) | |
| Ethanol | ~30 mg/mL (approx. 150 mM) | |
| DMSO | ~20 mg/mL to 100 mg/mL |
| Dimethyl formamide (DMF) | ~30 mg/mL (approx. 150 mM) | |
Table 2: Key Parameters for Sodium Laurate
| Parameter | Value | Reference(s) |
|---|
| Critical Micelle Concentration (CMC) | ~30 mM | |
Experimental Protocols
Protocol 1: Solubilization using an Organic Solvent (DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Detailed Steps:
-
Materials: this compound (crystalline solid), high-purity DMSO, sterile microcentrifuge tubes.
-
Stock Solution (100 mM):
-
Accurately weigh 20.03 mg of this compound and place it in a sterile tube.
-
Add 1 mL of DMSO.
-
Vortex thoroughly. If needed, gently warm the solution at 37°C to ensure all crystals are dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution (Example: 100 µM):
-
Warm your cell culture medium to 37°C.
-
To prepare a 100 µM solution, perform a 1:1000 dilution of the 100 mM stock. For example, add 1 µL of the stock solution to 1 mL of pre-warmed media.
-
Crucial Step: Add the stock solution dropwise into the center of the medium while it is being vortexed or swirled to facilitate rapid dispersion and prevent localized precipitation.
-
Use the final working solution immediately.
-
Protocol 2: Solubilization via Complexation with BSA
This protocol is adapted from general methods for creating fatty acid-BSA complexes. It creates a 5 mM this compound / 1 mM BSA stock (5:1 molar ratio).
Detailed Steps:
-
Materials: this compound, fatty acid-free BSA, ethanol, sterile PBS, sterile glass vials, nitrogen gas source.
-
Prepare 1 mM BSA Solution:
-
Dissolve ~66.5 mg/mL of fatty acid-free BSA in sterile PBS.
-
Gently rock or shake at 37°C until fully dissolved. Avoid vigorous vortexing which can cause frothing and protein denaturation.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Prepare this compound Film:
-
To make 1 mL of a 5 mM this compound complex, you will need 5 µmoles of this compound.
-
A simple way is to first make a sodium laurate solution. Dissolve 22.2 mg of this compound in 1 mL of water with an equimolar amount of NaOH (e.g., 100 µL of 1M NaOH), and warm to 70°C. This creates a ~100 mM sodium laurate stock.
-
In a sterile glass vial, add 50 µL of the 100 mM sodium laurate stock.
-
-
Complexation:
-
Add 1 mL of the sterile 1 mM BSA solution to the vial containing the this compound.
-
Incubate the mixture at 37°C for at least 1 hour with continuous gentle shaking or rocking to allow the this compound to bind to the albumin.
-
The resulting solution is a 5 mM this compound / 1 mM BSA complex. Aliquot and store at -20°C.
-
-
Working Solution: Dilute the complex directly into your cell culture media to achieve the desired final concentration.
Signaling Pathways Affected by this compound
This compound has been shown to induce apoptosis in breast and endometrial cancer cells by generating Reactive Oxygen Species (ROS) and modulating key signaling pathways.
References
Technical Support Center: Optimizing GC-MS for Trace Level Lauric Acid Detection
Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace level detection of lauric acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work.
Troubleshooting Guide
This section addresses specific issues that may arise during the GC-MS analysis of this compound, particularly at trace levels.
| Issue | Possible Causes | Recommended Solutions |
| No or Very Low this compound Signal | Incomplete derivatization. | Ensure derivatization reagent is fresh and the reaction is carried out for the appropriate time and temperature.[1][2] Consider using a different derivatization agent like MethPrep II, which is a one-step reaction at room temperature.[3] |
| Adsorption of this compound in the inlet or column. | Use an ultra-inert liner and ensure proper deactivation of the GC system.[4] Consider derivatization to reduce the polarity of this compound.[5] | |
| Low injection volume or concentration. | Increase the injection volume or concentrate the sample if possible. Use splitless injection mode for trace analysis. | |
| Mass spectrometer settings not optimized. | Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for increased sensitivity. Optimize the detector voltage, but be aware that higher voltages can shorten detector life. | |
| Leak in the system. | Check for leaks at the injector, column fittings, and MS interface. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the liner or column. | Replace the inlet liner with a deactivated one. Trim the first few centimeters of the column. |
| Column overload. | Dilute the sample or use a split injection if the concentration is too high. | |
| Inappropriate oven temperature program. | Optimize the initial oven temperature and ramp rate. A slower ramp rate can improve peak shape. | |
| Improper sample vaporization. | Use a liner with glass wool to aid in sample vaporization. | |
| High Background Noise/Baseline Instability | Contaminated carrier gas, injector, or column. | Use high-purity carrier gas and ensure all gas lines are clean. Bake out the column to remove contaminants. |
| Column bleed. | Use a low-bleed column, especially for MS applications. Ensure the oven temperature does not exceed the column's maximum operating temperature. | |
| Leaks in the system. | Perform a leak check of the entire system. | |
| Detector instability. | Allow the detector to stabilize before analysis. Clean the detector if necessary. | |
| Irreproducible Retention Times | Fluctuations in carrier gas flow rate. | Use a constant flow mode for the carrier gas. Check for leaks that could affect flow. |
| Inconsistent oven temperature. | Ensure the GC oven is properly calibrated and maintaining a stable temperature. | |
| Column degradation. | Replace the column if it is old or has been subjected to harsh conditions. | |
| Ghost Peaks/Carryover | Contamination from previous injections. | Run a solvent blank after high-concentration samples. Clean the injector and replace the septum. |
| Syringe contamination. | Thoroughly rinse the syringe with a suitable solvent between injections. |
Frequently Asked Questions (FAQs)
???+ question "Why is derivatization necessary for this compound analysis by GC-MS?"
???+ question "What is the best type of GC column for this compound analysis?"
???+ question "What are the advantages of using an internal standard?"
???+ question "How can I improve the sensitivity of my GC-MS for trace level detection?"
???+ question "What are common derivatization reagents for this compound?"
Quantitative Data Summary
Table 1: Recommended GC-MS Parameters for this compound (as FAME) Analysis
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| GC System | Agilent 7890B or equivalent | Agilent 6890N or equivalent | Varian 431-GC or equivalent |
| Column | Polar column (e.g., DB-WAX) | HP-5MS (30 m x 0.25 mm, 0.25 µm) | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 1 mL/min | - | 1 mL/min |
| Inlet Temperature | 250°C | 280°C | 250°C |
| Injection Mode | Splitless | Splitless | Split (40:1) |
| Injection Volume | 1 µL | 2 µL | 1 µL |
| Oven Program | 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, then to 220°C at 20°C/min, hold for 2.5 min | 80°C (2 min hold), ramp to 280°C at 20°C/min, hold for 10 min | 60°C to 215°C at 15°C/min, to 250°C at 10°C/min, to 260°C at 2°C/min, then to 280°C at 5°C/min, hold for 2 min |
| MS System | Agilent 7250 Q-TOF or equivalent | Agilent 5973 Mass Selective Detector | Varian 220-MS |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI) |
| Ion Source Temp. | 250°C | 230°C | 250°C |
| Acquisition Mode | SIM/MRM for trace analysis | Full Scan (50-700 m/z) and SIM | Total Ion Chromatogram (TIC) (30-500 amu) |
Experimental Protocols
Protocol 1: Extraction and Derivatization of this compound to FAME
This protocol describes a general method for extracting this compound from a plasma sample and converting it to its fatty acid methyl ester (FAME) for GC-MS analysis.
Materials:
-
Plasma sample
-
Iso-octane
-
Methanol
-
Derivatizing agent (e.g., 2% (v/v) methanolic sulfuric acid or 14% BF3-methanol)
-
Internal Standard (e.g., this compound-d3)
-
Water
-
Glass tubes, vortex mixer, centrifuge
Procedure:
-
Aliquoting: Pipette 100 µL of plasma into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma sample.
-
Extraction: Add 2 mL of iso-octane to the tube. Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a new clean glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried extract in 1 mL of the derivatizing solution (e.g., 2% methanolic sulfuric acid).
-
Seal the tube and heat at 60°C for 30 minutes.
-
-
Neutralization & Extraction:
-
After cooling, add 1 mL of water and 1 mL of iso-octane.
-
Vortex and centrifuge to separate the layers.
-
-
Final Product: Transfer the top organic layer containing the FAMEs to a GC vial for analysis.
Protocol 2: GC-MS Analysis of this compound Methyl Ester
This protocol provides a general procedure for the GC-MS analysis of the prepared FAME sample.
Procedure:
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1 or optimized parameters for your specific instrument.
-
Equilibration: Allow the GC oven and MS source to equilibrate to their initial setpoints.
-
Injection: Inject 1 µL of the FAME extract into the GC-MS system using a splitless injection mode.
-
Data Acquisition: Start the data acquisition using either full scan mode for initial identification or SIM/MRM mode for trace level quantification. For this compound methyl ester, characteristic ions can be monitored for increased sensitivity.
-
Data Analysis: Process the acquired data to identify and quantify the this compound methyl ester peak based on its retention time and mass spectrum, comparing it to a standard and the internal standard.
Visualizations
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Troubleshooting flowchart for low this compound signal in GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Resolution in HPLC Analysis of Fatty Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for common issues encountered during the HPLC analysis of fatty acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common indicators of poor peak resolution in my fatty acid chromatogram?
Poor peak resolution manifests in several ways, including:
-
Peak Tailing: The peak is asymmetrical with a "tail" extending to the right.
-
Peak Fronting: The opposite of tailing, where the peak is broader in the first half and has a sharp end.
-
Broad Peaks: Peaks are wider than expected, leading to decreased sensitivity and potential overlap.
-
Split Peaks: A single compound appears as two or more distinct peaks.
Q2: Why is achieving good peak shape and resolution important?
A symmetrical, sharp peak (Gaussian peak) is crucial for accurate and reliable chromatographic analysis. Poor peak shape can compromise data integrity by:
-
Reducing Resolution: Asymmetrical or broad peaks can overlap with adjacent peaks, making it difficult to distinguish between closely eluting fatty acids.
-
Affecting Quantification: Inaccurate peak integration due to tailing or fronting can lead to imprecise and inaccurate quantification of fatty acids.
-
Lowering Detection Limits: Broader and shorter peaks can negatively impact the signal-to-noise ratio, making it harder to detect low-abundance fatty acids.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue in the HPLC analysis of fatty acids and can be caused by a variety of chemical, column-related, and instrumental factors.
Q: What are the primary causes of peak tailing and how can I fix them?
| Potential Cause | Solution |
| Secondary Interactions | Fatty acids can interact with active sites on the column, such as residual silanols. Solution: Use an end-capped column, or add a competitive agent like triethylamine to the mobile phase. Adjusting the mobile phase pH can also help by keeping the fatty acid in a non-ionized state. |
| Column Contamination or Degradation | Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing. Solution: Flush the column with a strong solvent (see Experimental Protocols section). If the problem persists, the column may need to be replaced. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005") to minimize dead volume. |
| Sample Overload | Injecting too much sample can saturate the column, leading to peak distortion. Solution: Reduce the injection volume or dilute the sample. |
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree to troubleshoot peak tailing in HPLC.
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Q: What causes peak fronting and how can it be resolved?
| Potential Cause | Solution |
| Sample Overload | Injecting a sample that is too concentrated is a common cause of fronting. Solution: Dilute the sample or reduce the injection volume. |
| Poor Sample Solubility | If the fatty acids are not fully dissolved in the injection solvent, it can lead to fronting. Solution: Ensure the sample is completely dissolved. If necessary, change the sample solvent to one that is more compatible with the mobile phase and has better solubility for the fatty acids. |
| Column Collapse | A void at the head of the column can cause peak fronting. Solution: This usually requires replacing the column. Using a guard column can help protect the analytical column. |
Troubleshooting Workflow for Peak Fronting
Caption: A decision tree to troubleshoot peak fronting in HPLC.
Issue 3: Broad Peaks
Broad peaks can significantly reduce resolution and sensitivity.
Q: My fatty acid peaks are broad. What are the likely causes and solutions?
| Potential Cause | Solution |
| High Mobile Phase Viscosity | A viscous mobile phase can lead to slower mass transfer and broader peaks. Solution: Increasing the column temperature can reduce mobile phase viscosity and improve peak shape.[1] |
| Column Contamination or Aging | A contaminated or old column can lose its efficiency, resulting in broader peaks. Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. |
| Slow Injection | A slow injection can cause the sample to be introduced as a wide band, leading to broad peaks. Solution: Ensure a rapid and clean injection. |
| Extra-Column Dead Volume | Similar to peak tailing, excessive dead volume can cause peak broadening. Solution: Minimize tubing length and internal diameter. |
Issue 4: Split Peaks
Split peaks can complicate peak identification and integration.
Q: Why are my fatty acid peaks splitting, and how can I prevent this?
| Potential Cause | Solution |
| Partially Blocked Column Frit | Particulates from the sample or mobile phase can block the inlet frit of the column. Solution: Filter all samples and mobile phases before use. The column can be back-flushed to try and dislodge the blockage. If this fails, the frit or the entire column may need to be replaced. |
| Void in the Column Packing | A void or channel in the column packing material can cause the sample to travel through two different paths. Solution: This is an irreversible problem, and the column must be replaced. |
| Injection Solvent Incompatibility | If the injection solvent is significantly stronger than the mobile phase, it can cause peak splitting. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should ideally be weaker than the mobile phase. |
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention of Free Fatty Acids on a C8 Column
| % Organic (Acetonitrile) | Lauric Acid S/N | Tridecanoic Acid S/N | Resolution (Rs) |
| 75% | 1109 | - | 5.1 |
| 65% | 793 | - | 7.8 |
| 55% | 170 | - | 9.5 |
Data compiled from a study using an ACQUITY UPLC BEH C8 Column. Higher organic composition leads to shorter retention times and higher signal-to-noise (S/N), while lower organic content increases retention and resolution.[2]
Table 2: Comparison of GC Column Stationary Phases for FAME Separation
| Stationary Phase | Polarity | Key Performance Characteristics |
| Polyethylene Glycol (e.g., DB-Wax) | Polar | Good separation of FAMEs by carbon number and degree of unsaturation. Does not typically separate cis/trans isomers.[3] |
| Medium-Polar Cyanopropyl (e.g., DB-23) | Medium-Polar | Excellent separation for complex FAME mixtures and can achieve some separation of cis/trans isomers.[3] |
| Highly-Polar Cyanopropyl (e.g., HP-88) | Highly Polar | Preferred for detailed separation of cis/trans isomers. |
Experimental Protocols
Protocol 1: HPLC Mobile Phase Preparation (General)
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Solvent Selection: Use HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Component Measurement: Accurately measure the required volumes of each solvent separately using graduated cylinders.
-
Mixing: Combine the measured solvents in a clean, appropriate container.
-
Degassing: Degas the mobile phase to remove dissolved gases, which can cause bubbles in the system and lead to baseline noise and pump issues. This can be done by sonication for 10-15 minutes or by vacuum filtration.
-
Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could clog the HPLC system.
Protocol 2: Reverse-Phase HPLC Column Flushing
This protocol is for general cleaning of a C18 or C8 column.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Reverse Direction: For a more effective cleaning of the inlet frit, reverse the direction of the column.
-
Set a Low Flow Rate: Set the flow rate to approximately half of the typical analytical flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water to remove salts and polar contaminants.
-
Organic Wash: Flush the column with 20-30 column volumes of a strong organic solvent like methanol or acetonitrile to remove non-polar contaminants.
-
Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.
Protocol 3: Derivatization of Fatty Acids with 4-Bromomethyl-7-methoxycoumarin (Br-MMC) for Fluorescence Detection
This pre-column derivatization enhances the detection of fatty acids.
-
Sample Preparation: Dry the fatty acid sample or standard under a stream of nitrogen.
-
Reagent Preparation: Prepare a working solution of Br-MMC and a catalyst (e.g., 18-crown-6 ether and potassium carbonate) in an appropriate solvent like acetone or acetonitrile.
-
Reaction: Add the derivatization reagent mixture to the dried fatty acid sample. Seal the vial and heat at approximately 60-70°C for 15-30 minutes.
-
Cooling and Dilution: After the reaction is complete, cool the vial to room temperature. The sample can then be diluted with the mobile phase for HPLC analysis.
-
HPLC Analysis: Use a C18 reverse-phase column with a fluorescence detector. The excitation and emission wavelengths for the Br-MMC derivatives are typically around 325 nm and 398 nm, respectively.
References
Technical Support Center: Improving the Yield of Lauric Acid Ester Synthesis
Welcome to the technical support center for lauric acid ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound esters, providing potential causes and solutions.
Issue 1: Low or No Ester Conversion
Symptoms:
-
Analysis (e.g., GC, TLC, NMR) shows a large amount of unreacted this compound.
-
The yield of the desired this compound ester is significantly below expectations.
Possible Causes and Solutions:
| Cause | Solution |
| Equilibrium Limitations | Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of one reactant (usually the less expensive one, like the alcohol).[1][2] Another effective method is to remove water as it is formed, using techniques like a Dean-Stark apparatus or by adding molecular sieves.[3] |
| Inactive or Insufficient Catalyst | Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and active.[2] For heterogeneous catalysts, verify their activity and consider increasing the catalyst loading.[4] For enzymatic catalysis, ensure the enzyme has been stored correctly to prevent loss of activity. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow. If it's too high, it can lead to side reactions or decomposition. The optimal temperature depends on the catalyst and reactants. For instance, with a ferric-alginate catalyst for methyl laurate synthesis, the reaction is conducted at the reflux temperature of methanol. For enzymatic reactions, the optimal temperature can range from 30°C to 70°C depending on the specific lipase. |
| Steric Hindrance | Bulky groups on the alcohol or carboxylic acid can impede the reaction. If you suspect steric hindrance, you may need to use more forcing reaction conditions (higher temperature, longer reaction time) or consider a different synthetic route, such as converting this compound to its acid chloride first. |
| Presence of Water | Water is a byproduct of esterification and its presence can shift the equilibrium back towards the reactants (hydrolysis). Ensure all glassware is dry and use anhydrous solvents and reagents if possible. |
Issue 2: Formation of Side Products
Symptoms:
-
Analysis reveals unexpected peaks or spots in addition to the starting materials and the desired ester.
-
The isolated product is impure.
Possible Causes and Solutions:
| Cause | Solution |
| Alcohol Dehydration | This is particularly common with tertiary alcohols in the presence of strong acid catalysts. To minimize this, use a milder acid catalyst or a lower reaction temperature. |
| Byproduct Formation from Catalyst | Some catalysts can promote side reactions. For example, in the synthesis of vinyl laurate using mercuric acetate and sulfuric acid, polymer formation can be an issue. Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help minimize this. |
| Further Esterification | In reactions with polyols like glycerol, multiple esterification can occur, leading to the formation of di- and triglycerides in addition to the desired monoglyceride (monolaurin). Optimizing the molar ratio of reactants is crucial to favor the formation of the desired product. |
Issue 3: Difficulty in Product Isolation
Symptoms:
-
Formation of emulsions during aqueous workup.
-
The product is difficult to separate from the reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Emulsion Formation | During extraction, emulsions can form, making layer separation difficult. Adding brine (saturated NaCl solution) can help to break the emulsion. |
| Product Solubility | If the ester has some water solubility, multiple extractions with a non-polar organic solvent will be necessary to maximize recovery. |
| Catalyst Removal | Homogeneous catalysts need to be neutralized and removed during workup, typically by washing with a base like sodium bicarbonate solution. Heterogeneous catalysts can be removed by simple filtration. |
Frequently Asked Questions (FAQs)
Q1: What is a typical molar ratio of alcohol to this compound for good conversion?
For Fischer esterification, a large excess of the alcohol is often used to shift the equilibrium towards the product. Molar ratios of alcohol to this compound can range from 6:1 to as high as 60:1, depending on the specific alcohol and catalyst system. For example, a 16:1 methanol to this compound molar ratio was found to be optimal for achieving a 99% yield of methyl laurate using a ferric-alginate catalyst.
Q2: What are the advantages of using an enzymatic catalyst over a chemical catalyst?
Enzymatic catalysts, typically lipases, offer several advantages:
-
Mild Reaction Conditions: Reactions are usually carried out at lower temperatures, which can prevent the formation of side products.
-
High Specificity: Lipases can be regioselective, which is particularly useful in the synthesis of specific esters like monolaurin from glycerol.
-
Environmentally Benign: Enzymes are biodegradable and often used in solvent-free systems, reducing the environmental impact.
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Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles.
Q3: How can I monitor the progress of my esterification reaction?
You can monitor the reaction progress using techniques like:
-
Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively observe the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): A quantitative method to determine the conversion of this compound and the yield of the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the ester and quantify the reaction components.
-
Titration: The acid value of the reaction mixture can be determined by titration to measure the amount of unreacted this compound.
Q4: Can I run the esterification reaction without a solvent?
Yes, solvent-free systems are often used, particularly in enzymatic esterification. This approach is more environmentally friendly and can simplify product purification. For some reactions, one of the substrates, if in large excess, can also act as the solvent.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chemical Synthesis of this compound Esters
| Ester Product | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl Laurate | Methanol | Ferric-alginate | 16:1 | Reflux | 3 h | 99 | |
| Ethyl Laurate | Ethanol | Acetyl Chloride (in situ HCl) | - | Reflux | 1 h | - | |
| Alkyl Laurates | Various linear alcohols | Sulfuric Acid (HSM-assisted) | 13:1 | 60 | 12 min | 88.2 - 93.6 | |
| 2-Ethylhexyl Laurate | 2-Ethylhexanol | Amberlyst-16 | 1.25:1 | 140 | - | >98 | |
| Vinyl Laurate | Vinyl Acetate | Mercuric Acetate / Sulfuric Acid | 6:1 | Reflux | 3 h | 53-59 |
Table 2: Comparison of Reaction Conditions for Enzymatic Synthesis of this compound Esters
| Ester Product | Alcohol/Polyol | Enzyme | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time | Conversion/Yield (%) | Reference |
| Monolaurin | Glycerol | Novozym 435 | 5:1 | 58 | 20 min (microreactor) | 87.04 (conversion) | |
| Monolaurin | Glycerol | Lipozyme IM-20 | 1:1 | 55 | 6 h | 45.5 (yield) | |
| (-)-Menthyl Laurate | (-)-Menthol | Candida rugosa lipase | 3:1 | 45 | 1 day | 95 (conversion) | |
| Sugar Esters | Glucose | Candida antarctica lipase | 1:1 | - | 36 h | 65.49 (yield) | |
| Diglycerol Laurate | Diglycerol | Novozym 435 | 1:1 | 63-77 | 1 h | - |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol is a general procedure for the acid-catalyzed esterification of this compound.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid (or another acid catalyst like acetyl chloride)
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, glassware
Procedure:
-
Ensure all glassware is thoroughly dry.
-
In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops). Alternatively, acetyl chloride can be added to generate HCl in situ.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.
-
Monitor the reaction by TLC until the this compound spot has disappeared.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether. Shake to extract the ester into the organic layer.
-
Separate the layers. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl laurate.
-
The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Enzymatic Synthesis of Monolaurin
This protocol describes the lipase-catalyzed esterification of this compound and glycerol.
Materials:
-
This compound
-
Glycerol
-
Immobilized lipase (e.g., Novozym 435 or Lipozyme IM-20)
-
Molecular sieves (optional, to remove water)
-
Tert-butanol/tert-amyl alcohol (optional, as solvent)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Combine this compound and glycerol in the reaction vessel. A molar ratio of 5:1 (glycerol to this compound) has been shown to be effective for monolaurin synthesis.
-
Add the immobilized lipase. A typical loading is 3-5% by weight of the total substrates.
-
If using, add a solvent system (e.g., a 1:1 v/v mixture of t-BuOH/tert-amyl alcohol) and molecular sieves.
-
Heat the mixture to the optimal temperature for the enzyme (e.g., 55-60°C) with constant stirring.
-
Allow the reaction to proceed for the desired time (this can range from 20 minutes in a microreactor to several hours in a batch reactor).
-
After the reaction, the immobilized enzyme can be recovered by filtration for reuse.
-
The product mixture, containing monolaurin, dilaurin, trilaurin, and unreacted starting materials, can be analyzed and purified by appropriate chromatographic methods.
Visualizations
Caption: Experimental workflow for Fischer esterification of this compound.
Caption: Simplified mechanism of acid-catalyzed esterification (Fischer Esterification).
Caption: Troubleshooting workflow for low this compound ester yield.
References
Technical Support Center: Stabilizing Lauric Acid-Containing Emulsions
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing lauric acid-containing emulsions for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in stabilizing this compound emulsions?
A1: this compound-containing emulsions are prone to several instability issues, primarily due to the tendency of the oil and water phases to separate over time. Key challenges include:
-
Creaming or Sedimentation: The rising of less dense oil droplets to the top of the emulsion.[1]
-
Flocculation: The clumping together of oil droplets, which can be a precursor to coalescence.[1]
-
Coalescence: The irreversible merging of smaller droplets to form larger ones, ultimately leading to phase separation.[1]
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by differences in solubility.
Q2: What is the role of a stabilizer in a this compound emulsion?
A2: Stabilizers, or emulsifiers, are crucial components that prevent the separation of the oil and water phases. They work by adsorbing at the oil-water interface, creating a protective barrier around the this compound-containing oil droplets. This barrier reduces the interfacial tension between the two phases and prevents droplets from aggregating.[1] Common stabilizers include surfactants, polymers, and solid particles (in the case of Pickering emulsions).
Q3: How does pH affect the stability of my this compound emulsion?
A3: The pH of the aqueous phase can significantly impact emulsion stability by altering the surface charge of the droplets. For emulsions stabilized by ionic surfactants or particles, pH changes can affect the electrostatic repulsion between droplets. A zeta potential value with a higher magnitude (either positive or negative, typically > |30| mV) indicates greater electrostatic repulsion and, generally, better stability.[2] When the zeta potential is near zero, the repulsive forces are minimal, increasing the likelihood of flocculation and coalescence.
Q4: What is a Pickering emulsion, and how can it be used for this compound?
A4: A Pickering emulsion is stabilized by solid particles that adsorb to the oil-water interface, creating a strong mechanical barrier against droplet coalescence. This method offers high stability and is increasingly used for encapsulating bioactive compounds. For this compound emulsions, modified natural particles like cellulose nanocrystals or starch granules can be effective stabilizers.
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Recommendations |
| Phase Separation (Creaming/Coalescence) | - Insufficient stabilizer concentration.- Inappropriate stabilizer type (incorrect HLB value).- Large droplet size.- Significant pH change affecting stabilizer performance.- Low viscosity of the continuous phase. | - Increase the concentration of the emulsifier.- Select a surfactant with an appropriate Hydrophile-Lipophile Balance (HLB) for an oil-in-water emulsion.- Reduce droplet size using high-pressure homogenization or microfluidization.- Adjust and buffer the pH to maintain optimal stabilizer charge and functionality.- Increase the viscosity of the aqueous phase by adding a thickening agent. |
| Increased Particle/Droplet Size Over Time | - Ostwald ripening.- Flocculation followed by coalescence.- Insufficient energy input during homogenization. | - Use a combination of a small-molecule surfactant and a polymeric stabilizer to create a more robust interfacial layer.- Optimize homogenization pressure and the number of passes to achieve a smaller, more uniform droplet size.- Ensure adequate stabilizer concentration to fully cover the surface of all droplets. |
| Grainy or Waxy Appearance | - Crystallization of this compound or other lipid components, especially during cooling.- Insufficient heating of the oil and water phases before emulsification. | - Ensure both the oil and water phases are heated to the same temperature, above the melting point of all lipid components, before mixing.- Consider using a co-surfactant or a blend of lipids to disrupt the crystal lattice of this compound.- Control the cooling rate after homogenization. |
| Low Zeta Potential and Aggregation | - pH is near the isoelectric point of the stabilizer.- High ionic strength of the aqueous phase, leading to charge screening. | - Adjust the pH of the aqueous phase away from the isoelectric point of the stabilizer to increase surface charge and electrostatic repulsion.- If high ionic strength is necessary, consider using a non-ionic or steric stabilizer that does not rely on electrostatic repulsion.- Measure the zeta potential at different pH values to determine the optimal range for stability. |
Quantitative Data Summary
Table 1: Effect of Stabilizer Concentration on Emulsion Properties
| Stabilizer System | Concentration (% w/v) | Mean Droplet Size (nm) | Zeta Potential (mV) | Observation |
| This compound-adsorbed Cellulose Nanocrystals (CNC) | 0.5 | > 1000 (aggregated) | -25 to -30 | Significant flocculation and coalescence observed. |
| 1.0 | ~800 | -30 to -35 | Improved stability but still some aggregation. | |
| 1.5 | ~400 | -35 to -40 | Stable emulsion with good droplet size distribution. | |
| 2.0 | ~350 | -40 to -45 | Highly stable emulsion with small, uniform droplets. |
Note: Data is synthesized from typical results reported in the literature. Actual values may vary based on specific experimental conditions.
Table 2: Influence of High-Pressure Homogenization (HPH) Parameters on Droplet Size
| Homogenization Pressure (bar) | Number of Passes | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| 500 | 3 | 250 - 350 | < 0.3 |
| 1000 | 1 | 180 - 220 | < 0.25 |
| 1000 | 3 | 100 - 150 | < 0.2 |
| 1500 | 3 | 80 - 120 | < 0.15 |
Note: This table summarizes general trends observed for oil-in-water nanoemulsions. The optimal pressure and number of passes should be determined empirically for each specific formulation.
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Nanoemulsion using High-Pressure Homogenization
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization method.
Methodology:
-
Preparation of Oil Phase:
-
Melt this compound and any other lipid-soluble components at a temperature approximately 10°C above the melting point of the highest melting point ingredient.
-
Add oil-soluble surfactants/stabilizers to the molten lipid phase.
-
Maintain the temperature of the oil phase.
-
-
Preparation of Aqueous Phase:
-
Dissolve water-soluble surfactants, co-surfactants, and any other aqueous components in deionized water.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Pre-emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse pre-emulsion through a high-pressure homogenizer.
-
Homogenize for a predetermined number of cycles (e.g., 3-5 passes) at a set pressure (e.g., 1000 bar) to reduce the droplet size to the nano-range. The optimal pressure and number of cycles should be determined experimentally.
-
-
Cooling:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring.
-
-
Characterization:
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visually inspect for any signs of phase separation or instability over time.
-
References
Technical Support Center: Enhancing Lauric Acid Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies focused on enhancing the bioavailability of lauric acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary absorption pathway for this compound in animal models?
This compound, a medium-chain fatty acid (MCFA), is primarily absorbed through the lymphatic system after oral administration.[1][2] Unlike short-chain fatty acids, which can directly enter the portal vein, this compound is re-esterified into triglycerides within the enterocytes, packaged into chylomicrons, and then secreted into the lymph.[3] One study in rats found that approximately 51% of administered this compound was recovered in the mesenteric lymph, with less than 1% found in the portal vein.[1]
Q2: Why is the oral bioavailability of free this compound often limited?
The limited oral bioavailability of this compound in its free form can be attributed to several factors. As a lipid, it is poorly soluble in the aqueous environment of the gastrointestinal (GI) tract, which can hinder its interaction with the intestinal epithelium for absorption.[4] Furthermore, medium-chain fatty acids can be rapidly metabolized in the liver once they enter circulation.
Q3: What are the most common formulation strategies to enhance this compound bioavailability?
Lipid-based drug delivery systems are the most promising strategies for improving the oral bioavailability of lipophilic compounds like this compound. Key approaches include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions (droplet size < 200 nm) in the GI tract. This increases the surface area for absorption and can bypass first-pass metabolism by promoting lymphatic uptake.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers where the lipid core is solid at body temperature. They can encapsulate lipophilic compounds, protect them from degradation in the GI tract, and provide sustained release.
Q4: Can this compound itself be used as a component in these advanced delivery systems?
Yes, this compound can serve as the lipid (oil) phase in SNEDDS or as a solid lipid in the matrix of SLNs and NLCs. Its use can be particularly advantageous when co-administering another lipophilic drug, as this compound itself possesses biological activities, including antimicrobial properties.
Troubleshooting Guides
Problem 1: Low and inconsistent plasma concentrations of this compound after oral gavage.
This is a common issue stemming from formulation, administration, or biological factors.
-
Possible Cause 1: Formulation Instability.
-
Troubleshooting Steps:
-
Check Formulation Clarity: For SNEDDS, the pre-concentrate should be a clear, isotropic mixture. Cloudiness indicates potential insolubility or incompatibility of components.
-
Verify Emulsification Efficiency: When diluted in water with gentle agitation, a SNEDDS formulation should rapidly form a clear or slightly bluish-white nanoemulsion. A milky white emulsion may indicate a larger particle size, which is less efficient for absorption.
-
Particle Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size and polydispersity index (PDI) of the resulting nanoemulsion. An ideal droplet size is typically below 200 nm with a low PDI (<0.3) for homogeneity.
-
Re-evaluate Excipients: The hydrophilic-lipophilic balance (HLB) of the surfactant is critical. Non-ionic surfactants with an HLB value greater than 12 are often recommended for forming stable nanoemulsions. Adjust the ratio of surfactant to co-surfactant to optimize emulsification.
-
-
-
Possible Cause 2: Improper Oral Gavage Technique.
-
Troubleshooting Steps:
-
Ensure Correct Placement: Accidental administration into the trachea instead of the esophagus will prevent absorption and can be fatal to the animal. Ensure the gavage needle is correctly placed.
-
Minimize Animal Stress: Stress can alter gastrointestinal motility and affect absorption. Handle animals gently and allow for an acclimatization period before dosing.
-
Control Dosing Volume: Ensure the dosing volume is appropriate for the animal's weight to prevent regurgitation.
-
-
-
Possible Cause 3: Food Effect.
-
Troubleshooting Steps:
-
Standardize Fasting Period: The presence of food in the stomach can significantly alter the absorption of lipids. A standardized fasting period (e.g., 12-18 hours for rats, with free access to water) is crucial for consistency.
-
Consider Fed vs. Fasted States: If your research goal requires it, conduct parallel studies in both fed and fasted states to characterize the food effect on your formulation.
-
-
Problem 2: The prepared nanoemulsion is physically unstable (e.g., shows cracking or phase separation) over a short period.
-
Possible Cause 1: Suboptimal Surfactant/Co-surfactant Ratio.
-
Troubleshooting Steps:
-
Construct a Ternary Phase Diagram: This diagram helps identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region.
-
Increase Surfactant Concentration: The concentration of the surfactant is known to affect particle size and stability. Insufficient surfactant will fail to adequately reduce the interfacial tension between the oil and aqueous phases.
-
-
-
Possible Cause 2: Ostwald Ripening.
-
Troubleshooting Steps:
-
Optimize the Oil Phase: Use an oil with lower aqueous solubility to reduce the diffusion of oil molecules from smaller to larger droplets.
-
Incorporate a Long-Chain Triglyceride: Adding a small amount of a long-chain triglyceride (which has very low water solubility) to the MCFA-based oil phase can help inhibit Ostwald ripening and improve long-term stability.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound-Based SNEDDS Formulation
This protocol describes the preparation of a self-nanoemulsifying drug delivery system using this compound as the oil phase.
-
Component Selection:
-
Oil Phase: this compound (warmed to just above its melting point, ~45°C).
-
Surfactant: Kolliphor® EL (Cremophor EL) or Tween® 80 (High HLB surfactants).
-
Co-surfactant/Co-solvent: Transcutol® HP or PEG 400.
-
-
Preparation Steps:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial based on the ratios determined from a ternary phase diagram (e.g., a common starting point is a 2:1 ratio of surfactant to co-surfactant). A hypothetical ratio could be 20% this compound, 50% Tween® 80, and 30% Transcutol® HP (w/w/w).
-
Gently heat the mixture to approximately 45-50°C to ensure the this compound is in a liquid state and to reduce viscosity.
-
Vortex the mixture for 5-10 minutes until a clear, homogenous liquid (the SNEDDS pre-concentrate) is formed.
-
Allow the mixture to cool to room temperature. Observe for any signs of phase separation or precipitation.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the SNEDDS pre-concentrate to 500 mL of distilled water in a glass beaker with gentle stirring (e.g., 50 rpm) at 37°C to simulate GI conditions.
-
Visual Assessment: Grade the resulting emulsion. A clear or bluish-white, rapidly forming emulsion is considered optimal (Grade A).
-
Particle Size Analysis: Measure the droplet size and PDI of the diluted emulsion using a suitable particle size analyzer.
-
Protocol 2: Oral Administration and Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the bioavailability of a this compound formulation in a rat model.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
Acclimatization and Fasting:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (12-18 hours) before dosing but allow free access to water.
-
-
Dosing:
-
Divide animals into groups (e.g., Control: this compound in corn oil; Test: this compound SNEDDS).
-
Administer the formulation via oral gavage at a predetermined dose (e.g., 100 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect samples into heparinized tubes.
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Store plasma at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data from an animal study comparing a poorly soluble drug in a standard suspension versus a SNEDDS formulation. While specific data for this compound is limited, these results for other lipophilic compounds demonstrate the potential magnitude of bioavailability enhancement.
Table 1: Representative Pharmacokinetic Parameters of a Lipophilic Compound
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |
| Drug Suspension | Rat | 215 ± 45 | 4.0 | 1,850 ± 350 | 100 (Reference) |
| Drug in SNEDDS | Rat | 1,820 ± 210 | 1.5 | 7,420 ± 680 | ~401 |
Data is hypothetical but based on reported fold-increases for SNEDDS formulations, such as the 4.01-fold increase in AUC observed for madecassic acid in rats. A shorter Tmax for nanoemulsions compared to oil solutions has also been demonstrated.
Visualizations
Experimental Workflow
Caption: Workflow for developing and evaluating a this compound SNEDDS formulation.
Troubleshooting Logic for Low Bioavailability
Caption: Decision tree for troubleshooting low this compound bioavailability.
This compound Absorption Pathway
References
- 1. Determination of the route of medium-chain and long-chain fatty acid absorption by direct measurement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldenagri.com.sg [goldenagri.com.sg]
- 3. VII. Lipids, Digestion – A Guide to the Principles of Animal Nutrition [open.oregonstate.education]
- 4. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing pure lauric acid to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing pure lauric acid to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of pure this compound.
Q1: What are the visual or olfactory signs of this compound degradation?
A1: Pure this compound is a white, crystalline powder or solid with a faint, soapy, or bay oil-like odor.[1] Signs of degradation can include:
-
A strong, unpleasant, or rancid odor: This can indicate oxidative degradation (rancidity).
-
Discoloration: A change from a bright white to a yellowish or brownish hue can suggest chemical degradation.
-
Changes in texture: Clumping or the appearance of an oily liquid can indicate the absorption of moisture and potential hydrolysis.
Q2: My this compound has been exposed to high temperatures. Is it still usable?
A2: Exposure to high temperatures can accelerate the degradation of this compound, particularly oxidation. Temperatures higher than necessary for storage or handling can degrade its quality.[2] It is advisable to test the acid value of the sample to determine the extent of degradation. If the acid value has significantly increased, the purity of the this compound is compromised, which may affect experimental outcomes.
Q3: I suspect my this compound has been contaminated. How can I confirm this?
A3: Contamination can be confirmed through analytical methods such as Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities.[3][4] A simple preliminary test is to determine the melting point. Pure this compound has a distinct melting point of approximately 44-46°C.[5] A broadened or depressed melting point range can indicate the presence of impurities.
Q4: How can I prevent the oxidation of my this compound sample?
A4: To prevent oxidation, store pure this compound in a tightly sealed container to minimize exposure to air. Purging the container with an inert gas like nitrogen or argon before sealing can also help displace oxygen. Storing it in a cool, dark place will further inhibit oxidative processes.
Q5: What should I do if I observe signs of hydrolysis in my this compound?
A5: Hydrolysis is the breakdown of this compound in the presence of water. To prevent this, ensure the storage area is dry and that containers are sealed tightly to prevent moisture ingress. If you suspect hydrolysis has occurred, which would be indicated by an increased acid value, the material may not be suitable for experiments sensitive to free fatty acid concentration.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for pure this compound?
A1: Pure this compound should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition. It should be kept in tightly closed containers. For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.
Q2: What is the expected shelf life of pure this compound?
A2: When stored under proper conditions, pure this compound is very stable. Some sources indicate an indefinite shelf life if stored correctly. A shelf life of at least two years can be expected at room temperature, and four years or more when stored at -20°C.
Q3: What types of containers are suitable for storing this compound?
A3: Chemically resistant containers are essential. Recommended materials include high-density polyethylene (HDPE), polypropylene, or stainless steel. Ensure containers are clean, dry, and can be securely sealed.
Q4: What substances are incompatible with this compound?
A4: Avoid storing this compound with strong bases, oxidizing agents, and reducing agents, as violent reactions can occur.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling pure this compound, it is important to wear protective gloves, safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) or below 30°C (86°F) | Minimizes degradation reactions like oxidation. |
| Shelf Life | ≥ 2 years at room temperature; ≥ 4 years at -20°C | This compound is stable, but colder temperatures prolong its purity. |
| Atmosphere | Tightly sealed container, inert gas (e.g., Nitrogen) optional | Prevents oxidation by minimizing exposure to oxygen. |
| Humidity | Dry environment | Prevents hydrolysis. |
| Light Exposure | Store in the dark or in an opaque container | Light can catalyze oxidative degradation. |
| Melting Point | 44-46°C | A key indicator of purity. |
Experimental Protocol: Determination of Acid Value
An elevated acid value is a primary indicator of hydrolytic degradation, signifying an increase in free fatty acids.
Objective: To determine the acid value of a pure this compound sample by titration with potassium hydroxide (KOH). The acid value is defined as the milligrams of KOH required to neutralize the free fatty acids in one gram of the sample.
Materials:
-
This compound sample
-
200 mL conical flask
-
Solvent mixture: Ethanol/diethyl ether (1:1, v/v)
-
Standardized 0.1 M potassium hydroxide (KOH) solution in ethanol or isopropanol
-
Phenolphthalein indicator solution (1% in 95% ethanol)
-
Analytical balance
-
Burette (50 mL)
-
Hot plate or water bath
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-3 grams of the this compound sample into a 200 mL conical flask.
-
Dissolution: Add 50-100 mL of the neutralized ethanol/diethyl ether solvent mixture to the flask. Gently heat the mixture on a hot plate or in a water bath to dissolve the sample completely.
-
Indicator Addition: Add a few drops of the phenolphthalein indicator to the solution.
-
Titration: Titrate the hot solution with the standardized 0.1 M KOH solution, shaking the flask vigorously, until the first permanent pink color persists for at least 15-30 seconds.
-
Record Volume: Record the volume of KOH solution used.
-
Blank Titration: Perform a blank titration using the same volume of solvent and indicator but without the this compound sample. Record the volume of KOH used.
Calculation:
Acid Value (mg KOH/g) = ( (V_sample - V_blank) * M_KOH * 56.1 ) / W_sample
Where:
-
V_sample = volume of KOH solution used for the sample (mL)
-
V_blank = volume of KOH solution used for the blank (mL)
-
M_KOH = Molarity of the KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_sample = Weight of the this compound sample (g)
Visualizations
Caption: Troubleshooting workflow for assessing the quality of a pure this compound sample.
References
Technical Support Center: Managing Lauric Acid Cytotoxicity in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing the cytotoxicity of lauric acid in sensitive cell lines.
Frequently Asked Questions (FAQs)
1. Why is this compound cytotoxic to some cell lines?
This compound, a 12-carbon saturated fatty acid, can induce cytotoxicity through various mechanisms, primarily by inducing oxidative stress. This is characterized by an increase in intracellular reactive oxygen species (ROS).[1][2] This elevation in ROS can trigger downstream signaling pathways that lead to apoptosis, or programmed cell death.[1][2][3]
2. Is this compound's cytotoxicity selective for cancer cells?
Several studies suggest that this compound exhibits preferential cytotoxicity towards cancer cells while having a minimal effect on normal or non-cancerous cell lines. For instance, one study showed that this compound inhibited the viability of breast and endometrial cancer cells without affecting the growth of normal breast epithelial cells (MCF-10A). However, the degree of selectivity can be cell-line dependent, and at high concentrations, cytotoxicity in non-cancerous cells can occur.
3. What are the typical concentrations of this compound that induce cytotoxicity?
The cytotoxic concentration of this compound is highly dependent on the cell line and experimental conditions. IC50 values (the concentration required to inhibit the growth of 50% of cells) have been reported to range from approximately 11.8 µM in SH-SY5Y neuroblastoma cells to around 282 µM (56.46 µg/mL) in HepG2 hepatocellular carcinoma cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
4. How should I prepare a this compound solution for cell culture experiments?
This compound is poorly soluble in aqueous media. A common method is to first dissolve it in an organic solvent such as ethanol or DMSO to create a stock solution. This stock solution is then diluted in the cell culture medium to the final working concentration. To improve solubility and bioavailability while potentially reducing non-specific toxicity from the solvent, this compound can be complexed with fatty acid-free bovine serum albumin (BSA).
5. What are the key signaling pathways involved in this compound-induced cytotoxicity?
In cancer cells, this compound-induced cytotoxicity is often mediated by the following signaling pathways:
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ROS-Mediated Apoptosis: Increased ROS levels can lead to the activation of downstream pathways.
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EGFR/ERK Pathway: this compound has been shown to stimulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK), which can lead to apoptosis.
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Downregulation of EGFR Signaling: In some cancer cells, this compound can downregulate EGFR expression, contributing to reduced cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cytotoxicity in a sensitive/non-cancerous cell line | High this compound Concentration: The concentration used may be above the cytotoxic threshold for that specific cell line. | Perform a dose-response curve to determine the IC50 and select a non-toxic concentration for your experiments. |
| Solvent Toxicity: The final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium may be toxic to the cells. | Ensure the final solvent concentration is minimal (typically <0.1%). Consider using a BSA-conjugated this compound solution to eliminate solvent-related toxicity. | |
| Cell Line Sensitivity: Some cell lines are inherently more sensitive to saturated fatty acids. | If possible, switch to a more robust cell line. Otherwise, carefully optimize the this compound concentration and exposure time. | |
| Poor reproducibility of cytotoxicity results | Inconsistent this compound Solution Preparation: this compound may not be fully dissolved or may precipitate out of solution. | Prepare fresh this compound solutions for each experiment. Ensure complete dissolution in the initial solvent before diluting in media. When using BSA, allow for adequate complexing time. |
| Variability in Cell Health/Density: Differences in cell confluency or passage number can affect their response to treatment. | Use cells at a consistent confluency and within a specific passage number range for all experiments. | |
| This compound precipitates in the culture medium | Low Solubility: The concentration of this compound exceeds its solubility in the culture medium. | Prepare a BSA-conjugated this compound solution to enhance solubility. Alternatively, reduce the final concentration of this compound. |
| Interaction with Media Components: Components in the serum or media may cause precipitation. | Consider using serum-free media for the duration of the this compound treatment, if compatible with your cell line. | |
| No observed cytotoxicity in a cancer cell line expected to be sensitive | Sub-optimal this compound Concentration: The concentration used may be too low to induce a cytotoxic effect. | Perform a dose-response experiment with a wider range of concentrations. |
| Short Incubation Time: The duration of exposure may not be sufficient to induce apoptosis. | Increase the incubation time (e.g., 24, 48, 72 hours) and perform a time-course experiment. | |
| Cell Line Resistance: The specific cancer cell line may be resistant to this compound-induced apoptosis. | Review the literature for the sensitivity of your chosen cell line. Consider using a different cell line known to be sensitive to this compound. |
Quantitative Data: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | IC50 (µg/mL) | Reference(s) |
| SH-SY5Y | Human Neuroblastoma | 11.8 | 2.36 | |
| HepG2 | Human Hepatocellular Carcinoma | ~282 | 56.46 | |
| HCT-15 | Human Colon Cancer | Not explicitly stated, but showed dose-dependent cytotoxicity | 30 and 50 µg/mL showed significant effects | |
| Raw 264.7 | Murine Macrophage | Not explicitly stated, but showed dose-dependent cytotoxicity | - | |
| SkBr3 | Human Breast Cancer | Dose-dependent inhibition observed | - | |
| Ishikawa | Human Endometrial Cancer | Dose-dependent inhibition observed | - | |
| MCF-10A | Normal Human Breast Epithelial | No significant inhibition of viability observed | - |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
96-well plate
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound and controls. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
After the incubation period, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a new 96-well plate.
-
Incubate as recommended and measure the absorbance at the specified wavelength (typically 490 nm).
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
Procedure:
-
Seed cells and treat with this compound and controls for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Visualizations
A generalized experimental workflow for assessing this compound cytotoxicity.
References
Optimizing reaction conditions for the enzymatic modification of lauric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic modification of lauric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the modification of this compound?
A1: The most frequently employed enzymes for this compound modification are lipases, particularly immobilized lipases due to their stability and reusability.[1][2] Novozym 435, an immobilized lipase from Candida antarctica, is widely cited for its high activity and stability in various reaction conditions.[1][3][4] Other lipases, such as those from Rhizomucor miehei and Thermomyces lanuginosus, have also been successfully used.
Q2: What is the optimal temperature for the enzymatic modification of this compound?
A2: The optimal temperature typically falls within the range of 40°C to 60°C. For instance, in the esterification of this compound, increasing the temperature from 35°C to 55°C can lead to a higher initial reaction rate. However, temperatures exceeding this range can lead to enzyme denaturation and a subsequent decrease in activity. The specific optimum temperature can vary depending on the enzyme used, the solvent, and the specific reaction being catalyzed.
Q3: How does pH affect the enzymatic reaction?
A3: The optimal pH for lipase activity in the modification of this compound is generally in the neutral to slightly alkaline range, often between pH 7 and 8. Deviations from the optimal pH can lead to a significant loss of enzyme activity. The choice of buffer system is crucial for maintaining the desired pH throughout the reaction.
Q4: What is the recommended molar ratio of substrates?
A4: The optimal molar ratio of alcohol to this compound can vary significantly depending on the specific substrates and reaction system. Ratios from 1:1 to 15:1 (alcohol:this compound) have been reported. For the synthesis of monolaurin from glycerol and this compound, an optimal glycerol to this compound molar ratio of 5:1 has been noted. It is advisable to perform preliminary experiments to determine the optimal ratio for your specific application, as an excess of one substrate can sometimes lead to inhibition.
Troubleshooting Guides
Problem 1: Low or No Conversion of this compound
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify the enzyme's expiration date and storage conditions. - Perform a standard activity assay to confirm enzyme functionality. - Consider purchasing a new batch of enzyme if activity is not confirmed. |
| Sub-optimal Temperature | - Calibrate your heating equipment to ensure accurate temperature control. - Experiment with a temperature range (e.g., 30°C to 70°C) in small-scale reactions to identify the optimum for your specific enzyme and substrate combination. |
| Incorrect pH | - Measure the pH of your reaction mixture. - Use a suitable buffer system to maintain the optimal pH for your lipase (typically pH 7-8). |
| Presence of Inhibitors | - Ensure all glassware is thoroughly cleaned to remove any residual chemicals. - Analyze your substrates for potential impurities that could act as enzyme inhibitors. |
| Insufficient Water Activity | - While many reactions are conducted in non-aqueous media, a minimal amount of water is often essential for lipase activity. - The optimal water content is enzyme and solvent-dependent. Consider adding a small, controlled amount of water or using salt hydrates to maintain optimal water activity. |
Problem 2: Reaction Rate Decreases Significantly Over Time
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Product Inhibition | - As the ester product accumulates, it can inhibit the enzyme's active site. - Consider implementing in-situ product removal techniques, such as vacuum evaporation or adsorption. |
| Substrate Inhibition | - High concentrations of this compound or the alcohol can inhibit the enzyme. - Test a range of substrate concentrations to identify potential inhibition. - Employ a fed-batch or continuous-flow reactor setup to maintain lower substrate concentrations. |
| Enzyme Denaturation | - Prolonged exposure to non-optimal temperatures or pH can cause the enzyme to lose its structure and function. - Re-evaluate and optimize the reaction temperature and pH to ensure long-term enzyme stability. |
| Mass Transfer Limitations | - In reactions with immobilized enzymes, the diffusion of substrates to the active sites can be a limiting factor. - Increase the agitation speed to reduce external mass transfer limitations. - Use smaller support particles for the immobilized enzyme to decrease internal diffusion distances. |
Problem 3: Difficulty in Reusing Immobilized Enzyme
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Enzyme Leaching | - The enzyme may be detaching from the support material. - If using physical adsorption for immobilization, consider switching to a covalent binding method for a stronger attachment. - Optimize the washing procedure between cycles to be less harsh. |
| Fouling of Enzyme Support | - Substrates or products may be irreversibly binding to the support material, blocking access to the enzyme. - Implement a more rigorous washing protocol between cycles, potentially using different solvents to remove fouling agents. |
| Irreversible Denaturation | - Harsh reaction or washing conditions can cause permanent damage to the enzyme. - Review and optimize all reaction and washing parameters (temperature, pH, solvent choice) to ensure they are not causing irreversible harm to the enzyme. |
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Conversion
| Enzyme | Substrates | Temperature (°C) | Conversion (%) | Reference |
| Novozym 435 | This compound & n-Butanol | 35 | ~55 | |
| Novozym 435 | This compound & n-Butanol | 45 | ~70 | |
| Novozym 435 | This compound & n-Butanol | 55 | ~75 | |
| Lipozyme RM IM | Palm Kernel Olein-Stearin Blend & Glycerol | 40 | ~32 (MAG) | |
| Lipozyme RM IM | Palm Kernel Olein-Stearin Blend & Glycerol | 60 | ~25 (MAG) |
Table 2: Effect of Substrate Molar Ratio on this compound Conversion
| Enzyme | Substrates (Ratio) | Conversion (%) | Reference |
| Novozym 435 | Isopropyl Alcohol:this compound (3:1) | Not Specified | |
| Novozym 435 | Isopropyl Alcohol:this compound (15:1) | 91 | |
| Novozym 435 | Glycerol:this compound (3:1) | ~74 | |
| Novozym 435 | Glycerol:this compound (5:1) | ~81 |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Esterification of this compound
-
Reactant Preparation: Dissolve this compound and the desired alcohol in a suitable organic solvent (e.g., isooctane, hexane) within a sealed reaction vessel. A common starting molar ratio of alcohol to this compound is between 1:1 and 3:1.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme loading is between 1-10% (w/w) of the total substrate weight.
-
Reaction Conditions: Place the reaction vessel in a shaking incubator or on a magnetic stirrer with controlled temperature, typically between 40-60°C.
-
Water Removal (Optional but Recommended): To drive the reaction equilibrium towards ester formation, water can be removed. This can be achieved by adding molecular sieves to the reaction mixture or by conducting the reaction under a vacuum.
-
Monitoring the Reaction: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples using methods such as Gas Chromatography-Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) to determine the concentration of this compound and the ester product.
-
Reaction Termination: Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme. The enzyme can then be washed for reuse.
-
Product Purification: The final product can be purified from the remaining reactants and solvent using techniques like distillation or chromatography.
Visualizations
Caption: General workflow for the enzymatic modification of this compound.
References
Validation & Comparative
Comparing the antimicrobial activity of lauric acid with other medium-chain fatty acids
A Comparative Guide for Researchers and Drug Development Professionals
Medium-chain fatty acids (MCFAs), particularly lauric acid, have garnered significant attention in the scientific community for their potent antimicrobial properties. This guide provides an objective comparison of the antimicrobial activity of this compound with other MCFAs, supported by experimental data, detailed methodologies, and visual representations of key mechanisms and workflows. This information is intended to assist researchers, scientists, and drug development professionals in their exploration of novel antimicrobial agents.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of fatty acids is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below, compiled from various studies, compares the MIC values of this compound (C12), capric acid (C10), and caprylic acid (C8) against common pathogens.
| Microorganism | Fatty Acid | MIC (µg/mL) | MIC (mM) | Reference |
| Staphylococcus aureus | This compound | 156 | 0.78 | [1][2] |
| Capric Acid | >1000 | >5.8 | [3] | |
| Caprylic Acid | >1000 | >6.9 | [3] | |
| Streptococcus mutans | This compound | - | 1.25 | [4] |
| Capric Acid | - | 2.5 | ||
| Caprylic Acid | - | >2.5 | ||
| Candida albicans | This compound | - | 2.5 | |
| Capric Acid | - | 5 | ||
| Caprylic Acid | - | - | ||
| Escherichia coli | This compound | >1000 | >5.0 | |
| Capric Acid | >1000 | >5.8 | ||
| Caprylic Acid | >1000 | >6.9 |
Key Observation: The data consistently demonstrates that this compound exhibits the most potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans, as indicated by its lower MIC values compared to capric and caprylic acids. The effectiveness of MCFAs against Gram-negative bacteria such as Escherichia coli is generally lower.
Mechanism of Action: Disrupting the Microbial Fortress
The primary mechanism by which this compound and other MCFAs exert their antimicrobial effect is through the disruption of the bacterial cell membrane. This interaction leads to increased membrane permeability and, ultimately, cell lysis.
The amphipathic nature of this compound allows it to insert itself into the phospholipid bilayer of the bacterial cell membrane. This integration disrupts the membrane's integrity, leading to the leakage of essential intracellular components like ions and metabolites, which ultimately results in cell death.
Experimental Protocols
The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of fatty acids using the broth microdilution method, a standard antimicrobial susceptibility test.
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Fatty Acid Stock Solutions:
-
Dissolve the fatty acids (this compound, capric acid, etc.) in a suitable solvent, such as ethanol, to create a high-concentration stock solution.
-
Further dilutions are made in the appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the growth medium to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).
-
-
Microplate Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the appropriate growth medium to all wells.
-
Add 100 µL of the highest concentration of the fatty acid solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
-
Finally, add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (medium with inoculum, no fatty acid) and a negative control (medium only).
-
-
Incubation:
-
Incubate the microplate at the optimal temperature for the test microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the fatty acid at which no visible growth of the microorganism is observed.
-
Conclusion
Experimental evidence strongly supports the superior antimicrobial activity of this compound compared to other medium-chain fatty acids, especially against Gram-positive bacteria. Its primary mode of action involves the disruption of the cell membrane, a mechanism that is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. The straightforward and well-established methodologies for assessing its efficacy make this compound a compelling candidate for further research and development as a novel antimicrobial agent in various applications, from pharmaceuticals to food preservation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity and Mechanism of this compound Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a New Analytical Method for Lauric Acid Using a Certified Reference Material: A Comparative Guide
This guide provides a comprehensive comparison of a newly validated Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of lauric acid against an established High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) method. The validation of the GC-FID method was performed using a certified reference material (CRM) to ensure accuracy, precision, and reliability, in line with regulatory requirements.[1] This document is intended for researchers, scientists, and drug development professionals involved in the analysis of fatty acids.
Introduction
This compound, a medium-chain saturated fatty acid, is a significant component of coconut and palm kernel oils and sees wide application in the food, cosmetic, and pharmaceutical industries.[2][3] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability testing. This guide details the validation of a simple, robust, and derivatization-free GC-FID method and compares its performance characteristics with a commonly used HPLC-ELSD method. The use of a certified reference material (CRM) traceable to primary standards (e.g., USP, Ph. Eur.) is fundamental to establishing the method's traceability and ensuring the integrity of the analytical results.[2][4]
Data Presentation: Performance Comparison
The performance of the new GC-FID method was rigorously evaluated and compared to an existing HPLC-ELSD method. The following table summarizes the key validation parameters.
| Parameter | New GC-FID Method | Alternative HPLC-ELSD Method | Reference |
| Linearity (Correlation Coefficient, r²) | 0.9996 | ≥ 0.9971 | |
| Linear Range | 100 - 500 µg/mL | Not explicitly stated | |
| Limit of Detection (LOD) | 0.385 µg/mL | ≤ 0.421 mg/ml (for this compound) | |
| Limit of Quantification (LOQ) | 1.168 µg/mL | Not explicitly stated for this compound | |
| Precision (%RSD) | < 2% (Intraday and Interday) | Not explicitly stated | |
| Accuracy (Recovery) | 99.2% - 100.43% | Satisfactory |
Note: The presented data for the new GC-FID method is based on a specific study, while the HPLC-ELSD data is a compilation from comparative literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for both the validated GC-FID method and a representative HPLC-ELSD method are provided below.
New Validated Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is designed for the direct analysis of this compound without the need for derivatization.
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID).
-
Column : ZB-WAX plus column (30 m length, 0.25 mm internal diameter, 0.5 µm film thickness).
-
Carrier Gas : Nitrogen at a constant flow rate of 0.89 mL/min.
-
Injector and Detector Temperature : 250°C and 280°C, respectively.
-
Oven Temperature Program :
-
Initial temperature: 100°C.
-
Ramp 1: Increase to 150°C at a rate of 25°C/min, hold for 1 minute.
-
Ramp 2: Increase to 220°C at a rate of 20°C/min, hold for 2 minutes.
-
Ramp 3: Increase to 230°C at a rate of 20°C/min, hold for 1 minute.
-
-
Standard Solution Preparation : A stock solution of this compound certified reference material is prepared by dissolving 100 mg in 100 mL of methanol. Working standards are prepared by diluting the stock solution with methanol to achieve concentrations within the linear range (100-500 µg/mL).
-
Sample Preparation : 10 g of the oil sample is extracted with methanol. The methanolic layer containing this compound is separated and dried. The residue is reconstituted in methanol for analysis.
-
Injection : 1 µL of the standard or sample solution is injected in split mode.
Alternative Method: High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD)
This method is suitable for the analysis of less volatile fatty acids.
-
Instrumentation : An HPLC system equipped with an evaporative light scattering detector (ELSD).
-
Column : Newcrom BH, C18 silica column (4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water with an ammonium formate buffer (pH 3.0).
-
Flow Rate : 1.0 mL/min.
-
Detector : ELSD with nebulizer and evaporator temperatures set to 50°C.
-
Standard and Sample Preparation : Similar to the GC-FID method, standards and samples are prepared by dissolving in an appropriate solvent, such as methanol or acetonitrile.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the new analytical method for this compound.
Conclusion
The validated GC-FID method presents a highly sensitive, accurate, and precise alternative for the quantification of this compound. Its performance, particularly in terms of its lower limit of detection and demonstrated high accuracy, makes it a suitable method for routine quality control analysis. The use of a certified reference material during validation provides a strong foundation for the reliability and traceability of the analytical data generated by this method. While the HPLC-ELSD method is also a viable option, the GC-FID method, as validated, offers superior sensitivity for this compound analysis. The choice of method will ultimately depend on the specific application, available instrumentation, and the required analytical performance characteristics.
References
- 1. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 2. This compound Pharmaceutical Secondary Standard; Certified Reference Material 143-07-7 [sigmaaldrich.com]
- 3. ijert.org [ijert.org]
- 4. This compound USP Reference Standard CAS 143-07-7 Sigma-Aldrich [sigmaaldrich.com]
Comparative Study of the Anti-inflammatory Effects of Lauric Acid and Palmitic Acid
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of two saturated fatty acids: lauric acid (C12:0), a medium-chain fatty acid, and palmitic acid (C16:0), a long-chain fatty acid. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers, scientists, and professionals in drug development exploring the immunomodulatory roles of fatty acids.
Introduction
Saturated fatty acids have long been investigated for their roles in cellular signaling and metabolism. While often grouped, emerging evidence suggests that the biological effects of saturated fatty acids can vary significantly based on their chain length. Palmitic acid, a major component of palm oil and animal fats, is widely recognized for its pro-inflammatory properties, contributing to the pathogenesis of various inflammatory conditions.[1][2] In contrast, this compound, abundant in coconut oil, is suggested to have a less detrimental, and potentially even beneficial, metabolic and inflammatory profile.[1][3][4] This guide provides a direct comparison of their effects on key inflammatory markers and pathways.
Quantitative Data Comparison
The following tables summarize quantitative data from in vitro and in vivo studies, highlighting the differential effects of this compound and palmitic acid on inflammatory markers.
Table 1: In Vitro Effects of this compound vs. Palmitic Acid on Inflammatory Markers in Human Primary Myotubes
| Marker | Treatment (500 µM for 24h) | Result | Reference |
| IL-6 mRNA Expression | Palmitic Acid | 11-fold increase (P < 0.01) | |
| This compound | No significant change | ||
| IκBα Protein Abundance | Palmitic Acid | 32% decrease (P < 0.05) | |
| This compound | No significant change |
Data from a study on human primary myotubes. The decrease in IκBα protein indicates activation of the NF-κB pathway.
Table 2: In Vivo Effects of High-Fat Diets Supplemented with this compound vs. Palmitic Acid on Adipose Tissue Inflammation in Mice
| Gene Expression Marker | Diet (High-Fat + 3% Fatty Acid for 12 weeks) | Result in Visceral Adipose Tissue | Reference |
| Adgre1 (Macrophage Marker) | High-Fat + Palmitic Acid | Significant increase (p < 0.001 vs. Control) | |
| High-Fat + this compound | Lesser increase (p < 0.001 vs. HF+PA) | ||
| Ccl2 (MCP-1) | High-Fat + Palmitic Acid | Significant increase (p < 0.001 vs. Control) | |
| High-Fat + this compound | Lesser increase (p < 0.001 vs. HF+PA) | ||
| Tnfα | High-Fat + Palmitic Acid | Significant increase (p < 0.001 vs. Control) | |
| High-Fat + this compound | Lesser increase (p < 0.01 vs. HF+PA) | ||
| Il-6 | High-Fat + Palmitic Acid | Significant increase in protein staining | |
| High-Fat + this compound | No significant increase in protein staining |
Data from a study in C57BL/6 mice. Results indicate that a diet enriched with palmitic acid promotes a more significant inflammatory response in adipose tissue compared to a this compound-enriched diet.
Signaling Pathways
The differential inflammatory effects of palmitic acid and this compound can be attributed to their distinct interactions with cellular signaling pathways, primarily the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) axis.
Palmitic Acid-Induced Pro-inflammatory Signaling
Palmitic acid acts as a ligand for the TLR4 complex, initiating a downstream signaling cascade that leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
This compound and its Modulatory Effects
While this compound can also interact with TLRs, studies suggest its downstream effects are less inflammatory. Some evidence indicates that this compound may even exert anti-inflammatory effects by inhibiting pathways activated by other stimuli, such as lipopolysaccharide (LPS). The precise mechanisms of this compound's modulatory effects are still under investigation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro comparative studies of fatty acid effects on inflammation.
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol is for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by incubating the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
NF-κB Activation by Western Blot
This protocol is for detecting the degradation of IκBα or the phosphorylation of the p65 subunit of NF-κB in cell lysates.
-
Cell Lysis: Lyse the treated cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on a polyacrylamide gel. Load equal amounts of protein per lane.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IκBα, phospho-p65, or total p65 overnight at 4°C.
-
Washing: Wash the membrane three times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Nitric Oxide (NO) Production by Griess Assay
This protocol is for the quantification of nitrite, a stable product of NO, in cell culture supernatants.
-
Sample Preparation: Collect cell culture supernatants from treated cells.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Add 50 µL of the supernatant or standard to a 96-well plate, followed by the addition of 50 µL of the Griess reagent to each well.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite in the samples is determined by comparison to the standard curve.
Conclusion
The experimental evidence presented in this guide demonstrates a clear distinction between the inflammatory effects of this compound and palmitic acid. Palmitic acid consistently exhibits pro-inflammatory properties by activating the TLR4-NF-κB signaling pathway, leading to the production of inflammatory cytokines. In contrast, this compound appears to be significantly less inflammatory and may possess anti-inflammatory or immunomodulatory capabilities. These findings underscore the importance of considering the specific type of saturated fatty acid when evaluating dietary impacts on health and developing therapeutic strategies for inflammatory diseases. Further research is warranted to fully elucidate the molecular mechanisms underlying the differential effects of these fatty acids.
References
- 1. Palmitic Acid, but Not this compound, Induces Metabolic Inflammation, Mitochondrial Fragmentation, and a Drop in Mitochondrial Membrane Potential in Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound versus Palmitic Acid: Effects on Adipose Tissue Inflammation, Insulin Resistance, and Non-Alcoholic Fatty Liver Disease in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS Methods for Lauric Acid Analysis
For researchers, scientists, and drug development professionals, the precise quantification of fatty acids like lauric acid is paramount for applications ranging from metabolic studies to pharmaceutical formulation. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Both HPLC and GC-MS are powerful analytical tools, yet they differ fundamentally in their separation principles, sample preparation requirements, and instrumentation. GC-MS has traditionally been the gold standard for fatty acid analysis, primarily due to its high resolution and the extensive availability of mass spectral libraries for compound identification. However, HPLC offers a compelling alternative, particularly with advancements in detector technology and its ability to analyze less volatile or thermally labile compounds without derivatization.
This guide delves into a comparative analysis of these two techniques for the quantification of this compound, presenting key performance data and detailed experimental workflows to facilitate informed method selection and cross-validation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and reliable results. Below are representative protocols for the analysis of this compound using HPLC with UV detection and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes the analysis of this compound using reversed-phase HPLC with UV detection. Since this compound lacks a strong chromophore, derivatization is often employed to enhance its detectability by UV.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Sample Extraction: For solid or liquid samples, extract the lipids using a suitable solvent system (e.g., Folch method with chloroform:methanol 2:1 v/v).
-
Saponification (for esterified this compound): To analyze total this compound (free and esterified), perform saponification by adding methanolic potassium hydroxide and heating the sample. Neutralize the solution with an acid.
-
Derivatization: To the dried extract or standard, add a derivatizing agent such as 2,4'-dibromoacetophenone in the presence of a catalyst (e.g., triethylamine) and heat to form a UV-absorbing ester derivative.[1]
2. HPLC-UV Instrument Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water is commonly used. For example, a binary gradient starting from a lower concentration of acetonitrile and increasing over time.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| UV Detection | Wavelength is dependent on the derivatizing agent used (e.g., ~260 nm for 2,4'-dibromoacetophenone derivatives).[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound by GC-MS following its conversion to a volatile fatty acid methyl ester (FAME).
1. Sample Preparation and Derivatization (FAME Synthesis):
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-polar solvent like hexane.
-
Sample Extraction: Extract lipids from the sample as described for the HPLC method.
-
Derivatization to FAME: To the dried extract or standard, add a methylating agent. Common reagents include boron trifluoride in methanol (BF3-methanol) or methanolic sulfuric acid. Heat the mixture to facilitate the reaction.[2]
-
Extraction of FAMEs: After cooling, add water and a non-polar solvent (e.g., hexane or iso-octane) to extract the FAMEs. The organic layer containing the FAMEs is then collected for GC-MS analysis.[2]
2. GC-MS Instrument Parameters:
| Parameter | Value |
| GC Column | A polar capillary column is typically used for FAME analysis (e.g., a wax-type column, 30 m x 0.25 mm x 0.25 µm). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Injector Temperature | 250°C |
| Oven Temperature Program | Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/min). |
| Injection Mode | Split or splitless, depending on the concentration of the analyte. |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 50-500 |
Data Presentation: Performance Comparison
The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as sensitivity, linearity, and the range of fatty acids to be quantified. The following table summarizes key performance parameters for both methods based on published data for this compound and other fatty acids.
| Parameter | HPLC-UV (with derivatization) | GC-MS (as FAME) | Reference |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | |
| Limit of Detection (LOD) | Typically in the low ng range | Can reach pg levels | |
| Limit of Quantification (LOQ) | Typically in the mid to high ng range | Can reach low pg levels | |
| Precision (%RSD) | < 5% | < 10% | General expectation for validated methods |
| Accuracy/Recovery | 85-115% | 90-110% | General expectation for validated methods |
Note: The values presented are indicative and can vary significantly based on the specific instrumentation, derivatization method, and sample matrix.
Mandatory Visualization
To visualize the experimental processes, the following diagrams were created using the DOT language.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound.
GC-MS offers excellent sensitivity and selectivity, with the significant advantage of providing mass spectral data that allows for confident identification of this compound methyl ester. The extensive FAME libraries available further support this identification. However, the requirement for derivatization to a volatile form is a mandatory and crucial step in the sample preparation workflow.
HPLC-UV , when coupled with a suitable derivatization agent, provides a viable alternative for the quantification of this compound. While it may not always achieve the same level of sensitivity as GC-MS, it can be advantageous for laboratories that do not have routine access to GC-MS instrumentation. Furthermore, HPLC can be particularly useful for the analysis of a broader range of fatty acids, including those that may be thermally labile and not well-suited for GC analysis.
Ultimately, the choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, the availability of instrumentation, and the need for structural confirmation. For robust and high-confidence quantitative data, cross-validation of results between these two powerful analytical platforms is highly recommended.
References
Lauric Acid vs. Commercial Antibiotics: A Comparative Efficacy Analysis Against Cutibacterium acnes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of lauric acid and commercial antibiotics against Cutibacterium acnes (formerly Propionibacterium acnes), the bacterium implicated in acne vulgaris. The following sections present quantitative data from various studies, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of experimental workflows and mechanisms of action to support further research and development in this area.
Data Presentation: Antimicrobial Efficacy
The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below is compiled from multiple in vitro studies.
| Antimicrobial Agent | Test Strain(s) | MIC Range (µg/mL) | Key Findings & Citations |
| This compound | P. acnes | 20 - 80 | This compound demonstrated strong bactericidal activity.[1] |
| P. acnes, S. aureus, S. epidermidis | MIC values for this compound were over 15 times lower than those of benzoyl peroxide.[2][3][4][5] | P. acnes is the most sensitive to this compound among the tested skin bacteria. | |
| Benzoyl Peroxide (BPO) | 44 clinical isolates of P. acnes | 128 - 256 | BPO has potent bactericidal activity against P. acnes. |
| Clindamycin | 16 clinical isolates of P. acnes | 0.5 - >64 | More than 50% of the tested isolates were resistant to clindamycin. |
| Ophthalmic isolates of P. acnes | 0.032 - 0.25 | Most isolates were highly susceptible. | |
| Erythromycin | 16 clinical isolates of P. acnes | Not specified | Over 50% of isolates were resistant. |
| Tetracycline | 16 clinical isolates of P. acnes | 0.5 - >64 | 44% of the isolates were resistant to tetracycline. |
| Doxycycline | P. acnes isolates | ≤4 (Susceptible) | All tested isolates were susceptible. |
| Minocycline | P. acnes isolates | ≤4 (Susceptible) | All tested isolates were susceptible. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps for determining the MIC of an antimicrobial agent against C. acnes using the broth microdilution method.
1. Materials:
-
C. acnes isolate(s)
-
Appropriate anaerobic broth medium (e.g., Wilkins-Chalgren broth, Gifu anaerobic medium (GAM) supplemented with 0.1% v/v glycerol and 2% v/v Tween 80 for poorly soluble compounds)
-
Antimicrobial agent (e.g., this compound, antibiotic)
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)
-
Spectrophotometer or microplate reader
-
Sterile diluents (e.g., phosphate-buffered saline (PBS))
-
Positive and negative controls
2. Preparation of Inoculum:
-
Culture C. acnes on an appropriate agar medium (e.g., Brucella agar with 5% sheep blood, vitamin K, and hemin) under anaerobic conditions at 37°C for 48-72 hours.
-
Harvest several colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
3. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent. For this compound, which is poorly water-soluble, dimethyl sulfoxide (DMSO) can be used.
-
Perform serial two-fold dilutions of the antimicrobial agent in the anaerobic broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only).
-
Seal the microtiter plate and incubate under anaerobic conditions at 37°C for 48-72 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of bacterial growth compared to the positive control.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action of this compound
This compound is a medium-chain fatty acid that exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. Unlike many commercial antibiotics that target specific metabolic pathways or cellular components, this compound's mechanism is more direct and physical.
Caption: Proposed mechanism of this compound against C. acnes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial property of this compound against Propionibacterium acnes: its therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. [PDF] Antimicrobial property of this compound against Propionibacterium acnes: its therapeutic potential for inflammatory acne vulgaris. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
In vivo comparison of the cholesterol-modulating effects of lauric acid and oleic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cholesterol-modulating effects of lauric acid (a saturated fatty acid) and oleic acid (a monounsaturated fatty acid). The information presented is collated from various scientific studies, offering a comprehensive overview supported by experimental data to inform research and development in cardiovascular health and lipid metabolism.
Quantitative Data Summary
The following tables summarize the quantitative effects of dietary this compound and oleic acid on plasma cholesterol levels as reported in human and animal studies.
Table 1: Effects of this compound vs. Oleic Acid on Human Plasma Lipoprotein Concentrations
| Study Participant Group | Dietary Intervention | Total Cholesterol (mmol/L) | LDL Cholesterol (mmol/L) | HDL Cholesterol (mmol/L) | Triglycerides (mmol/L) |
| 14 healthy men[1][2] | High-lauric acid diet | 4.94 ± 0.75 | 3.70 ± 0.57 | No significant difference | No significant difference |
| High-oleic acid diet | 4.44 ± 0.54 | 3.31 ± 0.44 | No significant difference | No significant difference | |
| 18 women and 14 men[3] | Diet rich in this compound | Increased by 0.48 vs. oleic acid | - | Increased by 0.14 vs. oleic acid | No significant effects |
| Diet rich in oleic acid | Baseline | - | Baseline | No significant effects |
Table 2: Effects of Diets Rich in this compound and Oleic Acid on Hamster Plasma Lipids
| Dietary Group | Plasma Cholesterol (mmol/l) | Hepatic Cholesterol (µmol/g liver) | Gallstone Incidence |
| Coconut oil (rich in this compound) | 8.9 | - | 0/10 |
| Olive oil (rich in oleic acid) | 9.2 | 228 | 0/10 |
Experimental Protocols
This section details the methodologies employed in key studies to assess the in vivo effects of lauric and oleic acids on cholesterol metabolism.
Dietary Intervention Studies in Humans
A notable study involved 14 healthy men who consumed liquid-formula diets for 3 weeks in a randomized order.[1][2] The experimental diets were designed to be identical except for the primary source of fat. The this compound-rich diet utilized a synthetic high-lauric oil, while the oleic acid-rich diet used high-oleic sunflower oil. Another study with 18 women and 14 men used solid food diets for 6 weeks, with 8.5% of the total energy provided by either a this compound-rich fat blend (palm kernel oil and high-oleic sunflower oil) or an oleic acid-rich fat blend (dairy fat and sunflower oil).
Animal Studies
In a study on male golden Syrian hamsters, purified diets were administered for 7 weeks. The diets were formulated to contain different fats, including coconut oil (rich in lauric and myristic acids) and olive oil (rich in oleic acid), with total fat supplying 12% of energy and added cholesterol at 4 g/kg of the diet.
Lipid Profile Analysis
Plasma total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are typically measured using standard enzymatic assays. For more detailed lipoprotein profiling, Fast Performance Liquid Chromatography (FPLC) is often employed. This technique separates lipoproteins based on their size, allowing for the quantification of cholesterol and triglycerides within different lipoprotein fractions (VLDL, LDL, HDL).
Analysis of Gene and Protein Expression
To investigate the molecular mechanisms, the expression of key genes and proteins involved in cholesterol metabolism is analyzed. This is typically done using techniques such as:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of genes like HMGCR, LDLR, PCSK9, and SREBP2.
-
Western Blotting: To quantify the protein levels of HMG-CoA reductase, LDL receptor, PCSK9, and SREBP-2.
-
In Silico and Molecular Docking Studies: Computational methods are used to predict the interaction of fatty acids with key enzymes like HMG-CoA reductase.
Comparative Effects on Cholesterol Metabolism
Effects on Plasma Lipoproteins
In vivo studies consistently demonstrate that this compound increases total cholesterol and LDL cholesterol levels to a greater extent than oleic acid. Some studies also report that this compound can lead to a more significant increase in HDL cholesterol compared to oleic acid. Oleic acid is generally associated with a more favorable lipoprotein profile, characterized by lower total and LDL cholesterol.
Molecular Mechanisms and Signaling Pathways
The differential effects of this compound and oleic acid on cholesterol metabolism are attributed to their distinct influences on key regulatory pathways.
This compound:
-
HMG-CoA Reductase: Some in silico and in vivo studies suggest that this compound may reduce the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
-
PCSK9 and LDL Receptor: There is evidence to suggest that a high intake of lauric triglycerides can increase the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 promotes the degradation of the LDL receptor (LDLR), which would lead to reduced clearance of LDL cholesterol from the circulation and consequently, higher plasma LDL levels.
Oleic Acid:
-
Cholesterol Efflux: Oleic acid has been shown to influence cholesterol efflux, the process of removing cholesterol from cells. Some studies indicate that oleic acid-rich diets can enhance the capacity of serum to promote cholesterol efflux. However, other research suggests that oleic acid might accelerate the degradation of ABCA1, a key protein in cholesterol efflux, leading to decreased efflux to apoA-I.
-
SREBP-2 Pathway: While direct comparative in vivo studies are limited, the broader understanding of lipid metabolism suggests that changes in intracellular cholesterol levels influenced by dietary fats can modulate the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway. SREBP-2 is a master regulator of cholesterol homeostasis, controlling the transcription of genes involved in cholesterol synthesis (HMGCR) and uptake (LDLR).
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound on cholesterol.
Caption: Proposed mechanism of oleic acid on cholesterol.
Caption: General experimental workflow for fatty acid studies.
References
- 1. Comparison of effects of this compound and palmitic acid on plasma lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effects of this compound and palmitic acid on plasma lipids and lipoproteins. | Semantic Scholar [semanticscholar.org]
- 3. Comparison of the effects of diets enriched in lauric, palmitic, or oleic acids on serum lipids and lipoproteins in healthy women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Response: A Comparative Transcriptomic Guide to Lauric Acid and Other Fatty Acids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of lauric acid against other fatty acids, supported by experimental data from multiple studies. This document summarizes key findings on how these fundamental molecules modulate gene expression and signaling pathways, offering insights into their diverse biological roles.
This guide synthesizes data from various studies to highlight the differential impact of this compound compared to other saturated and unsaturated fatty acids on cellular transcriptomes. While a single, comprehensive comparative transcriptomic study across a wide range of fatty acids is not yet available, this document pieces together evidence from multiple reports to provide a valuable comparative overview.
Comparative Gene Expression Analysis
The following tables summarize the differential gene expression observed in cells treated with this compound in comparison to other fatty acids, primarily palmitic acid and oleic acid. It is important to note that these results are compiled from different studies employing varied cell types and experimental conditions.
Pro-inflammatory and Macrophage Markers in Adipose Tissue
A study in mice fed high-fat diets supplemented with either this compound or palmitic acid revealed distinct inflammatory profiles in visceral adipose tissue. While both fatty acids led to an increase in inflammatory markers compared to a control diet, the response to palmitic acid was more pronounced for several key genes[1].
| Gene | Function | This compound (vs. Control) | Palmitic Acid (vs. Control) | This compound vs. Palmitic Acid |
| Adgre1 (F4/80) | Macrophage marker | Increased | Significantly Increased | Lower expression |
| Ccl2 (MCP-1) | Chemokine | Increased | Significantly Increased | Lower expression |
| Tnfα | Pro-inflammatory cytokine | Increased | Significantly Increased | Lower expression |
| Il6 | Pro-inflammatory cytokine | Increased | Significantly Increased | Lower expression |
Metabolic Gene Expression in Skeletal Muscle
The same study also examined the expression of genes involved in glucose and fatty acid metabolism in the skeletal muscle of these mice. The findings suggest that this compound may have a more favorable impact on glucose uptake compared to palmitic acid[1].
| Gene | Function | This compound vs. Palmitic Acid |
| Slc2a4 (GLUT4) | Glucose transporter | Higher expression |
| Cpt1b | Fatty acid oxidation | No significant difference in mRNA |
Inflammatory Response in Human Myotubes
In human primary myotubes, palmitic acid, but not this compound, induced a significant inflammatory response, as evidenced by the upregulation of Interleukin-6 (IL-6) mRNA.
| Gene | Function | This compound (vs. Control) | Palmitic Acid (vs. Control) |
| IL-6 | Pro-inflammatory cytokine | No significant change | 11-fold increase |
Key Signaling Pathways
This compound and other fatty acids exert their effects through a variety of signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways identified in the literature.
This compound-Mediated Anti-Inflammatory and Metabolic Effects
This compound appears to modulate inflammatory and metabolic pathways, leading to a less detrimental profile compared to the long-chain saturated fatty acid, palmitic acid.
Caption: Comparative effects of this compound and palmitic acid.
Fatty Acid-Induced Inflammatory Signaling in Macrophages
Fatty acids can activate inflammatory signaling in macrophages through Toll-like receptors (TLRs).
Caption: Saturated fatty acid-induced inflammation.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the cited literature. For specific details, please refer to the original publications.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: Various cell lines are used, including macrophage-like cells (e.g., THP-1), pre-adipocytes (e.g., 3T3-L1), and hepatocytes (e.g., HepG2), as well as primary cells like human myotubes.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Fatty Acid Preparation: Fatty acids are typically dissolved in ethanol or DMSO and then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to facilitate their delivery to the cells.
-
Treatment: Cells are treated with the fatty acid-BSA complexes at various concentrations and for different durations (e.g., 24-72 hours) depending on the experimental design. Control cells are treated with BSA alone.
RNA Isolation and Gene Expression Analysis (Real-Time PCR)
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit (e.g., RNeasy Kit, TRIzol).
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Real-Time PCR: Quantitative real-time PCR (qPCR) is performed using a qPCR system with SYBR Green or TaqMan probes. The expression of target genes is normalized to a housekeeping gene (e.g., GAPDH, 18S rRNA).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Transcriptomic Analysis (RNA-Sequencing)
-
Library Preparation: Following RNA extraction and quality control, RNA-seq libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: The high-quality reads are aligned to a reference genome using an aligner such as STAR or HISAT2.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify differentially expressed genes between different treatment groups.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to identify the biological processes and pathways affected by the fatty acid treatments.
-
The experimental workflow for a typical comparative transcriptomics study is depicted in the following diagram.
Caption: Experimental workflow for transcriptomics.
Conclusion
The available evidence, synthesized in this guide, indicates that this compound exhibits a distinct transcriptomic signature compared to other fatty acids, particularly the long-chain saturated fatty acid palmitic acid. In general, this compound appears to elicit a less pronounced pro-inflammatory response in various cell types. However, it is crucial to acknowledge that the data presented here are derived from multiple studies with varying experimental designs. Future research employing comprehensive, head-to-head transcriptomic analyses in a single, well-defined experimental system is necessary to fully elucidate the comparative effects of this compound and other fatty acids on cellular function.
References
Lauric Acid's Anticancer Potential: A Comparative Analysis in Animal Cancer Models
For Immediate Release
Recent preclinical studies have illuminated the potential of lauric acid, a medium-chain fatty acid predominantly found in coconut oil, as a promising agent in oncology. This guide offers a comprehensive comparison of the anticancer effects of this compound in animal models, presenting key quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms for researchers, scientists, and drug development professionals.
Performance in Colorectal Cancer Animal Models: A Comparative Look
An important study investigated the in vivo anticancer effects of this compound in a peritoneal dissemination model of colorectal cancer using BALB/c mice.[1][2][3] The findings demonstrate a significant reduction in tumor burden in mice fed a diet supplemented with this compound compared to a standard diet.
| Parameter | Control Group (Standard Diet) | This compound Group (2% w/w Diet) | Percentage Change |
| Final Body Weight (g) | ~21 | ~20.5 | -2.4% |
| Fat Pad Weight (g) | ~0.8 | ~0.4 | -50% |
| Tumor Weight (g) | ~1.0 | ~0.4 | -60% |
| Ascites Volume (mL) | ~1.8 | ~0.5 | -72% |
Data extracted from a study on a peritoneal dissemination model of CT26 colorectal cancer in BALB/c mice.[1][2]
Experimental Protocol: Colorectal Cancer Mouse Model
The following protocol was utilized in the study evaluating the anticancer effects of this compound in a syngeneic mouse model of colorectal cancer.
1. Cell Culture: CT26 mouse colorectal carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
2. Animal Model: Five-week-old male BALB/c mice were used for the study.
3. Tumor Cell Inoculation: CT26 cells (5 × 10^6) were injected into the peritoneal cavity of the mice.
4. Diet Administration: The mice were divided into two groups (n=5 per group). The control group received a standard diet (CE-2), while the experimental group was fed a diet containing 2% (w/w) this compound mixed with the standard diet.
5. Study Duration and Endpoint: The mice were monitored for two weeks, after which they were euthanized.
6. Data Collection: At the endpoint, final body weights, fat pad weights, tumor weights, and ascites volumes were measured.
7. Statistical Analysis: Statistical differences between the groups were calculated using an ordinary ANOVA with Bonferroni correction. A p-value of < 0.05 was considered statistically significant.
Experimental Workflow
References
A comparative analysis of lauric acid's effect on different bacterial strains
A comprehensive review of lauric acid's bactericidal and bacteriostatic effects reveals a significant disparity in its efficacy against different bacterial strains, with Gram-positive bacteria demonstrating markedly higher susceptibility than their Gram-negative counterparts. This difference is primarily attributed to the structural variations in the bacterial cell envelope.
This compound, a medium-chain fatty acid, has long been recognized for its antimicrobial properties.[1][2] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of cellular components, and ultimately, cell death.[2][3][4] This guide provides a comparative analysis of this compound's effect on various bacterial strains, supported by experimental data and detailed methodologies.
Comparative Efficacy: Gram-Positive vs. Gram-Negative Bacteria
Experimental evidence consistently demonstrates that this compound is significantly more effective against Gram-positive bacteria. This is largely due to the composition of their cell walls. Gram-positive bacteria possess a thick peptidoglycan layer which is more permeable to fatty acids like this compound. In contrast, Gram-negative bacteria have an outer membrane composed of lipopolysaccharide, which acts as a barrier, limiting the penetration of this compound.
Studies have reported that this compound exhibits potent inhibitory effects against a range of Gram-positive pathogens, including Staphylococcus aureus, various Streptococcus species, and Clostridium difficile. For instance, the Minimum Inhibitory Concentration (MIC) for S. aureus has been reported to be as low as 156 μg/mL. Conversely, Gram-negative bacteria such as Escherichia coli and Salmonella spp. often show resistance to this compound, particularly at lower concentrations.
Quantitative Analysis of Antibacterial Activity
The following table summarizes the antibacterial activity of this compound against various bacterial strains, presenting Minimum Inhibitory Concentration (MIC) values and zones of inhibition where available.
| Bacterial Strain | Gram Stain | MIC (μg/mL) | Zone of Inhibition (mm) | Reference(s) |
| Staphylococcus aureus | Positive | 156 | 15 | |
| Streptococcus pneumoniae | Positive | - | 15 | |
| Streptococcus mutans | Positive | - | - | |
| Streptococcus agalactiae | Positive | - | - | |
| Streptococcus pyogenes | Positive | - | - | |
| Clostridium difficile | Positive | - | - | |
| Mycobacterium tuberculosis | (Acid-fast) | - | 12 | |
| Escherichia coli | Negative | >500 | 8 | |
| Salmonella spp. | Negative | - | 8 | |
| Pseudomonas aeruginosa | Negative | >500 | - | |
| Serratia marcescens | Negative | >500 | - |
Note: MIC values can vary depending on the specific strain and the experimental conditions.
Mechanism of Action: A Multi-pronged Attack
This compound's antibacterial activity is not limited to a single mode of action. Its multifaceted approach makes it a promising agent against bacterial resistance. The primary mechanisms include:
-
Cell Membrane Disruption: this compound integrates into the bacterial cell membrane, disrupting its structure and increasing its fluidity. This leads to the leakage of essential ions and metabolites, ultimately causing cell lysis.
-
Inhibition of Cellular Enzymes: this compound can interfere with the function of membrane-associated enzymes that are crucial for various cellular processes, including energy production and nutrient transport.
-
Interference with Signal Transduction: Some studies suggest that this compound can disrupt bacterial signal transduction pathways, affecting processes like virulence factor expression and biofilm formation. For example, it has been shown to inhibit hemolysin expression and biofilm production through the RsbA-dependent pathway in some bacteria.
Experimental Protocols
The following are standardized methods used to evaluate the antibacterial efficacy of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
This compound stock solution (dissolved in a suitable solvent like ethanol).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
2. Procedure:
-
Dispense CAMHB into each well of the microtiter plate.
-
Create a serial two-fold dilution of the this compound stock solution across the wells.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Kirby-Bauer Disc Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the agent.
1. Preparation of Materials:
-
Muller-Hinton agar plates.
-
Sterile filter paper discs.
-
This compound solution of a known concentration.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
2. Procedure:
-
Uniformly inoculate the surface of the agar plate with the bacterial suspension using a sterile swab.
-
Impregnate the sterile filter paper discs with the this compound solution and place them on the inoculated agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where no bacterial growth occurs) in millimeters.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for MIC determination.
Caption: Proposed mechanism of this compound's antibacterial action.
References
- 1. Measuring the Antimicrobial Activity of this compound against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Applications of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of different lauric acid-based drug delivery systems
Lauric acid, a medium-chain fatty acid, has garnered significant attention in the field of drug delivery due to its biocompatibility, biodegradability, and ability to enhance drug penetration.[1][2][3] Its incorporation into various nanocarrier systems has shown promise for improving the therapeutic efficacy of a wide range of drugs. This guide provides a head-to-head comparison of different this compound-based drug delivery platforms, including liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, with a focus on their performance metrics and supporting experimental data.
Performance Metrics of this compound-Based Drug Delivery Systems
The choice of a suitable drug delivery system is contingent on its physicochemical properties and its ability to effectively load and release the therapeutic agent. The following tables summarize the key performance indicators of various this compound-based nanocarriers as reported in the literature.
Table 1: Physicochemical Characterization
| Delivery System | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Liposomes | This compound | 102.3 ± 4.5 | - | -8.4 ± 0.1 to -51.1 ± 3.3 | [4] |
| Solid Lipid Nanoparticles (SLNs) | Retinoic Acid & this compound | ~200-400 | - | - | [5] |
| SLNs | 5-Fluorouracil | <200 | <0.2 | <-30 | |
| SLNs | Tea Tree Oil & this compound | 239.58 ± 7.96 - 344.7 ± 16.13 | - | -17.8 ± 3.91 to -13.1 ± 3.54 | |
| Nanostructured Lipid Carriers (NLCs) | Dutasteride | ~184 | <0.3 | -18.0 | |
| NLCs (CSO-LA Coated) | Dutasteride | ~184 | <0.3 | +24.8 | |
| Nanoemulsions | Lauric Oils | <100 | - | - | |
| Protein Nanocapsules (LA-modified) | - | 16 | - | - |
Note: PDI values closer to 0 indicate a more homogenous population of nanoparticles. Zeta potential is an indicator of the stability of the colloidal dispersion; values further from zero (either positive or negative) suggest higher stability.
Table 2: Drug Loading and Encapsulation Efficiency
| Delivery System | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | This compound | 50% - 80% | - | |
| Solid Lipid Nanoparticles (SLNs) | Retinoic Acid | 94 ± 7 | - | |
| SLNs | This compound | 100 ± 4 | - | |
| Nanostructured Lipid Carriers (NLCs) | Dutasteride | 97.3 ± 1.2 | 3.49 ± 0.10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the preparation and characterization of the cited this compound-based drug delivery systems.
Preparation of this compound-Loaded Liposomes (LipoLA)
-
Materials: this compound (LA), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol.
-
Method: The thin-film hydration method is employed.
-
DPPC, cholesterol, and varying amounts of LA are dissolved in chloroform in a round-bottom flask.
-
The solvent is evaporated under reduced pressure to form a thin lipid film.
-
The film is hydrated with a buffer solution (e.g., phosphate-buffered saline, PBS) by vortexing.
-
The resulting liposome suspension is then sonicated to reduce the particle size and create unilamellar vesicles.
-
The suspension is extruded through polycarbonate membranes of a specific pore size to obtain a uniform size distribution.
-
Preparation of Solid Lipid Nanoparticles (SLNs)
-
Materials: Solid lipid (e.g., Compritol 888 ATO), drug (e.g., Retinoic Acid, this compound), surfactant (e.g., Poloxamer 188).
-
Method: Hot homogenization followed by ultrasonication is a common method.
-
The solid lipid is melted at a temperature above its melting point.
-
The drug is dissolved or dispersed in the molten lipid.
-
A hot aqueous surfactant solution is added to the lipid phase.
-
The mixture is homogenized at high speed to form a coarse oil-in-water emulsion.
-
The emulsion is then sonicated using a probe sonicator to reduce the particle size.
-
The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Preparation of Nanostructured Lipid Carriers (NLCs)
-
Materials: Solid lipid, liquid lipid (e.g., oleic acid), drug, surfactant.
-
Method: A combination of melt-dispersion and ultrasonication is utilized.
-
The solid and liquid lipids are mixed and melted.
-
The drug is dissolved in the molten lipid mixture.
-
This lipid phase is then dispersed in a hot aqueous surfactant solution under high-speed homogenization.
-
The resulting pre-emulsion is further subjected to ultrasonication to achieve the desired nanoparticle size.
-
The formulation is then cooled to room temperature to form the NLCs.
-
Characterization Techniques
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and the surface charge of the nanoparticles.
-
Encapsulation Efficiency and Drug Loading: These parameters are typically determined by separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation or dialysis) and then quantifying the amount of drug in the nanoparticles using techniques like High-Performance Liquid Chromatography (HPLC). The formulas used are:
-
Encapsulation Efficiency (%) = (Total amount of drug - Amount of free drug) / Total amount of drug * 100
-
Drug Loading (%) = (Weight of drug in nanoparticles) / (Weight of nanoparticles) * 100
-
Visualizing Key Processes
To better understand the mechanisms and workflows involved, the following diagrams illustrate a proposed signaling pathway for this compound's anticancer effects and a general experimental workflow for nanoparticle drug delivery studies.
Concluding Remarks
This compound-based drug delivery systems offer a versatile platform for enhancing the therapeutic potential of various drugs. The choice between liposomes, SLNs, NLCs, and other formulations will depend on the specific drug properties and the desired therapeutic outcome. While liposomes offer high biocompatibility, SLNs and NLCs can provide improved stability and controlled release profiles for lipophilic drugs. The data presented in this guide, compiled from various studies, provides a foundation for researchers to compare these systems and select the most appropriate carrier for their application. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomedical Applications of this compound: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antimicrobial Activity of Liposomal Lauric Acids Against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Lipid Nanoparticles Loaded with Retinoic Acid and this compound as an Alternative for Topical Treatment of Acne Vulgaris [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Lauric Acid in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of lauric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Core Safety and Disposal Principles
This compound, while readily biodegradable, is classified as causing serious eye damage and is toxic to aquatic life.[1][2] Therefore, it is imperative that it is not released into the environment by washing down drains or discarding in regular trash.[1][2] The primary principle of disposal is to treat this compound as a chemical waste product, managed in accordance with all local, regional, and national regulations.[3] The responsibility for proper waste characterization and disposal lies with the waste generator.
Step-by-Step Disposal Protocol
Step 1: Waste Characterization Before disposal, the waste must be accurately characterized. Determine if the this compound is pure, mixed with other substances, or contaminated. This classification is crucial as it dictates the final disposal route and must be done according to applicable regulations (e.g., US 40CFR262.11).
Step 2: Wear Appropriate Personal Protective Equipment (PPE) When handling this compound for disposal, all personnel must wear appropriate PPE to prevent contact and exposure.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Contaminated gloves must be disposed of as chemical waste after use.
-
Protective Clothing: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved dust respirator should be used.
Step 3: Collection and Containment Proper collection prevents environmental contamination and ensures safe handling.
-
Solid this compound: Carefully sweep up or shovel the solid material. Avoid any actions that could generate dust.
-
Molten this compound: If the this compound is in a liquid state (above its melting point of ~44°C), allow it to solidify before collection.
-
Place the collected waste into a suitable, clearly labeled, and tightly sealed container for disposal.
Step 4: Storage Pending Disposal Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and reducing agents. The storage area should be clearly designated for chemical waste.
Step 5: Final Disposal The recommended and safest method for the final disposal of this compound is to engage a licensed professional waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) office to coordinate a pickup.
-
Alternatively, arrange for the material to be sent to an approved waste disposal plant.
-
Never dispose of this compound or its containers with household garbage.
Accidental Spill Cleanup Procedures
In the event of a spill, immediate and correct action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.
-
Prevent Spread: Stop the spill from spreading and prevent it from entering drains, sewers, or waterways.
-
Collect Spill: Wearing appropriate PPE, collect the spilled material as described in Step 3 of the disposal protocol. For solids, sweep or vacuum up the material and place it in a sealed container.
-
Decontaminate Area: Once the bulk of the material is collected, wash the spill site to remove any residue.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be placed in a sealed container and disposed of as chemical waste along with the spilled this compound.
Quantitative Safety and Hazard Data
The following table summarizes key quantitative data for this compound, derived from standardized testing protocols.
| Parameter | Value | OECD Guideline Reference (Typical) |
| Acute Oral Toxicity | LD50 (Rat): >5,000 mg/kg | OECD 401 |
| Aquatic Toxicity | LC50 (Fish, 96h): 5 mg/L | OECD 203 |
| Aquatic Toxicity | EC50 (Crustacea, 48h): 3.6 mg/L | OECD 202 |
| Aquatic Toxicity | EC50 (Algae, 72h): >7.6 mg/L | OECD 201 |
| Physical Hazard | Flash Point: 156 - 165 °C | ISO 2592 (Open Cup) |
Experimental Protocols Cited
The toxicological and ecotoxicological data presented are typically generated using internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that chemical safety data is standardized and reliable.
-
OECD 401 (Acute Oral Toxicity): This guideline details a procedure where a substance is administered in a single dose to a group of rodents by oral gavage. Observations of effects and mortality are recorded over a set period to determine the LD50 (Lethal Dose, 50%), which is the dose estimated to be fatal to 50% of the tested population.
-
OECD 203 (Fish, Acute Toxicity Test): This test exposes fish (like zebrafish or rainbow trout) to the chemical for a short term (e.g., 96 hours). The concentration that is lethal to 50% of the fish population (LC50) is determined.
-
OECD 202 (Daphnia sp. Acute Immobilisation Test): This protocol exposes aquatic invertebrates (Daphnia magna) to the chemical for 48 hours to determine the concentration that immobilizes 50% of the population (EC50, Effective Concentration, 50%).
-
OECD 201 (Alga, Growth Inhibition Test): This test evaluates the effect of a chemical on the growth of freshwater algae over 72 hours. The EC50 is the concentration that causes a 50% reduction in growth or growth rate.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Lauric Acid
Essential Safety and Handling Guide for Lauric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Immediate Safety Information
This compound can cause serious eye damage and is toxic to aquatic life.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) and follow an established handling protocol to minimize exposure risks.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses.[4][5] A face shield should also be worn. | Protects against dust particles and potential splashes that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (inspect before use). Wear appropriate protective clothing to minimize skin contact. | Prevents skin irritation and absorption. |
| Respiratory Protection | NIOSH/MSHA-approved respirator if dust is generated or ventilation is inadequate. | Protects against inhalation of irritating dust particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and procedural consistency.
1. Pre-Operational Checks:
-
Ensure safety data sheet (SDS) for this compound is accessible and has been reviewed.
-
Verify that a designated well-ventilated area or a chemical fume hood is used for handling.
-
Inspect all PPE for integrity before use.
-
Locate and ensure accessibility of the nearest emergency eyewash station and safety shower.
2. Handling Procedure:
-
Wear all required PPE as specified in the table above.
-
Avoid creating dust when handling the solid form of this compound.
-
Measure and dispense this compound carefully to prevent spills.
-
Keep containers of this compound securely sealed when not in use.
-
Avoid all personal contact, including inhalation.
3. Post-Handling Procedure:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean the work area and decontaminate any equipment used.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency and First Aid Protocols
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical advice if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect this compound waste in a suitable, labeled, and closed container.
-
Do not dispose of this compound down the drain or in regular trash.
-
-
Disposal Procedure:
-
Dispose of this compound waste through a licensed professional waste disposal service.
-
All waste disposal must be in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of as unused product.
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
